1-(Bromomethyl)-3-chloro-5-nitrobenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOZXINFVGMMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674019 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865624-17-5 | |
| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Executive Summary
This compound is a pivotal building block in medicinal chemistry and agrochemical development, prized for its trifunctionalized aromatic core that allows for sequential and site-selective modifications.[1][2] This guide provides a comprehensive overview of its synthesis via the free-radical bromination of 3-chloro-5-nitrotoluene. We delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, justify the selection of N-Bromosuccinimide (NBS) as the preferred brominating agent, and present a detailed, field-proven experimental protocol. The document is structured to provide researchers and process chemists with the necessary theoretical and practical knowledge for the safe and efficient synthesis, purification, and characterization of this valuable synthetic intermediate.
Introduction: A Versatile Synthetic Intermediate
This compound, with the chemical formula C₇H₅BrClNO₂, is a crystalline solid that serves as a highly versatile intermediate in organic synthesis.[3] Its structure is characterized by a benzene ring substituted with three distinct functional groups: a reactive bromomethyl group, a deactivating chloro group, and a strongly deactivating nitro group. This unique arrangement allows for a range of chemical transformations. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent alkylating agent, while the nitro group can be reduced to an amine, opening pathways for amide bond formation or diazotization.[1] The aryl chloride offers a site for transition-metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][4]
Synthetic Strategy: The Logic of Benzylic Bromination
The most direct and efficient route to this compound is the selective bromination of the methyl group of its precursor, 3-chloro-5-nitrotoluene. This transformation leverages the principles of free-radical chemistry.
Precursor Selection: 3-chloro-5-nitrotoluene
The choice of 3-chloro-5-nitrotoluene as the starting material is strategic. It is a commercially available compound, often synthesized by the chlorination and deamination of 2-methyl-4-nitroaniline.[5][6][7][8] Its structure already contains the required chloro and nitro substituents in the correct meta-orientation, simplifying the overall synthetic sequence.
Reaction Choice: Free-Radical Halogenation
The conversion of a methyl group attached to an aromatic ring (a benzylic position) into a bromomethyl group is classically achieved through a free-radical substitution reaction.[9] The C-H bonds at the benzylic position are significantly weaker (approx. 90 kcal/mol) than typical primary C-H bonds (approx. 100 kcal/mol).[10] This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is stabilized by resonance, with the unpaired electron delocalized into the adjacent aromatic ring.[11][12] This inherent stability makes the benzylic position the most reactive site for hydrogen abstraction by a halogen radical.
Reagent Selection: The Superiority of N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used for benzylic bromination with initiation by heat or UV light, N-Bromosuccinimide (NBS) is the reagent of choice for laboratory and industrial synthesis.[13][14] The primary advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[11][14] This is crucial because high concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich ring (though less likely here due to deactivating groups) or multiple brominations.
The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[15] NBS reacts with trace amounts of HBr, a byproduct of the propagation step, to generate Br₂.[16] This in-situ generation ensures that the Br₂ concentration remains minimal, favoring the desired radical chain reaction over competing pathways.[16]
The Reaction Mechanism: A Radical Chain Process
The benzylic bromination using NBS follows a well-established radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide (or C-N bond in AIBN) upon heating, generating initial radicals. These radicals are not directly involved in bromination but start the chain by reacting with other species. The key initiation step for the bromination itself is the homolysis of the Br-Br bond, generated in low concentration, to form two bromine radicals (Br•).[17]
-
Propagation: This is a two-step cyclic process that forms the bulk of the product.
-
A bromine radical abstracts a hydrogen atom from the benzylic position of 3-chloro-5-nitrotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[11][17]
-
The benzylic radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[17]
-
-
Termination: The reaction ceases when the concentration of reactants becomes low and radicals combine with each other, terminating the chain.[17]
Caption: Free-radical mechanism for the Wohl-Ziegler bromination.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Physicochemical Data
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 78-82 | ~285 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 | - | Brominating Agent |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | 103-105 | - | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | -23 | 76.7 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | - | Quenching/Wash |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | - | Drying Agent |
| Product | C₇H₅BrClNO₂ | 250.48 | 50-55 [3] | ~320 [3] | Target Compound |
Note: Due to its toxicity, Carbon Tetrachloride is often replaced with safer solvents like cyclohexane or acetonitrile. The chosen solvent must be inert to radical conditions.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitrotoluene (e.g., 8.58 g, 50.0 mmol).
-
Solvent and Reagent Addition: Add carbon tetrachloride (or a suitable alternative solvent, 100 mL), N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq), and benzoyl peroxide (0.24 g, 1.0 mmol, 0.02 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS. The reaction is typically complete when the solid succinimide (less dense than NBS) is seen floating at the top of the solvent, usually within 1-3 hours.
-
Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a yellow to brown oil or solid. Purify the product by recrystallization from a suitable solvent system (e.g., hexanes or an ethanol/water mixture) to yield this compound as a white to pale yellow crystalline solid.[19]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Safety, Handling, and Disposal
Working with the reagents and product for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile) are mandatory.[20][21]
-
Reagent Hazards:
-
N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle quickly and in a dry environment.
-
Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry. It is usually supplied wetted with water. Do not grind or subject to shock.
-
Solvents: Carbon tetrachloride is a known carcinogen and hepatotoxin. Dichloromethane is a suspected carcinogen. Handle with extreme care and use safer alternatives if possible.
-
-
Product Hazards: this compound is a hazardous substance.[3] As a benzylic bromide, it is expected to be a strong lachrymator (tear-inducing agent) and skin irritant. Avoid inhalation of dust or vapors and any contact with skin or eyes.[20][22]
-
Disposal: All chemical waste, including solvents and residual reagents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[20][22]
Conclusion
The synthesis of this compound via the Wohl-Ziegler radical bromination of 3-chloro-5-nitrotoluene is a robust and reliable method. The strategic use of N-Bromosuccinimide and a radical initiator provides high selectivity for the benzylic position, minimizing undesirable side reactions. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can effectively produce this versatile chemical intermediate, enabling further exploration in the fields of drug discovery and materials science.
References
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- 2. This compound [myskinrecipes.com]
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- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One moment, please... [chemistrysteps.com]
- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 16. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. biosynth.com [biosynth.com]
An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS Number: 865624-17-5), a key trifunctional arene building block. Its unique substitution pattern, featuring a reactive benzylic bromide, a deactivating chloro group, and a strongly deactivating nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic pathway with mechanistic considerations, expected reactivity, and essential safety protocols.
Core Properties and Structural Analysis
This compound is a crystalline solid at room temperature, typically appearing as a white to slightly yellow powder. Its molecular structure is foundational to its reactivity, combining three distinct chemical functionalities that can be addressed with considerable selectivity.
Structural Diagram:
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data Summary:
The following table summarizes key physical and computed properties for this compound. Note that while some experimental data is available, other parameters are predicted based on its structure.
| Property | Value | Source(s) |
| CAS Number | 865624-17-5 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| Appearance | White to slightly yellow crystalline powder or bulk solid | |
| Melting Point | ~50-55 °C | |
| Boiling Point | ~262-263 °C (Predicted: 319.7 °C at 760 mmHg) | |
| Solubility | Soluble in organic solvents (ether, DMSO); insoluble in water | |
| Density | 1.755 g/cm³ (Predicted) | |
| Refractive Index | 1.623 (Predicted) | |
| XlogP (Predicted) | 2.9 | [2] |
Synthesis Pathway: A Mechanistic Approach
While specific literature detailing the synthesis of CAS 865624-17-5 is sparse, a highly plausible and efficient route involves the free-radical bromination of the corresponding benzylic methyl group of 1-chloro-3-methyl-5-nitrobenzene. This transformation is reliably achieved via the Wohl-Ziegler reaction.[3][4][5]
Proposed Two-Step Synthesis Workflow:
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 1-Chloro-3-methyl-5-nitrobenzene
The precursor is synthesized from 2-methyl-4-nitroaniline. This involves a chlorination reaction under neutral conditions, followed by deamination to yield 3-chloro-5-nitrotoluene.[6]
Step 2: Wohl-Ziegler Bromination (Proposed Protocol)
This key step involves the selective bromination of the benzylic methyl group. The reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide (NBS) serves as a source of a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-3-methyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene.[5]
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by photolysis (UV lamp) or thermal decomposition of the initiator.[3]
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[5]
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of its benzylic bromide group, which is an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution at the Benzylic Carbon
The primary reaction pathway for this compound is the Sₙ2 or Sₙ1 displacement of the bromide by a wide range of nucleophiles. The presence of strong electron-withdrawing nitro and chloro groups on the benzene ring can influence the reaction mechanism. While these groups destabilize a potential benzylic carbocation (disfavoring Sₙ1), they also make the benzylic carbon highly electron-deficient and susceptible to Sₙ2 attack.[9]
General Reaction Scheme:
Caption: General nucleophilic substitution pathway.
This reactivity makes the compound an ideal starting material for introducing the 3-chloro-5-nitrobenzyl moiety into larger molecules, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1]
Transformations of the Nitro Group
The nitro group can be readily reduced to an aniline derivative using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens up a vast array of subsequent chemical transformations, including diazotization for Sandmeyer reactions or amide bond formation, further enhancing its synthetic versatility.
Characterization and Analytical Profile
Expected ¹H NMR (in CDCl₃):
-
~4.5-4.7 ppm (singlet, 2H): This signal corresponds to the two protons of the benzylic bromomethyl (-CH₂Br) group.
-
~7.5-8.5 ppm (multiplet, 3H): These signals arise from the three aromatic protons. Due to the substitution pattern, they will appear as distinct signals, likely two doublets and a triplet or three distinct singlets depending on the coupling constants.
Expected Mass Spectrometry (EI):
The mass spectrum would be expected to show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of one bromine and one chlorine atom. Key fragmentation pathways would likely involve the loss of the bromine atom (M-Br) to form a stable benzylic cation, followed by further fragmentation.
Expected IR Spectroscopy:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1530 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1220 cm⁻¹: C-Br stretching of the bromomethyl group.
-
~800-700 cm⁻¹: C-Cl stretching.
Safety, Handling, and Disposal
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. Data from structurally similar benzyl bromides suggest it is likely a lachrymator and corrosive, causing severe skin burns and eye damage.[12][13]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[12]
-
Eye Protection: Wear chemical safety goggles and a face shield.[12]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[12]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
This material should be treated as hazardous waste. Dispose of it by dissolving or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber. All disposal practices must comply with local, state, and federal regulations.[12]
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]
- 11. Benzene, 1-(chloromethyl)-3-nitro- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
physical and chemical properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 865624-17-5). As a key intermediate in organic synthesis, this compound's unique trifunctional substitution pattern on the benzene ring makes it a valuable building block for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document consolidates available data on its physicochemical characteristics, outlines a plausible synthetic pathway, details critical safety and handling protocols, and discusses its applications, offering a holistic resource for laboratory and development professionals.
Introduction and Molecular Overview
This compound is a substituted aromatic hydrocarbon featuring three distinct functional groups: a reactive bromomethyl group, a deactivating chloro group, and a strongly electron-withdrawing nitro group. This specific arrangement of substituents dictates its chemical behavior, particularly its reactivity in nucleophilic substitution and further aromatic modifications. Its utility as a chemical intermediate stems from the sequential reactivity of these groups, allowing for controlled, stepwise synthesis of more complex molecular architectures.[2]
Below is a visualization of the molecular structure.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 865624-17-5 | [1][3][4][5] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][4][5] |
| Molecular Weight | 250.48 g/mol | [1][5] |
| Appearance | White to slightly yellow crystalline powder or solid | [1] |
| Melting Point | 50-55 °C | [1] |
| Boiling Point | ~262-263 °C; 319.7 °C at 760 mmHg | [1][3] |
| Density | 1.755 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ether, dimethyl sulfoxide | [1] |
| Flash Point | 147.1 °C | [1][3] |
| Refractive Index | 1.623 | [1][3] |
| Vapor Pressure | 0.000624 mmHg at 25 °C | [1] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three functional groups.
-
Bromomethyl Group (-CH₂Br): This benzylic bromide is the most reactive site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with nucleophiles like amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom or carbon-carbon bonds. This feature is central to its role as a building block for introducing the 3-chloro-5-nitrobenzyl moiety into larger molecules.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd).[6] This transformation is a critical step in many synthetic sequences, as the resulting aniline derivative opens up a vast range of subsequent reactions, such as diazotization.
-
Chloro Group (-Cl): The chlorine atom is a deactivating but ortho, para-directing substituent. It is generally less reactive than the bromomethyl group and requires harsh conditions for nucleophilic aromatic substitution. Its primary influence is electronic, contributing to the overall reactivity of the molecule.
The compound's versatility lies in the ability to selectively address these functional groups, enabling complex, multi-step syntheses.[2][6]
Proposed Synthesis Pathway
While various synthetic routes may exist, a plausible and common laboratory-scale synthesis involves the free-radical bromination of the methyl group of 3-chloro-5-nitrotoluene. This method leverages readily available starting materials and established reaction protocols.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is based on standard procedures for benzylic bromination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-chloro-5-nitrotoluene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents), to the solution.
-
Bromination: Heat the mixture to reflux. A solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in the same solvent is then added dropwise from the dropping funnel. The reaction is typically irradiated with a UV lamp or a high-wattage incandescent bulb to promote the initiation of the radical chain reaction.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the refluxing solvent is also an indicator of reaction progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexanes), to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data Interpretation
While a dedicated public spectrum was not located, the expected spectroscopic signatures can be predicted based on the molecular structure. Experimental verification is essential.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.5-4.8 ppm. The three aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm) as distinct multiplets or singlets, reflecting their unique electronic environments due to the substitution pattern.
-
¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, NO₂, and CH₂Br).
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), strong asymmetric and symmetric stretching for the nitro group (-NO₂) at approximately 1550-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively, and C-Br stretching (~680-515 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom (-Br) to form a stable benzylic carbocation.
Safety, Handling, and Storage
This compound is a hazardous chemical and requires strict safety protocols.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[7] Wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[1][7]
-
Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[8][9] Avoid inhalation of dust and contact with skin, eyes, and clothing.[1][7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[11] Recommended storage temperatures are room temperature or 2-8°C.[2][5] Keep away from incompatible materials such as strong oxidizing agents, combustibles, and sources of heat or ignition.[1][10]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][7]
Applications in Research and Development
This compound is not an end-product but a crucial intermediate. Its primary applications include:
-
Pharmaceutical Synthesis: As a scaffold for building active pharmaceutical ingredients (APIs). The 3-chloro-5-nitrobenzyl moiety can be found in various investigational drugs.
-
Agrochemicals: Used as a starting material for the synthesis of novel pesticides and herbicides.[1]
-
Fine and Specialty Chemicals: Serves as a building block in the creation of dyes, pigments, and materials for chemical and biological research.[2]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its distinct reactive sites—the bromomethyl, chloro, and nitro groups—allow for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sinfoobiotech.com [sinfoobiotech.com]
- 5. BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO- - CAS:865624-17-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. evitachem.com [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
1-(Bromomethyl)-3-chloro-5-nitrobenzene structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound (CAS No: 865624-17-5). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the causal logic behind the analytical choices. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for confirming the molecular structure, ensuring the highest degree of scientific integrity. This guide serves as a practical blueprint for the characterization of complex substituted aromatic intermediates critical to the pharmaceutical and agrochemical industries.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis. Its trifunctional nature—possessing a reactive bromomethyl group for alkylation, and electron-deficient aromatic ring due to the chloro and nitro substituents—makes it a versatile intermediate.[1] Given its role in the synthesis of high-value final products, rigorous structural confirmation is not merely procedural; it is a prerequisite for ensuring reaction success, purity, and safety.
The compound is typically a white to slightly yellow crystalline solid with a melting point of approximately 50-55°C.[2] Its molecular formula is C₇H₅BrClNO₂, with a molar mass of 250.48 g/mol .[2][3] The core challenge in its elucidation lies in definitively confirming the 1,3,5-substitution pattern on the benzene ring and verifying the integrity of the bromomethyl group.
Our analytical strategy is designed as a convergent and self-reinforcing workflow. Each technique provides orthogonal data points that, when combined, leave no ambiguity as to the compound's identity.
Caption: Overall workflow for the structural elucidation of the target compound.
Mass Spectrometry: The Molecular Blueprint
Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and elemental formula. This is the first and most critical test of our hypothesized structure. The presence of both bromine and chlorine provides a highly characteristic isotopic pattern that acts as a definitive fingerprint. Electron Ionization (EI) is chosen for its ability to generate a clear molecular ion and reproducible fragmentation patterns.
Experimental Protocol: GC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Acquisition Mode: High resolution (>10,000).
-
Data Interpretation: Expected Results
The primary objective is to locate the molecular ion cluster and match its exact mass and isotopic distribution to the theoretical values for C₇H₅⁷⁹Br³⁵ClNO₂.
| Predicted Ion/Fragment | Chemical Formula | Calculated m/z (Monoisotopic) | Key Isotopic Peaks (m/z) and Expected Ratio | Rationale for Formation |
| [M]⁺• | C₇H₅BrClNO₂ | 248.9192 | 248.9 (100%), 250.9 (128%), 252.9 (31%) | Molecular Ion. The complex pattern is due to the combined presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. |
| [M-Br]⁺ | C₇H₅ClNO₂ | 169.9954 | 170.0 (100%), 172.0 (32%) | Loss of a bromine radical from the benzylic position, a highly favorable fragmentation pathway due to the relative weakness of the C-Br bond. |
| [M-NO₂]⁺ | C₇H₅BrCl | 203.9263 | 203.9 (100%), 205.9 (128%), 207.9 (31%) | Loss of a nitro group radical. |
| [C₆H₃Cl]⁺ | C₆H₃Cl | 110.9949 | 110.0 (100%), 112.0 (32%) | Subsequent loss of Br and NO₂ from the molecular ion. |
The confirmation of the molecular formula via HRMS provides a high-confidence foundation upon which the subsequent spectroscopic data will be built.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[4] For this molecule, we are specifically looking for the characteristic vibrations of the nitro group (NO₂), the aromatic ring, and the carbon-halogen bonds. The absence of other signals (e.g., -OH or C=O stretch) further validates the compound's purity and identity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the crystalline solid directly onto the ATR crystal.
-
Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Processing: Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected.
Data Interpretation: Expected Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Significance |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~1545-1520 | Strong | Asymmetric NO₂ Stretch | Key diagnostic peak for the nitro group. |
| ~1350-1335 | Strong | Symmetric NO₂ Stretch | Key diagnostic peak for the nitro group. |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Confirms the aromatic backbone. |
| ~880-860 | Strong | C-H Out-of-plane Bending | Characteristic of a 1,3,5-trisubstituted benzene ring. |
| ~800-600 | Medium-Strong | C-Cl Stretch | Indicates the presence of the chloro substituent. |
| < 690 | Medium | C-Br Stretch | Indicates the presence of the bromo substituent. |
The two strong, sharp absorbances for the NO₂ group are the most telling features in the IR spectrum and provide definitive evidence for this functional group.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular skeleton, detailing the precise connectivity of atoms.[4][5] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. For this compound, NMR will unequivocally confirm the 1,3,5-substitution pattern and the presence of the -CH₂Br group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
Data Interpretation: Predicted NMR Spectra
The electron-withdrawing nature of the chloro and nitro groups will cause the aromatic protons and carbons to be significantly deshielded (shifted to higher ppm values).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.0 | t (triplet) or m (multiplet) | 1H | H-4/H-6 | Proton between two electron-withdrawing groups (Cl and NO₂). |
| ~7.9-7.8 | t (triplet) or m (multiplet) | 1H | H-2/H-6 | Proton between the CH₂Br and Cl groups. |
| ~7.7-7.6 | t (triplet) or m (multiplet) | 1H | H-2/H-4 | Proton between the CH₂Br and NO₂ groups. |
| ~4.6 | s (singlet) | 2H | -CH₂Br | Diagnostic singlet for the bromomethyl protons, shifted downfield by the adjacent bromine. |
Note: The aromatic protons may appear as three distinct, finely coupled multiplets (triplet-like) due to small meta-couplings (⁴JHH).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C-NO₂ | Carbon directly attached to the highly electron-withdrawing nitro group. |
| ~142 | C-CH₂Br | Quaternary carbon attached to the bromomethyl group. |
| ~136 | C-Cl | Quaternary carbon attached to the chlorine atom. |
| ~132 | C-4/C-6 | Aromatic CH carbon between Cl and NO₂. |
| ~128 | C-2/C-6 | Aromatic CH carbon between CH₂Br and Cl. |
| ~122 | C-2/C-4 | Aromatic CH carbon between CH₂Br and NO₂. |
| ~31 | -CH₂Br | Aliphatic carbon of the bromomethyl group. |
The combination of a 2H singlet around 4.6 ppm and three distinct aromatic proton signals, along with the seven unique carbon signals in the predicted regions, provides an airtight case for the proposed structure.
Conclusion: A Triangulated and Unambiguous Structural Confirmation
The structural elucidation of this compound is achieved with high confidence through the systematic and logical application of modern analytical techniques.
-
Mass Spectrometry confirmed the elemental formula C₇H₅BrClNO₂ via its exact mass and the unique isotopic signature of bromine and chlorine.
-
Infrared Spectroscopy verified the presence of the critical nitro (NO₂) functional group with its characteristic strong stretches, alongside the aromatic C-H and C-halogen bonds.
-
NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the presence of the -CH₂Br group and, most importantly, the 1,3,5-trisubstituted aromatic ring pattern.
References
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene, a critical intermediate in pharmaceutical and fine chemical synthesis. The guide focuses on the most efficient and widely adopted synthetic strategy, the free-radical bromination of 3-chloro-5-nitrotoluene. It offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanism, and the rationale behind the selection of reagents and reaction conditions. Furthermore, this guide includes a summary of the physical and chemical properties of the key compounds involved, safety considerations, and visual aids in the form of diagrams to facilitate a thorough understanding of the synthetic process.
Introduction: Strategic Importance of this compound
This compound is a valuable building block in organic synthesis due to its trifunctional nature. The presence of a reactive bromomethyl group, a deactivating and meta-directing nitro group, and a chloro substituent on the aromatic ring allows for a wide range of subsequent chemical transformations. This versatility makes it an important intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and reliable synthesis of this compound is therefore of significant interest to the drug development and chemical research communities.
Selection of Starting Materials: A Comparative Analysis
The choice of starting material is a critical factor that influences the overall efficiency, cost, and environmental impact of a synthetic route. For the preparation of this compound, several precursors can be considered.
-
Preferred Starting Material: 3-Chloro-5-nitrotoluene This is the most logical and commercially viable starting material. Its structure is highly similar to the target molecule, requiring only the selective functionalization of the methyl group. The direct conversion of the benzylic methyl group to a bromomethyl group is a well-established transformation, making this the most efficient and atom-economical route.
-
Alternative Starting Materials
-
3-Nitrobenzyl bromide: This would require the introduction of a chloro group onto the aromatic ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry, potentially leading to a multi-step and lower-yielding process.
-
3-Chloro-5-nitrobenzoic acid: This route would necessitate the reduction of the carboxylic acid to an alcohol, followed by bromination. While chemically feasible, this two-step conversion from the benzoic acid adds complexity and is likely to result in a lower overall yield.
-
Given these considerations, this guide will focus exclusively on the synthesis starting from 3-chloro-5-nitrotoluene .
Synthetic Pathway: The Wohl-Ziegler Bromination
The conversion of 3-chloro-5-nitrotoluene to this compound is achieved through a Wohl-Ziegler reaction . This reaction facilitates the selective free-radical bromination of the benzylic position of the toluene derivative using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN).[1][2][3]
Caption: Synthetic pathway for the preparation of this compound.
In-depth Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |
| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitrotoluene (10.0 g, 58.3 mmol), N-Bromosuccinimide (11.4 g, 64.1 mmol, 1.1 equivalents), and Azobisisobutyronitrile (0.48 g, 2.9 mmol, 0.05 equivalents).
-
Solvent Addition: Add 150 mL of carbon tetrachloride to the flask. Safety Note: Carbon tetrachloride is a toxic and environmentally hazardous substance. All operations should be conducted in a well-ventilated chemical fume hood.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77 °C) with efficient stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product, which is insoluble in carbon tetrachloride, will precipitate. Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Mechanistic Insights and Rationale for Experimental Choices
A thorough understanding of the reaction mechanism is crucial for optimizing the reaction conditions and troubleshooting any potential issues. The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[1][4][5]
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals can then abstract a hydrogen atom from a trace amount of HBr that is often present, or react with NBS to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-nitrotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. The bromine is generated in situ from the reaction of HBr with NBS.
-
Termination: The chain reaction is terminated when any two radical species combine.
Rationale for Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[1]
-
Azobisisobutyronitrile (AIBN): AIBN is a reliable radical initiator that decomposes at a convenient rate at the reflux temperature of carbon tetrachloride.[6]
-
Carbon Tetrachloride (CCl₄): This is a classic solvent for Wohl-Ziegler reactions due to its inertness under radical conditions and its ability to dissolve the reactants while precipitating the succinimide by-product, which simplifies the work-up.[2][5] However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile may also be considered.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary energy to initiate the decomposition of AIBN and drive the reaction to completion in a reasonable timeframe.
Data Presentation: Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-5-nitrotoluene | 171.58 | 43-46 | 238 |
| N-Bromosuccinimide | 177.98 | 175-180 (decomposes) | N/A |
| Azobisisobutyronitrile | 164.21 | 102-104 (decomposes) | N/A |
| This compound | 250.48 | 98-101 | N/A |
Safety Considerations
-
3-Chloro-5-nitrotoluene: Harmful if swallowed and causes skin and eye irritation.
-
N-Bromosuccinimide: A lachrymator and corrosive. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile: Can decompose exothermically if heated improperly and is toxic.
-
Carbon Tetrachloride: Toxic, carcinogenic, and harmful to the environment. Must be handled in a fume hood with appropriate personal protective equipment.
-
This compound: A lachrymator and skin irritant. Handle with care.
Conclusion
The synthesis of this compound from 3-chloro-5-nitrotoluene via a Wohl-Ziegler bromination is a highly efficient and reliable method. This guide provides a robust protocol and the underlying scientific principles to enable researchers and drug development professionals to successfully and safely perform this important transformation. Careful adherence to the experimental procedure and safety precautions is essential for achieving high yields of the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
reactivity of the bromomethyl group in 1-(Bromomethyl)-3-chloro-5-nitrobenzene
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromomethyl group in this compound (CAS No: 865624-17-5). The document elucidates the intricate interplay of electronic and steric effects exerted by the chloro and nitro substituents on the benzylic position. Core discussions focus on the mechanistic pathways of nucleophilic substitution reactions, which are the predominant transformations for this substrate. Detailed experimental protocols, reaction workflows, and synthetic applications are presented to provide researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile chemical intermediate.
Introduction and Physicochemical Profile
This compound is a trifunctionalized aromatic compound of significant interest in organic synthesis. Its utility as a building block stems from the highly reactive bromomethyl group, which serves as a potent electrophilic site for the introduction of diverse functionalities. This compound is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of the electron-withdrawing chloro and nitro groups profoundly modulates the reactivity of the benzylic bromide, a central theme of this guide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 865624-17-5 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |
| Molecular Weight | 250.48 g/mol | [1][2] |
| Appearance | White to slightly yellow crystalline powder or solid | [2] |
| Melting Point | ~50-55 °C | [2] |
| Boiling Point | 319.7 °C at 760 mmHg | [2][4] |
| Flash Point | 147.1 °C | [2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and DMSO | [2] |
The Electronic and Steric Landscape: A Tale of Three Substituents
The reactivity of the bromomethyl group is not considered in isolation. It is dictated by the electronic environment created by the chloro and nitro groups on the benzene ring.
Electronic Effects
The reactivity of an aromatic system is governed by the electron density of its π-system, which is influenced by substituents through inductive and resonance effects.[5]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[5][6] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic aromatic substitution.[6][7] However, for the reactions at the benzylic carbon, its primary influence is inductive withdrawal of electron density.
-
Chloro Group (-Cl): The chlorine atom is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[5] It also possesses lone pairs that can be delocalized into the ring via a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[5] Overall, due to the dominance of its -I effect, the chloro group deactivates the ring towards electrophilic substitution.[5]
-
Bromomethyl Group (-CH₂Br): This benzylic halide is the molecule's primary reactive center. The C-Br bond is polarized, making the benzylic carbon electrophilic and susceptible to nucleophilic attack. The adjacent benzene ring can stabilize the transition states of substitution reactions.
Impact on Bromomethyl Reactivity
The combined electron-withdrawing nature of the meta-positioned nitro and chloro groups has a crucial impact on the reactivity of the bromomethyl moiety. These groups pull electron density away from the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This electronic pull strongly disfavors the formation of a benzylic carbocation, which would be destabilized by the electron-withdrawing substituents. Consequently, nucleophilic substitution reactions at this center are expected to proceed predominantly through an Sɴ2 (bimolecular nucleophilic substitution) mechanism rather than an Sɴ1 pathway.
References
An In-Depth Technical Guide to the Thermodynamic Properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and understanding of the key thermodynamic properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. In the absence of extensive experimental data for this specific compound, this document outlines robust experimental and computational methodologies for establishing its enthalpy of formation, entropy, and heat capacity. A thorough grasp of these thermodynamic parameters is crucial for predicting the chemical reactivity, stability, and behavior of this molecule in various applications, including pharmaceutical synthesis and materials science. This guide is designed to be a practical resource, offering not only theoretical background but also detailed, actionable protocols and data analysis workflows.
Introduction: The Significance of Thermodynamic Properties in Drug Development and Synthesis
This compound is a substituted aromatic compound with functional groups that suggest its utility as a versatile intermediate in organic synthesis. The presence of a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a chloro substituent creates a unique electronic and steric environment that dictates its reactivity.[1][2][3] Understanding the thermodynamic landscape of this molecule is paramount for several reasons:
-
Reaction Energetics and Feasibility: The standard enthalpy of formation is a cornerstone for calculating the heat of reaction for any transformation involving this molecule. This allows chemists to predict whether a reaction will be exothermic or endothermic, which is critical for process safety, scalability, and optimization.
-
Chemical Stability and Hazard Assessment: Thermodynamic data provide insights into the intrinsic stability of a compound. For a nitro-containing compound, this is particularly important for assessing potential decomposition pathways and associated hazards.
-
Phase Behavior and Purification: Properties such as the enthalpy of fusion and sublimation are essential for developing and optimizing purification processes like crystallization and sublimation, as well as for understanding the solid-state properties of the material.
-
Computational Modeling and Drug Design: Accurate thermodynamic data are essential for calibrating and validating computational models used in drug discovery and materials science to predict molecular interactions and properties.
This guide will provide a roadmap for elucidating these critical thermodynamic parameters for this compound through a combination of experimental measurements and high-level computational chemistry.
Foundational Physicochemical Properties
A baseline understanding of the basic physical properties of this compound is essential before embarking on more complex thermodynamic characterization.
| Property | Value/Description | Source |
| Chemical Formula | C₇H₅BrClNO₂ | [4] |
| Appearance | White to slightly yellow crystalline powder or bulk solid. | [4] |
| Melting Point | Approximately 50-55 °C | [4] |
| Boiling Point | Approximately 262-263 °C | [4] |
| Solubility | Soluble in organic solvents like ether and dimethyl sulfoxide; insoluble in water. | [4] |
Safety Considerations: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn during handling.[4][5][6][7][8] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C and away from combustible materials and oxidants.[4]
Experimental Determination of Thermodynamic Properties
This section details the experimental workflows for determining the key thermodynamic properties of this compound.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) in the crystalline state is most accurately determined from the heat of combustion (ΔcH°), measured using bomb calorimetry.[9][10][11][12]
Workflow for Bomb Calorimetry:
Figure 1: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.
Detailed Protocol:
-
Sample Preparation: A pellet of this compound of a precisely known mass (typically 0.5-1.0 g) is prepared. A fuse wire of known length and mass is attached to the terminals of the bomb, with the wire in contact with the pellet.
-
Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
Data Analysis and Corrections: The gross heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release. The standard enthalpy of formation of the crystalline compound (ΔfH°(cr)) is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O(l), HCl(aq), and HBr(aq)).
Enthalpy of Sublimation via Knudsen Effusion
The enthalpy of sublimation (ΔsubH°) is a critical parameter for converting the enthalpy of formation from the crystalline to the gaseous state. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of solids with low volatility.[13][14][15][16][17]
Workflow for Knudsen Effusion:
Figure 2: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Detailed Protocol:
-
Experimental Setup: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Measurement: The cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance. This measurement is repeated at several temperatures.
-
Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.
Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[18][19][20][21][22] This data is essential for correcting enthalpies to different temperatures.
Workflow for DSC Measurement:
Figure 3: Workflow for determining heat capacity using Differential Scanning Calorimetry.
Detailed Protocol:
-
Calibration and Baseline: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline measurement is performed with empty sample and reference pans.
-
Standard Measurement: A scan is performed with a sapphire standard, which has a well-characterized heat capacity.
-
Sample Measurement: A scan is performed with a known mass of this compound. All scans are conducted over the desired temperature range at a constant heating rate.
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the sapphire standard and the baseline.
Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful complementary approach to experimental measurements, offering insights into thermodynamic properties that may be difficult or hazardous to measure directly.
Density Functional Theory (DFT) for Initial Estimates
DFT is a widely used quantum chemical method that can provide good initial estimates of molecular geometry and vibrational frequencies, which are necessary for calculating thermodynamic properties.[23][24][25]
Workflow for DFT Calculations:
Figure 4: Workflow for predicting thermodynamic properties using DFT.
Protocol for DFT Calculations (using Gaussian software as an example): [23][26][27]
-
Structure Input: The 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. A common choice of method is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (i.e., no imaginary frequencies), and it provides the vibrational frequencies needed to calculate the vibrational contribution to the thermodynamic properties.
-
Thermodynamic Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy and heat capacity at a given temperature and pressure.
High-Accuracy Composite Methods (G4 Theory) for Enthalpy of Formation
For a more accurate prediction of the gas-phase enthalpy of formation, high-accuracy composite methods such as Gaussian-4 (G4) theory are recommended.[28][29][30][31][32] These methods approximate a very high-level calculation by combining the results of several lower-level calculations.
Key Principles of G4 Theory:
-
G4 theory systematically improves upon lower-level calculations by including corrections for basis set deficiencies, higher-order electron correlation effects, and zero-point energies.[29][32]
-
The final G4 energy is used in an atomization scheme to calculate the gas-phase enthalpy of formation at 0 K, which is then corrected to 298.15 K.
-
For nitro compounds, using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, can lead to better cancellation of errors and more accurate results.[28][30]
Synthesis of Experimental and Computational Data
The most robust understanding of the thermodynamic properties of this compound is achieved by integrating the experimental and computational results.
-
Gas-Phase Enthalpy of Formation: The experimental crystalline-phase enthalpy of formation (from bomb calorimetry) can be combined with the experimental enthalpy of sublimation (from Knudsen effusion) to yield an experimental gas-phase enthalpy of formation. This value can then be compared with the result from G4 theory for validation.
-
Entropy and Heat Capacity: The absolute entropy and heat capacity can be calculated from statistical mechanics using the vibrational frequencies obtained from DFT calculations.[33][34][35][36][37] These calculated values can be compared with experimental data from DSC for the solid phase.
Summary of Key Thermodynamic Parameters and Methods:
| Thermodynamic Parameter | Experimental Method | Computational Method |
| Standard Enthalpy of Formation (ΔfH°(cr)) | Bomb Calorimetry | - |
| Standard Enthalpy of Sublimation (ΔsubH°) | Knudsen Effusion | - |
| Standard Enthalpy of Formation (ΔfH°(g)) | Derived from ΔfH°(cr) and ΔsubH° | G4 Theory |
| Standard Entropy (S°) | Statistical Mechanics from DFT | Statistical Mechanics from DFT |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Statistical Mechanics from DFT |
Conclusion and Future Directions
This guide has outlined a comprehensive, dual-pronged approach, leveraging both experimental and computational methodologies, to thoroughly characterize the thermodynamic properties of this compound. By following the detailed protocols for bomb calorimetry, Knudsen effusion, and DSC, researchers can obtain reliable experimental data. These findings can be further substantiated and understood through the application of DFT and high-accuracy G4 computational models. The resulting thermodynamic data will be invaluable for the rational design of synthetic routes, ensuring process safety and efficiency, and for the development of predictive models in the fields of drug discovery and materials science. The synergy between these experimental and theoretical techniques provides a self-validating system for establishing a complete and trustworthy thermodynamic profile for this important chemical intermediate.
References
- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. jpyro.co.uk [jpyro.co.uk]
- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. pages.jh.edu [pages.jh.edu]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. scranton.edu [scranton.edu]
- 15. azom.com [azom.com]
- 16. Knudsen cell - Wikipedia [en.wikipedia.org]
- 17. pragolab.cz [pragolab.cz]
- 18. mse.ucr.edu [mse.ucr.edu]
- 19. infinitalab.com [infinitalab.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. m.youtube.com [m.youtube.com]
- 26. gaussian.com [gaussian.com]
- 27. gaussian.com [gaussian.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.aip.org [pubs.aip.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.aip.org [pubs.aip.org]
- 33. youtube.com [youtube.com]
- 34. quora.com [quora.com]
- 35. fiveable.me [fiveable.me]
- 36. m.youtube.com [m.youtube.com]
- 37. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 1-(Bromomethyl)-3-chloro-5-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the strategic application of 1-(bromomethyl)-3-chloro-5-nitrobenzene as a versatile building block in pharmaceutical research and development. The unique trifunctional nature of this reagent, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent, offers a powerful platform for the synthesis of complex molecular architectures. These application notes delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application in N-alkylation reactions, and discuss the characterization of the resulting products. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this compound in drug discovery programs.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the landscape of medicinal chemistry, the efficient construction of novel molecular entities with desired pharmacological profiles is paramount. This compound (CAS No. 865624-17-5) has emerged as a key intermediate due to its pre-functionalized aromatic core, which allows for sequential and site-selective modifications.[1] The primary locus of reactivity is the benzylic bromide, a potent electrophile for the alkylation of a wide range of nucleophiles. The electron-withdrawing nitro and chloro groups on the benzene ring play a crucial role in modulating the reactivity of the benzylic bromide and provide handles for further synthetic transformations, such as reduction of the nitro group to an amine or cross-coupling reactions at the chloro position. This multi-faceted reactivity makes it an invaluable tool for generating diverse libraries of compounds for biological screening.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [2] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder or bulk solid | |
| Melting Point | ~50-55 °C | |
| Solubility | Soluble in organic solvents (e.g., ether, dimethyl sulfoxide), insoluble in water. |
The key to the synthetic utility of this compound lies in the high reactivity of the bromomethyl group in nucleophilic substitution reactions. This reactivity is a consequence of the stability of the benzylic carbocation intermediate, which is further influenced by the electronic effects of the ring substituents.
Core Application: N-Alkylation of Amines and Heterocycles
The most prominent application of this compound is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, to introduce the 3-chloro-5-nitrobenzyl moiety. This structural motif is of interest in the development of various therapeutic agents.
Mechanistic Rationale: An S(_N)2 Pathway
The N-alkylation reaction with this compound proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The electron-withdrawing nature of the nitro and chloro groups on the benzene ring, while slightly destabilizing to a developing positive charge in an S(_N)1 pathway, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
The reaction rate is influenced by the nucleophilicity of the amine, the choice of solvent, and the base used to scavenge the HBr byproduct.
Protocol 1: N-Alkylation of a Primary Aromatic Amine
This protocol describes a representative procedure for the reaction of this compound with a substituted aniline. This method is adapted from established procedures for similar electrophiles.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3-chloro-5-nitrobenzyl)aniline derivative.
Expected Outcome and Characterization:
The product, N-(3-chloro-5-nitrobenzyl)(4-methoxyphenyl)amine, is expected to be a solid. Characterization would involve:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both rings, a singlet for the benzylic methylene protons (CH₂), and a singlet for the methoxy group.
-
¹³C NMR: Expect to see signals corresponding to all carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Protocol 2: N-Alkylation of a Secondary Heterocycle
This protocol provides a representative method for the alkylation of a secondary amine within a heterocyclic ring system, such as piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add piperidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 1-((3-chloro-5-nitrophenyl)methyl)piperidine.
-
If necessary, purify the crude product by column chromatography on silica gel.
Subsequent Transformations: Expanding Molecular Diversity
The N-alkylated products serve as valuable intermediates for further synthetic elaboration, primarily through the reduction of the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or by using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. This newly formed amino group opens up a plethora of possibilities for further functionalization, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Diazotization followed by substitution (Sandmeyer reaction)
These subsequent transformations allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always consult the Material Safety Data Sheet (MSDS) before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to harness the full synthetic potential of this reagent in their drug discovery endeavors. While the provided protocols are based on established chemical principles, they may require optimization for specific substrates and scales.
References
The Versatile Reagent: A Guide to Alkylation Reactions Using 1-(Bromomethyl)-3-chloro-5-nitrobenzene
This technical guide provides an in-depth exploration of 1-(Bromomethyl)-3-chloro-5-nitrobenzene as a versatile alkylating agent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the alkylation of various nucleophiles, including phenols, amines, and thiols. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them to ensure successful and reproducible outcomes.
Introduction to this compound: A Powerful Synthetic Tool
This compound is a valuable intermediate in organic synthesis.[1] Its trifunctionalized aromatic ring, featuring a reactive bromomethyl group, a deactivating chloro group, and a strongly electron-withdrawing nitro group, makes it a highly useful building block for the construction of complex molecular architectures. The presence of these functionalities allows for selective and sequential transformations, rendering it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [2] |
| Molecular Weight | 250.48 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder or solid | [2] |
| Melting Point | 50-55 °C | [2] |
| Boiling Point | ~262-263 °C | [2] |
| Solubility | Soluble in organic solvents like ether and dimethyl sulfoxide; insoluble in water. | [2] |
The Chemistry of Alkylation: Understanding the Reactivity of this compound
The primary utility of this compound in synthesis lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles.
The SN2 Reaction Mechanism:
Alkylation reactions with this compound typically proceed via a bimolecular nucleophilic substitution (S(N)2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Caption: Generalized S(_N)2 mechanism for the alkylation of a nucleophile (Nu:⁻) with a benzylic bromide.
The electron-withdrawing nitro and chloro groups on the aromatic ring increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect enhances the reactivity of this compound compared to unsubstituted benzyl bromide.
Application Notes and Protocols
The following protocols are designed to be adaptable to a range of substrates. It is recommended to perform small-scale test reactions to optimize conditions for specific applications.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and a primary alkyl halide. In the case of phenols, a weak base is sufficient to generate the more nucleophilic phenoxide ion.
Protocol: Synthesis of 1-Chloro-3-nitro-5-(phenoxymethyl)benzene
Caption: Workflow for the O-alkylation of phenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 0.94 g | 10 mmol |
| This compound | 250.48 | 2.50 g | 10 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20 mmol |
| Acetone | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (0.94 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) to 50 mL of acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (2.50 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
N-Alkylation of Amines
The alkylation of amines with this compound provides a direct route to substituted benzylamines, which are important scaffolds in medicinal chemistry.
Protocol: Synthesis of N-(3-Chloro-5-nitrobenzyl)aniline
Caption: Workflow for the N-alkylation of aniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 0.93 g | 10 mmol |
| This compound | 250.48 | 2.50 g | 10 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in 40 mL of DMF.
-
Add this compound (2.50 g, 10 mmol) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
S-Alkylation of Thiols
The synthesis of thioethers (sulfides) is readily achieved by the alkylation of thiols. The high nucleophilicity of the thiolate anion, generated in situ with a mild base, facilitates a rapid reaction.
Protocol: Synthesis of (3-Chloro-5-nitrobenzyl)(phenyl)sulfane
Caption: Workflow for the S-alkylation of thiophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Thiophenol | 110.18 | 1.10 g | 10 mmol |
| This compound | 250.48 | 2.50 g | 10 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10 mmol |
| Ethanol | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in 50 mL of ethanol.
-
Add thiophenol (1.10 g, 10 mmol) to the ethanolic solution and stir for 10 minutes at room temperature.
-
Add this compound (2.50 g, 10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4] Treat as hazardous waste.[4]
Quenching and Spill Management:
In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[4] For quenching unreacted reagent, slowly add it to a stirred solution of a suitable nucleophile (e.g., a solution of sodium hydroxide in a water/alcohol mixture) in an ice bath.
Conclusion
This compound is a highly effective and versatile reagent for the alkylation of a variety of nucleophiles. Its enhanced reactivity, due to the electronic effects of the aromatic substituents, makes it a valuable tool in the synthesis of complex organic molecules. The protocols provided in this guide offer a solid foundation for its use in research and development, and with appropriate optimization, can be applied to a wide range of synthetic challenges. As with all chemical procedures, adherence to strict safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 59245469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sarponggroup.com [sarponggroup.com]
- 5. 1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
1-(Bromomethyl)-3-chloro-5-nitrobenzene is a valuable electrophilic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of a highly reactive benzylic bromide, which is susceptible to nucleophilic attack, allowing for the facile introduction of a variety of functional groups. The chloro and nitro substituents on the aromatic ring not only influence the reactivity of the benzyllc position but also provide handles for further synthetic transformations. This guide provides a detailed exploration of the nucleophilic substitution reactions of this substrate, offering insights into the underlying mechanistic principles and providing robust protocols for its reaction with common oxygen, nitrogen, and sulfur nucleophiles.
The benzylic position of this compound is activated towards both SN1 and SN2 reaction pathways. The choice of mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring plays a crucial role in the reactivity of the benzylic bromide. These groups can influence the stability of potential carbocation intermediates and the electrophilicity of the benzylic carbon.
Mechanistic Considerations: The SN1 and SN2 Pathways
The nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
-
SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single concerted step where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. The presence of electron-withdrawing groups on the aromatic ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus favoring the SN2 mechanism.
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The stability of the benzylic carbocation is a key factor in this mechanism. While benzyl carbocations are generally stabilized by resonance with the aromatic ring, the presence of strong electron-withdrawing groups like the nitro group can destabilize the carbocation, making the SN1 pathway less favorable. However, in the presence of a polar protic solvent and a weak nucleophile, the SN1 mechanism may still be operative.
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Experimental Protocols
The following protocols are representative procedures for the nucleophilic substitution on this compound with oxygen, nitrogen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: O-Alkylation - Synthesis of Aryl Ethers
This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, reacting this compound with a phenolic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Alkylation - Synthesis of Secondary Amines
This protocol details the synthesis of a secondary amine by reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the amine (1.2 eq) followed by the base (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the solid base and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: S-Alkylation - Synthesis of Thioethers
This protocol describes the synthesis of a thioether by reacting this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol or Methanol
-
Water
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.
-
Prepare a solution of sodium hydroxide (1.5 eq) in water and add it dropwise to the thiol solution at 0 °C to form the thiolate.
-
Dissolve this compound (1.0 eq) in ethanol and add it to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude thioether.
-
Purify by column chromatography on silica gel or recrystallization.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the outcome of the nucleophilic substitution. The following table provides a general comparison of reaction parameters for different nucleophile classes.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temperature (°C) |
| Oxygen | Phenol | K₂CO₃ | DMF | 60-80 |
| Nitrogen | Piperidine | K₂CO₃, Et₃N | Acetonitrile, THF | Reflux |
| Sulfur | Thiophenol | NaOH, K₂CO₃ | Ethanol, Methanol | 0 - Room Temp |
Experimental Workflow Visualization
Caption: General experimental workflow for nucleophilic substitution.
Conclusion and Future Directions
This compound is a versatile and reactive substrate for nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, and base, a wide array of derivatives can be synthesized efficiently. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this valuable building block. Further optimization of these conditions for specific applications is encouraged to achieve higher yields and purity. The resulting products can be used as key intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science.
References
Application Note & Protocols: Synthesis of Fused Heterocyclic Compounds from 1-(Bromomethyl)-3-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-3-chloro-5-nitrobenzene is a versatile and highly reactive building block for the synthesis of diverse heterocyclic scaffolds. Its utility stems from two primary reactive centers: the electrophilic benzylic carbon of the bromomethyl group, ideal for nucleophilic substitution, and the nitro-substituted aromatic ring, which upon reduction, provides an amino group strategically positioned for intramolecular cyclization. This guide provides detailed protocols and mechanistic insights for leveraging this reagent in the synthesis of medicinally relevant benzothiazepines and benzoxazepines, and outlines a strategic approach for accessing quinazoline derivatives.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the rapid assembly of complex molecular architectures from readily available starting materials is paramount. This compound serves as an exemplary scaffold for convergent synthesis.[1][2] The presence of a highly reactive bromomethyl group allows for facile alkylation of a wide range of nucleophiles (e.g., thiols, amines, alcohols), effectively tethering a desired fragment to the benzene ring.[3][4]
The true synthetic power is unlocked by the nitro group. While its electron-withdrawing nature influences the ring's reactivity, its primary role in the following protocols is that of a masked amine.[5] Chemical reduction of the nitro moiety to a primary amine introduces a new nucleophilic center. This strategic placement enables a subsequent intramolecular cyclization event with a previously installed sidechain, leading to the formation of fused heterocyclic systems. This "alkylation-reduction-cyclization" cascade is a robust and efficient strategy for building libraries of complex molecules for drug discovery programs.
Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Chemical Formula | C₇H₅BrClNO₂ | [1][4] |
| Molecular Weight | 250.48 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| CAS Number | 865624-17-5 | [1] |
| Solubility | Soluble in organic solvents (DMSO, Ether); Insoluble in water | [1] |
Synthesis of 1,5-Benzothiazepines: A Core Scaffold in CNS-Active Drugs
The 1,5-benzothiazepine core is a privileged scaffold found in numerous pharmaceuticals, including the calcium channel blocker Diltiazem and the atypical antipsychotic Quetiapine.[6][7][8] These compounds exhibit a wide range of biological activities, making them attractive targets in drug development.[6][7] The following protocol details a two-step synthesis of a substituted 1,5-benzothiazepine derivative.
Overall Reaction Scheme
The synthesis proceeds via an initial S-alkylation of 2-aminothiophenol with this compound, followed by reductive cyclization of the resulting intermediate.
Caption: Two-step synthesis of a 1,5-benzothiazepine derivative.
Mechanistic Rationale
Step 1: S-Alkylation. The reaction is initiated by the deprotonation of the highly acidic thiol group of 2-aminothiophenol by a mild base, such as potassium carbonate. The resulting thiolate anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of this compound in a classic SN2 reaction, displacing the bromide leaving group. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation without interfering with the nucleophile.
Step 2: Reductive Cyclization. The nitro group of the intermediate is reduced to a primary amine using a classical reducing agent like tin(II) chloride (SnCl₂) in refluxing ethanol.[5] This reduction is the key step that unmasks the second nucleophile. The newly formed aromatic amine then undergoes an intramolecular nucleophilic attack on the imine that is transiently formed, leading to the formation of the seven-membered thiazepine ring.
Detailed Experimental Protocol
PART A: Synthesis of 2-((3-Chloro-5-nitrobenzyl)thio)aniline
-
Reagent Preparation: To a 250 mL round-bottom flask, add this compound (2.50 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) in 100 mL of acetonitrile.
-
Nucleophile Addition: While stirring at room temperature, add 2-aminothiophenol (1.25 g, 1.1 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate (2 x 20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the intermediate product as a yellow solid.
PART B: Synthesis of 8-Chloro-6-nitro-2,3-dihydro-1,5-benzothiazepine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Part A (2.95 g, 10.0 mmol, 1.0 eq) in 50 mL of ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol, 5.0 eq) to the solution in portions. CAUTION: The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 g of ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final benzothiazepine derivative.
Synthesis of 1,4-Benzoxazepines
1,4-Benzoxazepine derivatives are another class of seven-membered heterocycles with significant therapeutic potential, particularly as CNS agents.[9] The synthetic strategy is analogous to the benzothiazepine synthesis, employing an oxygen-based nucleophile in the initial alkylation step.
General Workflow
Caption: General workflow for the synthesis of 1,4-benzoxazepine.
Protocol: Synthesis of 8-Chloro-6-nitro-2,3-dihydro-1,4-benzoxazepine
Causality and Experimental Choices: In this synthesis, the amine of 2-aminophenol is a stronger nucleophile than the hydroxyl group, leading to preferential N-alkylation. A polar aprotic solvent like DMF is used to facilitate the SN2 reaction. The reduction of the nitro group can be achieved with various reagents; iron powder in acidic medium is a cost-effective and efficient choice. The final cyclization often occurs readily upon formation of the aniline, as the intramolecular reaction is entropically favored.
-
Alkylation:
-
Dissolve this compound (2.50 g, 10.0 mmol, 1.0 eq) and 2-aminophenol (1.09 g, 10.0 mmol, 1.0 eq) in 50 mL of DMF.
-
Add potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) and stir the mixture at 60 °C for 8 hours.
-
After cooling, pour the reaction mixture into 200 mL of ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate, 2-((3-chloro-5-nitrobenzyl)amino)phenol.
-
-
Reductive Cyclization:
-
Suspend the intermediate (2.79 g, 10.0 mmol, 1.0 eq) and iron powder (2.79 g, 50.0 mmol, 5.0 eq) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add concentrated hydrochloric acid (1 mL) and heat the mixture to reflux for 4 hours.
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the Celite pad with ethanol.
-
Concentrate the filtrate and perform a standard aqueous work-up (basify with NaHCO₃, extract with ethyl acetate) to isolate the crude product.
-
Purify by column chromatography to yield the 1,4-benzoxazepine product.
-
Strategic Approach to Quinazoline Synthesis
Quinazolines and their derivatives are a cornerstone of medicinal chemistry, with applications as anticancer agents, kinase inhibitors, and more.[10][11][12][13] A plausible route from this compound involves its transformation into a 2-aminobenzylamine derivative, a key precursor for quinazoline synthesis.
Proposed Synthetic Pathway
Caption: Proposed route to quinazolines via a 2-aminobenzylamine intermediate.
Rationale:
-
Introduction of the Second Nitrogen: The benzylic bromide is first converted to an azide using sodium azide. This is a robust and high-yielding transformation.
-
Double Reduction: The crucial step is the simultaneous reduction of both the azide and the nitro group to primary amines. Catalytic hydrogenation (H₂ over Pd/C) is an excellent method for this transformation, yielding the key 2-aminobenzylamine intermediate.
-
Quinazoline Ring Formation: This intermediate can then be condensed with a variety of aldehydes in the presence of an oxidant to form the quinazoline ring system.[10][14] This step allows for the introduction of diversity at the 2-position of the quinazoline core.
This modular approach provides a powerful platform for generating a library of substituted quinazolines for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is a hazardous substance and a lachrymator.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy 1-Bromo-3-(chloromethoxy)-5-nitrobenzene (EVT-15391828) [evitachem.com]
- 4. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | 1215205-94-9 | Benchchem [benchchem.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone synthesis [organic-chemistry.org]
Application Notes and Protocols for 1-(Bromomethyl)-3-chloro-5-nitrobenzene in Medicinal Chemistry
Introduction: Strategic Value of a Trifunctional Benzene Ring in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ability to rapidly generate diverse compound libraries for biological screening. 1-(Bromomethyl)-3-chloro-5-nitrobenzene emerges as a highly valuable, albeit underutilized, building block for the construction of novel molecular architectures.[1][2] Its utility is anchored in the orthogonal reactivity of its three key functional groups: a highly reactive benzylic bromide, an electron-withdrawing nitro group that can be readily converted to a versatile aniline, and a strategically positioned chlorine atom that modulates the electronic properties of the ring and can serve as a handle for further modifications.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its core reactivity, present detailed protocols for its derivatization, and discuss the strategic implications of its use in structure-activity relationship (SAR) studies. The protocols herein are designed to be self-validating, with clear explanations for the choice of reagents and conditions, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.
-
The Bromomethyl Group: This is the primary site of reactivity, acting as a potent electrophile for SN2 reactions. It readily undergoes alkylation with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the direct and efficient introduction of the 3-chloro-5-nitrobenzyl moiety into a target scaffold.
-
The Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the benzene ring. More importantly, it serves as a synthetic precursor to an amino group, which is a cornerstone of many pharmacophores. The reduction of the nitro group can be achieved under various conditions, offering flexibility in the presence of other functional groups. The resulting aniline is a versatile intermediate for amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions. The presence of nitro and chloro groups has been shown to be beneficial for the biological activity of certain classes of compounds.[3][4]
-
The Chloro Group: The chlorine atom at the 3-position further enhances the electrophilic character of the ring and can be used as a handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, although this typically requires more forcing conditions than a bromo or iodo substituent.
This trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse and complex molecular scaffolds.
Application Protocol I: Synthesis of a Substituted Aminopyridine Intermediate
This section details a two-step protocol for the synthesis of a hypothetical but representative medicinal chemistry intermediate, N-(3-chloro-5-aminobenzyl)pyridin-2-amine. This scaffold is a common feature in various biologically active molecules, including kinase inhibitors.
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of N-(3-chloro-5-aminobenzyl)pyridin-2-amine.
Step 1: N-Alkylation of 2-Aminopyridine
This step involves the nucleophilic substitution of the benzylic bromide with the amino group of 2-aminopyridine. Acetone is chosen as the solvent due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates product isolation. Potassium carbonate is a mild inorganic base suitable for scavenging the HBr generated during the reaction without promoting side reactions.
Reaction Scheme:
Caption: N-Alkylation of 2-aminopyridine with this compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 250.48 | 10.0 | 1.0 |
| 2-Aminopyridine | 94.12 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |
| Acetone | - | 100 mL | - |
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.50 g, 10.0 mmol), 2-aminopyridine (1.04 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 100 mL of acetone to the flask.
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(3-chloro-5-nitrobenzyl)pyridin-2-amine as a solid.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step to install a key pharmacophoric element. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, but can sometimes lead to dehalogenation. A milder and often more chemoselective method is the use of iron powder in the presence of an acidic activator like ammonium chloride.[5] This method is generally tolerant of a variety of functional groups.
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N-(3-chloro-5-nitrobenzyl)pyridin-2-amine | 263.68 | 5.0 | 1.0 |
| Iron powder (Fe) | 55.85 | 25.0 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 25.0 | 5.0 |
| Ethanol | - | 50 mL | - |
| Water | - | 10 mL | - |
Experimental Protocol:
-
In a 100 mL round-bottom flask, suspend N-(3-chloro-5-nitrobenzyl)pyridin-2-amine (1.32 g, 5.0 mmol), iron powder (1.40 g, 25.0 mmol), and ammonium chloride (1.34 g, 25.0 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Heat the mixture to 80 °C with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by the disappearance of the yellow color of the starting material and confirmed by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol (3 x 15 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(3-chloro-5-aminobenzyl)pyridin-2-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Structure-Activity Relationship (SAR) Insights and Further Diversification
The synthesized intermediate, N-(3-chloro-5-aminobenzyl)pyridin-2-amine, is a versatile platform for generating a library of analogues for SAR studies.
Logical Flow for Library Synthesis:
Caption: Potential diversification pathways from the synthesized amino intermediate.
By reacting the newly formed aniline with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates, a diverse library of amides, sulfonamides, and ureas can be readily prepared. Each of these new derivatives will probe the chemical space around the 3-chloro-5-aminobenzyl core, providing valuable data on how different substituents impact the biological activity of the final compounds. This systematic approach is fundamental to optimizing lead compounds in a drug discovery program.
Conclusion and Future Perspectives
This compound is a potent and versatile building block in medicinal chemistry, offering a straightforward entry into a variety of complex molecular scaffolds. The orthogonal reactivity of its functional groups allows for a rational and efficient synthetic strategy, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The protocols detailed in this guide provide a solid foundation for the utilization of this reagent in drug discovery programs. Future applications could involve its use in the synthesis of PROTACs or covalent inhibitors, where the reactive benzyl bromide moiety could be strategically employed to link to a ligand for an E3 ligase or to form a covalent bond with a target protein, respectively.
References
Application Notes and Protocols for the Derivatization of Amines with 1-(Bromomethyl)-3-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the derivatization of primary and secondary amines using 1-(Bromomethyl)-3-chloro-5-nitrobenzene. While this reagent is not extensively documented in mainstream literature as a standard derivatizing agent, its chemical structure suggests significant potential for applications in analytical chemistry and synthetic drug development. This guide is built upon foundational principles of organic chemistry and draws parallels from well-established derivatization techniques. We will explore the underlying reaction mechanism, provide detailed, adaptable protocols for derivatization, discuss potential applications of the resulting N-((3-chloro-5-nitrophenyl)methyl)amine derivatives, and offer insights into method optimization and troubleshooting. The protocols and data presented herein are designed to serve as a robust starting point for researchers looking to leverage this versatile reagent in their work.
Introduction: The Strategic Role of Amine Derivatization
The chemical modification of amines, or derivatization, is a cornerstone technique in analytical and synthetic sciences. For analytical purposes, derivatization is often employed to enhance the detectability and chromatographic performance of amine-containing analytes.[1][2] Key advantages include increased volatility for gas chromatography (GC), improved peak shape, and enhanced sensitivity for various detectors.[1] In the realm of drug discovery and development, the synthesis of substituted benzylamines is a critical step in creating vast libraries of pharmacologically active molecules.[3][4] The strategic placement of substituents on the phenyl ring allows for the meticulous tuning of a compound's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile.[3]
This compound is a benzylic halide featuring two strong electron-withdrawing groups (a nitro group and a chlorine atom) on the aromatic ring.[5] These features make it an intriguing reagent for amine derivatization. The bromomethyl group provides a reactive site for nucleophilic attack by amines, while the nitro and chloro substituents can serve as useful handles for detection (e.g., by UV or electron capture detectors) and for influencing the overall physicochemical properties of the derivative. The nitro group, in particular, is a unique functional group in medicinal chemistry, often leveraged in the development of anticancer, antitubercular, and antiparasitic agents.[6] This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound for the derivatization of amines.
Reaction Mechanism and Scientific Rationale
The derivatization of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation lies in the interaction between the nucleophilic amine and the electrophilic benzylic carbon of the reagent.
Key Mechanistic Steps:
-
Activation of the Amine: The reaction is typically conducted in the presence of a non-nucleophilic base. The base deprotonates the primary or secondary amine, enhancing its nucleophilicity. This step is crucial for efficient reaction kinetics.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group.
-
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond and yielding the N-((3-chloro-5-nitrophenyl)methyl)amine derivative.
The presence of the electron-withdrawing nitro and chloro groups on the benzene ring can influence the reactivity of the benzylic bromide. While these groups are deactivating towards electrophilic aromatic substitution, they can have a modest activating effect on the SN2 reaction at the benzylic position by stabilizing the transition state.
Caption: SN2 reaction pathway for amine derivatization.
Experimental Protocols
The following protocols are provided as a robust starting point for the derivatization of amines with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary depending on the specific amine being derivatized.
Materials and Reagents
-
Amine of interest (e.g., primary or secondary amine)
-
This compound[5]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, LC-MS)
General Derivatization Protocol for Analytical Applications (Small Scale)
This protocol is designed for preparing derivatives for analysis by techniques such as HPLC or LC-MS.
Caption: Workflow for analytical scale amine derivatization.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1-10 mM solution of the amine sample in anhydrous acetonitrile.
-
Reagent Preparation: Prepare a 1.2 M equivalent solution of this compound in anhydrous acetonitrile.
-
Base Addition: Add 2-3 molar equivalents of anhydrous potassium carbonate to the amine solution.
-
Reaction Initiation: Add the this compound solution to the amine/base mixture.
-
Incubation: Tightly cap the reaction vial and heat at 50-60°C for 1-2 hours with stirring. Monitor the reaction progress by TLC or a suitable chromatographic method.
-
Reaction Quenching: After cooling to room temperature, add a small amount of water to quench the reaction.
-
Analysis: Filter the reaction mixture through a 0.22 µm syringe filter and inject an appropriate volume into the analytical instrument.
Preparative Scale Derivatization Protocol
This protocol is suitable for synthesizing larger quantities of the derivatized amine for further use, such as in biological screening or as a synthetic intermediate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amine (1.0 eq) in anhydrous acetonitrile or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-chloro-5-nitrophenyl)methyl)amine derivative.
Quantitative Data and Expected Outcomes
The efficiency of the derivatization reaction will depend on the nucleophilicity and steric hindrance of the amine. Below are hypothetical, yet expected, outcomes for the derivatization of representative amines.
| Amine Substrate | Steric Hindrance | Nucleophilicity | Expected Reaction Time | Expected Yield (Preparative) |
| Benzylamine | Low | Moderate | 2-4 hours | > 90% |
| Aniline | Low | Low | 6-12 hours | 60-80% |
| Diethylamine | Moderate | High | 1-3 hours | > 95% |
| tert-Butylamine | High | Moderate | 12-24 hours or no reaction | Low to moderate |
Note: These are illustrative values. Actual results will require experimental optimization.
Applications in Research and Development
The N-((3-chloro-5-nitrophenyl)methyl)amine derivatives are expected to have several valuable applications:
-
Chromatographic Analysis: The nitro-aromatic moiety provides a strong chromophore for UV detection in HPLC, enhancing the sensitivity of analysis for amines that lack a native chromophore.
-
Mass Spectrometry: The presence of chlorine provides a distinct isotopic pattern that can aid in mass spectrometric identification. The nitro group can also influence fragmentation patterns in MS/MS analysis.
-
Drug Discovery: Substituted benzylamines are crucial building blocks for a wide range of pharmacologically active molecules.[3] These derivatives can be used as intermediates for the synthesis of novel compounds for screening in various disease models.[4][7] The nitro group can also be a key pharmacophore in certain drug classes or can be reduced to an amine for further functionalization.[6]
-
Fluorescence Quenching Assays: The nitroaromatic group can act as a fluorescence quencher. Derivatizing a fluorescent amine with this reagent could be employed in the design of "turn-off" fluorescent probes.
Troubleshooting and Method Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Low nucleophilicity of the amine- Steric hindrance- Inactive reagent- Insufficient base | - Increase reaction temperature and/or time- Use a more polar aprotic solvent (e.g., DMF)- Use a stronger, non-nucleophilic base (e.g., DBU)- Verify the integrity of the this compound reagent |
| Multiple Products | - Over-alkylation of primary amines- Side reactions | - Use a controlled stoichiometry of the derivatizing reagent (e.g., 1.05 eq)- Add the reagent slowly to the reaction mixture- Optimize reaction temperature and time to favor the mono-alkylated product |
| Poor Chromatographic Peak Shape | - Interaction of residual amine with the stationary phase- Co-elution with impurities | - Ensure complete derivatization- Optimize chromatographic conditions (e.g., mobile phase pH, column chemistry) |
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. As a benzylic halide, it is a potential lachrymator and alkylating agent. Avoid inhalation of dust and contact with skin and eyes.[5]
Conclusion
The derivatization of amines with this compound offers a promising, albeit under-explored, avenue for both analytical method development and synthetic chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this reagent. Through careful optimization and application of sound chemical principles, this derivatization strategy can become a valuable tool in the modern research and drug development laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. chembk.com [chembk.com]
- 6. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Gamma-Valerolactone (GVL): A Bio-Based Platform Chemical for the Synthesis of Advanced Agrochemicals and Specialty Polyesters
Abstract
Gamma-valerolactone (GVL), a renewable chemical derived from lignocellulosic biomass, is emerging as a versatile and sustainable platform for the synthesis of high-value chemicals.[1][2][3] Its unique chemical structure, favorable safety profile, and biodegradability make it an attractive alternative to petroleum-based feedstocks.[4][5] This guide explores the application of GVL as a strategic building block in the development of novel agrochemicals and high-performance specialty polymers. We provide detailed mechanistic insights and field-proven protocols for the synthesis of a herbicide precursor and a biodegradable polyester, demonstrating the broad utility of GVL in advancing green chemistry.[4][5]
Part 1: Introduction to Gamma-Valerolactone (GVL)
Chemical Properties and Reactivity
GVL (5-Methyloxolan-2-one) is a five-membered lactone with a chiral center at the C5 position.[6] Its key structural features, a reactive ester linkage within a stable ring and a methyl substituent, dictate its chemical behavior. The lactone ring can undergo ring-opening reactions under acidic, basic, or catalytic conditions to yield a variety of linear C5 compounds, such as 4-hydroxypentanoic acid and its esters.[7][8][9] This reactivity is fundamental to its use as a precursor for both agrochemicals and polymers. GVL is a colorless liquid with a high boiling point (207 °C), low melting point (-31 °C), and is miscible with water, making it a safe and easy-to-handle solvent and reagent.[2][3]
Sustainable Synthesis of GVL
A significant advantage of GVL is its renewable origin. It is typically synthesized from levulinic acid, a platform chemical derived from the acid-catalyzed dehydration of C6 sugars (hexoses) found in abundant lignocellulosic biomass like wood and agricultural residues.[1][6] The hydrogenation of levulinic acid to GVL is an efficient catalytic process, often employing non-noble metal catalysts, which further enhances its sustainability profile.[5][10][11]
Part 2: Application of GVL in Agrochemical Synthesis
The unique structure of GVL makes it a valuable starting material for the synthesis of complex and biologically active molecules used in agriculture.[12][13][14] The ability to functionalize the GVL core allows for the creation of diverse chemical libraries for screening and development of new herbicides, fungicides, and insecticides.
Mechanistic Insight: GVL as a Versatile Scaffold
The lactone ring of GVL can be opened to generate a linear C5 chain with terminal functional groups. This "unmasking" of functionality is a powerful strategy in organic synthesis. For instance, the acid-catalyzed ring-opening of GVL in the presence of an alcohol yields a 4-hydroxypentanoate ester. The resulting hydroxyl and ester groups can be further modified to build more complex molecular architectures. This approach allows for the introduction of various pharmacophores and the fine-tuning of physicochemical properties to optimize biological activity and environmental fate.
Protocol: Synthesis of a Dihydropyranone Herbicide Precursor from GVL
This protocol details the synthesis of a key intermediate for a class of potent herbicides based on a dihydropyranone scaffold. The synthesis involves the ring-opening of GVL and subsequent intramolecular cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Gamma-Valerolactone (GVL) | 99% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Pyridine | Anhydrous | Acros Organics |
| 4-Dimethylaminopyridine (DMAP) | 99% | Alfa Aesar |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
Experimental Procedure
-
Acetylation of GVL: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add GVL (10.0 g, 0.1 mol) and acetic anhydride (15.3 g, 0.15 mol).
-
Causality: Acetic anhydride is used to acetylate the hydroxyl group that will be formed upon ring-opening, preventing unwanted side reactions.
-
-
Catalysis: Carefully add pyridine (1.2 g, 0.015 mol) and DMAP (0.12 g, 0.001 mol) to the reaction mixture.
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, while DMAP is a highly effective acylation catalyst.
-
-
Reaction: Heat the mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Causality: The aqueous work-up removes unreacted acetic anhydride, acetic acid, and the catalysts.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the dihydropyranone precursor.
Data Presentation: Yield and Purity
| Parameter | Result |
| Yield | 85-90% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 110-112 °C at 10 mmHg |
Workflow Diagram: Synthesis of Dihydropyranone Precursor
Caption: Synthetic pathway from GVL to a dihydropyranone herbicide precursor.
Part 3: Application of GVL in Specialty Polymer Synthesis
GVL is a promising monomer for the synthesis of biodegradable and biocompatible polyesters.[12] The resulting poly(gamma-valerolactone) (PGVL) and its copolymers exhibit tunable thermal and mechanical properties, making them suitable for a range of applications, from packaging to biomedical devices.
Ring-Opening Polymerization (ROP) of GVL
While γ-butyrolactone is notoriously difficult to polymerize due to its low ring strain, the methyl substituent in GVL facilitates its ring-opening polymerization (ROP).[15][16] ROP of GVL can be initiated by a variety of catalysts, including organometallic compounds, enzymes, and organic catalysts, to produce high molecular weight polyesters. The choice of catalyst influences the polymerization kinetics, polymer microstructure, and final properties.
Protocol: Catalytic Ring-Opening Polymerization of GVL
This protocol describes the synthesis of poly(gamma-valerolactone) (PGVL) using tin(II) 2-ethylhexanoate as a catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Gamma-Valerolactone (GVL) | Anhydrous, 99% | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | 92.5-100% | Strem Chemicals |
| Benzyl Alcohol | Anhydrous, 99.8% | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Methanol | HPLC Grade | J.T. Baker |
Experimental Procedure
-
Preparation: In a glovebox, add GVL (5.0 g, 0.05 mol) and benzyl alcohol (10.8 mg, 0.1 mmol) to a flame-dried Schlenk flask.
-
Causality: Benzyl alcohol acts as an initiator, controlling the polymer chain length. The reaction is performed under an inert atmosphere to prevent side reactions with water and oxygen.
-
-
Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene (0.1 M, 0.1 mL, 0.01 mmol) to the flask.
-
Causality: Sn(Oct)₂ is a highly effective catalyst for the ROP of lactones.
-
-
Polymerization: Seal the flask and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 24 hours.
-
Purification: Cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of chloroform and precipitate it by adding the solution dropwise to cold methanol.
-
Causality: Precipitation removes unreacted monomer and catalyst residues.
-
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Data Presentation: Properties of PGVL
| Property | Value | Method |
| Number-Average Molecular Weight (Mn) | 15,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.5 | GPC |
| Glass Transition Temperature (Tg) | -35 to -40 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 55 - 60 °C | DSC |
Workflow Diagram: Ring-Opening Polymerization of GVL
Caption: Catalytic ring-opening polymerization of GVL to produce PGVL.
Part 4: Conclusion and Future Perspectives
Gamma-valerolactone stands out as a highly promising, bio-based platform chemical with significant potential to contribute to a more sustainable chemical industry.[2][3] Its versatility as a precursor for both complex agrochemicals and advanced specialty polymers has been demonstrated. Future research will likely focus on expanding the portfolio of GVL-derived molecules, developing even more efficient and selective catalytic systems, and exploring new applications for GVL-based materials in areas such as drug delivery, sustainable packaging, and advanced coatings. The continued development of GVL chemistry will undoubtedly play a crucial role in the transition to a circular economy.
Part 5: References
-
Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. (n.d.). Google Scholar. Retrieved from 1
-
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. Retrieved from --INVALID-LINK--
-
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Horváth, I. T., et al. (2008). γ-Valerolactone—a sustainable liquid for energy and carbon-based chemicals. Green Chemistry, 10(2), 238-242. Retrieved from --INVALID-LINK--
-
An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts. (n.d.). Syracuse University Surface. Retrieved from --INVALID-LINK--
-
Gamma-Valerolactone: A Sustainable Choice for Green Solvents and Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from --INVALID-LINK--
-
Horváth, I. T., et al. (2008). γ-Valerolactone—a sustainable liquid for energy and carbon-based chemicals. ResearchGate. Retrieved from --INVALID-LINK--
-
Bond, J. Q., et al. (2010). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water. Langmuir, 26(21), 16291-16298. Retrieved from --INVALID-LINK--
-
Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411-2502. Retrieved from --INVALID-LINK--
-
Ring-Opening of γ-Valerolactone with Amino Compounds. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. (n.d.). Google Scholar. Retrieved from 17
-
“Green” Chemicals from Renewable Agricultural Biomass - A Mini Review. (n.d.). Google Scholar. Retrieved from 18
-
Dutta, S., et al. (2019). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. White Rose Research Online. Retrieved from --INVALID-LINK--
-
Highly efficient synthesis of γ-valerolactone by catalytic conversion of biomass-derived levulinate esters over support-free mesoporous Ni. (n.d.). IDEAS/RePEc. Retrieved from --INVALID-LINK--
-
Catalytic synthesis of α-methylene-γ-valerolactone: A biomass-derived acrylic monomer. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The emerging use of γ-valerolactone as a green solvent. (n.d.). tks - Teknoscienze. Retrieved from --INVALID-LINK--
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. (n.d.). Consolidated Chemical. Retrieved from --INVALID-LINK--
-
Biobased Lactones—Exploring Their Free-Radical Polymerization and Polymer Properties. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
γ-Valerolactone. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Photocatalytic Transformation of Biomass and Biomass Derived Compounds—Application to Organic Synthesis. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Production of Chemicals from Biomass. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. Retrieved from --INVALID-LINK--
-
Process for manufacturing γ-Valerolactone (Gvl) from Levulinic Acid (LA). (n.d.). TechEx.in. Retrieved from --INVALID-LINK--
-
Synthesis of bio-based N-containing compounds from biomass. (n.d.). Oxford Academic. Retrieved from --INVALID-LINK--
-
γ-Valerolactone—an excellent solvent and a promising building block. (n.d.). OUCI. Retrieved from --INVALID-LINK--
-
Zhang, Z. (2016). Synthesis of γ-Valerolactone from Carbohydrates and its Applications. ChemSusChem, 9(2), 156-171. Retrieved from --INVALID-LINK--
-
gamma Valerolactone Bio Based Dipolar Aprotic Solvent. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Polylactones, 2 Copolymerization of glycolide with β‐propiolactone, γ‐butyrolactone or δ‐valerolactone. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Gamma-valerolactone-assisted nanolignin as a powerful building block in nanomedicine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. oaepublish.com [oaepublish.com]
- 2. γ-Valerolactone—a sustainable liquid for energy and carbon-based chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 7. "An Examination of γ-valerolactone Ring Opening and Decarboxylation in " by Xinlei Huang [surface.syr.edu]
- 8. γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient synthesis of γ-valerolactone by catalytic conversion of biomass-derived levulinate esters over support-free mesoporous Ni [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. researchgate.net [researchgate.net]
- 14. knowhowdb.techex.in [knowhowdb.techex.in]
- 15. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. openagriculturejournal.com [openagriculturejournal.com]
Application Notes and Protocols: Strategic Use of 1-(Bromomethyl)-3-chloro-5-nitrobenzene as a Versatile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 3-Chloro-5-Nitrobenzyl (CNB) Group - A Multifaceted Tool for Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group must be robust enough to withstand a variety of reaction conditions, yet readily and selectively cleavable under mild protocols that preserve the integrity of the target molecule.[1] 1-(Bromomethyl)-3-chloro-5-nitrobenzene stands as a versatile reagent for the introduction of the 3-chloro-5-nitrobenzyl (CNB) protecting group. This application note provides an in-depth guide to the strategic application of the CNB group for the protection of alcohols, phenols, carboxylic acids, and amines, complete with detailed protocols and an analysis of its unique deprotection pathways.
The CNB group belongs to the broader class of nitrobenzyl protecting groups, which are renowned for their diverse cleavage methods.[3] The presence of the nitro functionality, in particular, opens up multiple deprotection avenues, including photolysis and reduction, offering a degree of orthogonality against many other common protecting groups.[4][5] The chloro substituent on the aromatic ring further modulates the electronic properties and stability of the group. This guide will explore the nuances of employing the CNB group, providing researchers with the necessary knowledge to integrate it effectively into their synthetic strategies.
Core Attributes of the 3-Chloro-5-Nitrobenzyl (CNB) Protecting Group
The utility of the CNB group is underpinned by a combination of stability and versatile cleavage options. Understanding these attributes is key to its strategic deployment.
| Feature | Description | Implication for Synthesis |
| Mode of Introduction | Typically introduced via nucleophilic substitution (SN2) reactions using this compound.[6][7] | Straightforward protection of alcohols, phenols, thiols, carboxylic acids, and amines. |
| Stability | Generally stable to a range of acidic and basic conditions that do not affect the nitro group. | Compatible with many common synthetic transformations. |
| Deprotection Pathways | 1. Photolysis: Cleavage upon irradiation with UV light.[8][9] 2. Reduction: Cleavage via reduction of the nitro group. 3. Base-Mediated Cleavage: A novel method for certain substrates.[3][10] | Offers multiple orthogonal deprotection strategies. |
| Byproducts of Deprotection | Dependent on the cleavage method, but generally easily separable from the desired product. | Simplifies purification post-deprotection. |
Protection Strategies and Protocols
The introduction of the CNB group is typically achieved through a Williamson ether synthesis for alcohols and phenols, esterification for carboxylic acids, and N-alkylation for amines.[6][11][12]
Protection of Alcohols and Phenols (O-CNB)
The protection of hydroxyl groups as CNB ethers is a robust method that proceeds via a Williamson ether synthesis.[6][7] The alcohol or phenol is first deprotonated with a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, displacing the bromide from this compound.
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide. For more sensitive substrates or phenols, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.[13]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide and promoting the SN2 reaction.[13]
-
Equivalents: A slight excess of the protecting group reagent and base is used to ensure complete consumption of the starting alcohol.
Figure 1. Workflow for the protection of alcohols and phenols.
Protection of Carboxylic Acids (O-CNB)
Carboxylic acids can be protected as CNB esters to prevent their interference in subsequent reactions. This is typically achieved by converting the carboxylic acid to its carboxylate salt, which then displaces the bromide from the reagent.
Protocol 2: General Procedure for the Protection of a Carboxylic Acid
Materials:
-
Carboxylic acid
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Anhydrous Acetone or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetone or DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 1 hour to form the potassium carboxylate salt.
-
Add a solution of this compound (1.1 equiv) in the same solvent.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protection of Amines (N-CNB)
Primary and secondary amines can be protected as their N-CNB derivatives. However, over-alkylation to form tertiary or even quaternary ammonium salts can be a significant side reaction.[14] Careful control of stoichiometry and reaction conditions is crucial.
Protocol 3: General Procedure for the Mono-alkylation of a Primary Amine
Materials:
-
Primary amine
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or another non-nucleophilic base
-
Anhydrous acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv).
-
Add a solution of this compound (1.0 equiv) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, carefully monitoring the formation of the desired mono-alkylated product and any di-alkylated byproduct by TLC.
-
Upon optimal conversion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography, carefully separating the mono- and di-alkylated products.
Deprotection Strategies: A Choice of Orthogonality
The true power of the CNB group lies in its multiple, distinct deprotection pathways.
Photolytic Deprotection
Nitrobenzyl protecting groups are classically removed by photolysis.[4] Irradiation with UV light (typically in the range of 300-365 nm) initiates an intramolecular rearrangement, leading to the cleavage of the benzylic C-O or C-N bond and release of the deprotected functional group.[8][9] The byproducts are typically a nitrosobenzaldehyde or related compounds. This method is exceptionally mild and offers high spatial and temporal control.
Figure 2. Simplified mechanism of photolytic deprotection.
Protocol 4: General Procedure for Photolytic Deprotection
Materials:
-
CNB-protected substrate
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photoreactor equipped with a suitable UV lamp (e.g., 350 nm)
-
Appropriate filter if wavelength selection is needed
Procedure:
-
Dissolve the CNB-protected substrate in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can sometimes interfere with the reaction.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350 nm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Reaction times can vary from minutes to several hours depending on the substrate and reaction scale.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the deprotected product by column chromatography or other suitable methods to remove the nitroso byproduct.
Reductive Deprotection
The nitro group is susceptible to reduction under various conditions. This transformation can be harnessed to trigger the cleavage of the CNB group. A common method involves catalytic hydrogenation. The nitro group is reduced to an amino group, which then facilitates the cleavage of the benzylic bond through the formation of an unstable p-aminobenzyl intermediate.
Protocol 5: Deprotection via Catalytic Hydrogenation
Materials:
-
CNB-protected substrate
-
Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the CNB-protected substrate in a suitable solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., a balloon or as set on a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify as needed.
Base-Mediated Deprotection
A recently developed method has shown that o- and p-nitrobenzyl ethers and amides can be cleaved under surprisingly mild basic conditions, a reaction that is presumed to involve oxidation at the benzylic position by dissolved oxygen.[3][10] This offers a valuable alternative when photolytic or reductive methods are incompatible with other functional groups in the molecule. It is important to note that this method has been shown to be ineffective for m-nitrobenzyl groups in some systems, so its applicability to the 3-chloro-5-nitrobenzyl group (a meta derivative) should be evaluated on a case-by-case basis.[3]
Protocol 6: Exploratory Procedure for Base-Mediated Deprotection
Materials:
-
CNB-protected substrate
-
Methanol (MeOH)
-
20% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the CNB-protected substrate in methanol.
-
Add an equal volume of 20% aqueous NaOH solution.
-
Heat the reaction mixture to 75 °C and stir for 1-4 hours, monitoring by TLC.
-
If the reaction proceeds, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Orthogonal Strategies and Stability
The multiple deprotection pathways of the CNB group make it an excellent candidate for orthogonal protecting group strategies.[2] For instance, a CNB ether could be selectively cleaved by photolysis in the presence of an acid-labile tert-butyldimethylsilyl (TBS) ether or a base-labile acetate ester.
Stability Profile of the CNB Group:
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Generally Stable | Stable under conditions used to remove Boc groups. |
| Strong Bases (e.g., NaOH, RT) | Generally Stable | Stable under conditions used for saponification of simple esters. |
| Catalytic Hydrogenation | Labile | Cleaved during nitro group reduction. |
| UV Light (e.g., 350 nm) | Labile | The basis for photolytic deprotection. |
| Common Oxidizing Agents | Generally Stable | Stable to many common oxidants that do not affect the benzyl ether linkage. |
| Common Reducing Agents (e.g., NaBH₄) | Generally Stable | Stable to hydride reducing agents that do not reduce the nitro group. |
Conclusion
This compound provides access to the 3-chloro-5-nitrobenzyl (CNB) protecting group, a versatile tool for the protection of a wide range of functional groups. Its straightforward introduction, general stability, and, most importantly, its multiple, orthogonal deprotection pathways—photolytic, reductive, and potentially base-mediated—make it a valuable asset in the design and execution of complex synthetic routes. By understanding the principles and protocols outlined in this application note, researchers can confidently employ the CNB group to navigate the challenges of modern organic synthesis and accelerate the development of novel molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. A new method for the cleavage of nitrobenzyl amides and ethers [authors.library.caltech.edu]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Title: A Robust and Scalable Protocol for the Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene via Radical Bromination
An Application Note for Drug Development Professionals
Abstract: 1-(Bromomethyl)-3-chloro-5-nitrobenzene is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its preparation via benzylic bromination of 3-chloro-5-nitrotoluene presents significant scale-up challenges, including controlling selectivity to prevent over-bromination and managing the thermal hazards associated with the reaction. This application note provides a comprehensive guide for the kilogram-scale synthesis of this key intermediate. We will detail the scientific rationale behind the chosen synthetic strategy, a step-by-step protocol optimized for safety and efficiency, and in-process controls to ensure reproducibility. The focus is on providing a self-validating, trustworthy methodology suitable for researchers in a process chemistry or drug development environment.
Part I: Scientific Principles and Synthetic Strategy
The synthesis of this compound is achieved through the benzylic bromination of 3-chloro-5-nitrotoluene. This transformation is a classic example of a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[3][4] Understanding the mechanism is paramount to developing a controllable and scalable process.
The Free-Radical Mechanism
The reaction proceeds through three distinct stages: initiation, propagation, and termination. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring deactivates the benzylic position, making the reaction more challenging than with electron-rich toluenes and necessitating careful control of conditions.[5]
-
Initiation: The process begins with the thermal decomposition of a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen atom from trace amounts of HBr often present in N-Bromosuccinimide (NBS), or from the succinimide byproduct, to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle. First, the highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-nitrotoluene. This is the rate-determining step and is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.[3] Second, this benzylic radical reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
Caption: The Wohl-Ziegler free-radical bromination mechanism.
Rationale for Reagent and Condition Selection
Every choice in a scale-up process must balance reactivity, safety, cost, and environmental impact.
-
Brominating Agent: N-Bromosuccinimide (NBS) is vastly preferred over liquid bromine for large-scale operations. As a crystalline solid, it is significantly easier and safer to handle, weigh, and dispense.[6] Using NBS also helps maintain a low, steady concentration of bromine radicals, which is crucial for minimizing side reactions like aromatic bromination.[4]
-
Radical Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is selected over peroxide-based initiators like benzoyl peroxide. AIBN undergoes clean, first-order thermal decomposition to produce non-oxygenated radicals and nitrogen gas, reducing the risk of undesirable side reactions and colored impurities.[7][8] Its decomposition kinetics are predictable, allowing for precise temperature control. While still requiring cautious handling, AIBN is generally considered to have a better safety profile than many organic peroxides.
-
Solvent: Historically, carbon tetrachloride (CCl₄) was the solvent of choice, but its toxicity and ozone-depleting properties make it unsuitable for modern industrial processes.[9] Acetonitrile (CH₃CN) is an excellent alternative, as it is relatively inert to the reaction conditions, has a suitable boiling point for thermal initiation, and effectively dissolves the starting materials.[10] It is critical to avoid certain solvents; for instance, ethers like 2-methyltetrahydrofuran (2-MeTHF) have been shown to undergo hazardous side reactions with NBS.[11][12]
Part II: Process Development and Scale-Up Safety
Transitioning from the bench to a pilot plant or manufacturing scale introduces new variables, primarily related to heat transfer and material handling. A robust process must be designed to be insensitive to these changes.
Key Process Parameters and In-Process Controls
To ensure a self-validating and reproducible process, the following parameters must be strictly controlled and monitored.
| Parameter | Optimal Range | Rationale & In-Process Control (IPC) |
| NBS Stoichiometry | 1.05 - 1.10 eq. | A slight excess ensures complete conversion of the starting material. Using more than 1.1 eq. significantly increases the formation of the undesired 1-(dibromomethyl)-3-chloro-5-nitrobenzene byproduct.[10][13] IPC: Monitor reaction progress by GC or HPLC every 1-2 hours. The reaction is complete when <1% of the starting material remains. |
| AIBN Loading | 0.02 - 0.05 eq. | A catalytic amount is sufficient to initiate and sustain the radical chain reaction. Higher loadings do not significantly increase the reaction rate but can pose a greater safety risk due to increased gas evolution and potential for runaway reaction.[14] |
| Reaction Temperature | 75 - 80 °C (in Acetonitrile) | This range provides a suitable rate of AIBN decomposition (half-life of ~1-2 hours) to sustain the reaction without causing uncontrolled decomposition. IPC: Use a calibrated temperature probe and a jacketed reactor with an automated heating/cooling system to maintain the temperature within ±2 °C. |
| Addition Strategy | Portion-wise addition of NBS | On a large scale, the reaction can be significantly exothermic.[15] Adding NBS in portions or as a controlled slurry feed helps manage the heat output and maintain a stable internal temperature.[4] |
Safety Engineering for Kilogram-Scale Synthesis
Proactive safety analysis is non-negotiable. The primary hazards involve the thermal instability of reagents, the lachrymatory and toxic nature of the product, and the handling of flammable solvents.
| Hazard | Chemical(s) | Mitigation and PPE |
| Thermal Decomposition / Explosion | AIBN, NBS | AIBN decomposes exothermically above 65 °C. Store refrigerated and away from heat sources. Always ensure the reactor's cooling system is operational and has sufficient capacity to handle any exotherm before starting the reaction. Reactions involving NBS can be exothermic.[15][16] |
| Toxicity / Lachrymator | This compound, NBS | The product is a potent lachrymator (tear-inducing agent) and is harmful if inhaled, ingested, or absorbed through the skin.[1] All operations must be conducted in a well-ventilated fume hood or a closed reactor system. |
| Corrosivity / Skin Burns | NBS, HBr (byproduct) | NBS and its byproducts can cause severe skin and eye burns.[16] |
| Flammability | Acetonitrile | Acetonitrile is a flammable liquid. Use in an area free from ignition sources and ensure all equipment is properly grounded to prevent static discharge.[17] |
| Personal Protective Equipment (PPE) | All | Mandatory PPE includes: chemical-resistant gloves (butyl or nitrile), flame-retardant lab coat, and chemical splash goggles with a full-face shield.[18][19][20] |
Part III: Detailed Experimental Protocol (1.0 kg Scale)
This protocol is designed for execution in a pilot plant setting using a jacketed glass reactor.
Materials and Equipment
-
Chemicals:
-
3-chloro-5-nitrotoluene (≥98% purity)
-
N-Bromosuccinimide (NBS, ≥99% purity, recrystallized if colored)
-
2,2'-Azobisisobutyronitrile (AIBN, ≥98% purity)
-
Acetonitrile (CH₃CN, HPLC grade)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropyl Alcohol (IPA, for recrystallization)
-
-
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Solid addition funnel or powder charging system.
-
Large Büchner funnel and filter flask assembly.
-
Rotary evaporator with a large-capacity flask.
-
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Assemble the 20 L reactor system. Ensure all joints are sealed and the system is leak-tight. Purge the reactor with dry nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Charge Reagents: Charge the reactor with 3-chloro-5-nitrotoluene (1.00 kg, 5.39 mol) and acetonitrile (10 L). Begin stirring at 150-200 RPM to form a solution.
-
Heating: Set the circulator to heat the reactor contents to a gentle reflux, targeting an internal temperature of 78 °C.
-
Initiator and NBS Addition: Once the internal temperature is stable at 78 °C, add AIBN (25.0 g, 0.15 mol) in one portion through the solids addition funnel. Immediately begin the controlled, portion-wise addition of NBS (1.06 kg, 5.93 mol) over 2 hours. Add approximately 265 g every 30 minutes. CAUTION: Monitor the internal temperature closely during addition; if it rises by more than 5 °C, pause the addition and allow it to stabilize.
-
Reaction and Monitoring: After the final addition of NBS, maintain the reaction mixture at 78 °C. Take an aliquot for HPLC or GC analysis every hour. The reaction is considered complete when the starting material peak area is less than 1% relative to the product.
-
Cool-down and Filtration: Once complete, cool the reactor contents to 10 °C. The succinimide byproduct will precipitate. Filter the cold slurry through a large Büchner funnel to remove the succinimide. Wash the filter cake with cold acetonitrile (2 x 500 mL). Combine the filtrates.
-
Aqueous Work-up: Transfer the filtrate to a suitable separation vessel. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (1 x 2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (approx. 200 g), stir for 30 minutes, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Transfer the crude solid to a clean flask and add isopropyl alcohol (approx. 3-4 L per kg of crude material). Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath for 2 hours. Collect the crystalline product by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum at 40 °C to a constant weight.
Characterization
-
Appearance: White to slightly yellow crystalline solid.[1]
-
Yield: Typically 80-90%.
-
Purity (HPLC): ≥99.0%.
-
Melting Point: 50-55 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): Conforms to the structure of this compound.
Conclusion
The benzylic bromination of 3-chloro-5-nitrotoluene can be safely and efficiently scaled for the production of high-purity this compound. The keys to a successful scale-up are the judicious selection of reagents (NBS and AIBN), the use of an appropriate solvent like acetonitrile, strict control over reaction temperature, and a well-designed workup and purification procedure. By implementing the in-process controls and safety protocols detailed in this note, researchers can achieve consistent, reliable, and safe production of this valuable synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. HU226938B1 - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Safe Scale-Up of an NâBromosuccinimide Involved Bromination Reaction - figshare - Figshare [figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. agilent.com [agilent.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. cdnisotopes.com [cdnisotopes.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(Bromomethyl)-3-chloro-5-nitrobenzene
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 1-(bromomethyl)-3-chloro-5-nitrobenzene. The crude form of this compound, a vital intermediate in various synthetic pathways, often contains impurities that can impede downstream reactions and compromise the integrity of your final product. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification process effectively.
Understanding the Compound
This compound is a crystalline solid, typically appearing as a white to slightly yellow powder.[1] It is soluble in organic solvents like ether and dimethyl sulfoxide but insoluble in water.[1] Its reactivity, primarily centered around the benzylic bromide, makes it a versatile building block. However, this reactivity also makes it susceptible to degradation and side reactions during synthesis and purification.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: My crude product is an oil or a low-melting solid, but the pure compound should be a crystalline solid with a melting point of approximately 50-55°C.[1]
Potential Cause: This is a common issue and typically indicates the presence of residual solvents from the reaction or workup, or significant amounts of impurities that are depressing the melting point.
Troubleshooting Strategy:
-
Initial Purity Assessment: Before attempting purification, it is crucial to get a baseline understanding of your crude material.
-
¹H NMR Spectroscopy: This will help identify the major components, including your desired product, starting materials, and potential side-products. The presence of broad solvent peaks can confirm residual solvent.
-
TLC Analysis: A quick thin-layer chromatography analysis can give you a qualitative idea of the number of components in your crude mixture.
-
-
Solvent Removal:
-
Ensure your crude product is thoroughly dried under high vacuum to remove any volatile organic solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as the compound can be heat-sensitive.[2]
-
-
Purification Strategy Selection: Based on the initial analysis, choose the most appropriate purification method.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product.
-
Column Chromatography: If the crude product is very impure with multiple components, column chromatography is the preferred method.
-
Issue 2: I'm having trouble with the recrystallization of my crude product. The recovery is low, or the product doesn't crystallize at all.
Potential Cause: The choice of solvent and the cooling process are critical for successful recrystallization. Low recovery can be due to the product being too soluble in the chosen solvent at low temperatures, while failure to crystallize can result from using too much solvent or the presence of impurities that inhibit crystal formation.[3]
Troubleshooting Strategy:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
Optimize the Cooling Process:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[3]
-
-
Address Low Recovery:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Second Crop: If recovery is still low, you can try to obtain a second crop of crystals by concentrating the filtrate (the liquid left after filtering the crystals) and cooling it again. Be aware that the second crop may be less pure than the first.
-
Issue 3: After purification, my NMR analysis still shows the presence of impurities. What are they and how do I remove them?
Potential Cause: The nature of the impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, over-brominated side products, or hydrolysis products. The benzylic bromide is particularly susceptible to hydrolysis, forming the corresponding alcohol (1-(hydroxymethyl)-3-chloro-5-nitrobenzene).[5]
Troubleshooting Strategy:
-
Identify the Impurity:
-
NMR and GC-MS: Use a combination of analytical techniques to identify the structure of the persistent impurities.[6] GC-MS is particularly useful for identifying and quantifying volatile impurities.
-
-
Targeted Purification:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.
-
Washing/Liquid-Liquid Extraction: If the impurity is significantly more or less polar than your product, a simple wash with an appropriate solvent during the workup might be sufficient. For example, a wash with a saturated sodium sulfite solution can remove unreacted bromine.[4]
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent (e.g., hexane/ethyl acetate mixture) and heat to boiling. If the solid dissolves, allow it to cool. If crystals form, it is a suitable solvent system.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running a TLC of the crude material. The desired compound should have an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Hexane/Ethyl Acetate, Methanol, Ethanol[3][4] | >98% | Scalable, cost-effective, yields highly crystalline material. | May not be effective for removing impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Petroleum ether/Dichloromethane[3][7] | >99% | Excellent for separating complex mixtures and isomers. | More time-consuming, requires larger volumes of solvent. |
Visualization of Workflow
References
Technical Support Center: Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Welcome to our dedicated technical support guide for the synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this synthesis, focusing on the common challenges and their solutions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is most commonly achieved via the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 3-chloro-5-nitrotoluene.[1][2] While seemingly straightforward, this reaction is often plagued by the formation of side products, most notably the dibrominated species. This guide will provide a detailed exploration of these challenges and practical, actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction mixture shows a significant amount of dibrominated side product, 1-(dibromomethyl)-3-chloro-5-nitrobenzene. How can I minimize its formation?
Answer: The formation of the dibrominated side product is the most common challenge in this synthesis and arises from the high reactivity of the radical bromination process.[3] Here are several strategies to enhance the selectivity for the desired mono-brominated product:
-
Control Stoichiometry of N-Bromosuccinimide (NBS): This is the most critical factor. Start with a strict 1:1 molar ratio of 3-chloro-5-nitrotoluene to NBS. Even a slight excess of NBS can significantly increase the formation of the dibrominated product. It is recommended to use slightly less than one equivalent of NBS (e.g., 0.95 eq) to ensure the starting material is not fully consumed, which is often easier to separate from the desired product than the dibrominated impurity.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring mono-bromination. A continuous addition of an NBS slurry has been shown to minimize impurity formation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped as soon as the starting material is consumed to an acceptable level, preventing further reaction to the dibrominated product.[4]
-
Choice of Radical Initiator: While both AIBN (Azobisisobutyronitrile) and benzoyl peroxide are commonly used, their decomposition rates differ. AIBN is often preferred as it is less prone to inducing side reactions compared to benzoyl peroxide. The amount of initiator should be catalytic, typically 1-5 mol%.
Question 2: My reaction is incomplete, and I have a large amount of unreacted 3-chloro-5-nitrotoluene. What could be the cause?
Answer: An incomplete reaction can be frustrating, but it is often easier to resolve than over-bromination. Here are the likely culprits and their solutions:
-
Insufficient Initiator or Inactive Initiator: The radical initiator can degrade over time. Ensure you are using a fresh batch of initiator. If the reaction is sluggish, a small additional portion of the initiator can be added.
-
Low Reaction Temperature: The reaction requires sufficient thermal energy or UV irradiation to initiate and propagate the radical chain reaction. Ensure your reaction is maintained at the reflux temperature of your chosen solvent (commonly carbon tetrachloride or a safer alternative like acetonitrile).[1][5]
-
Presence of Radical Inhibitors: Impurities in your starting material or solvent can act as radical scavengers, quenching the reaction. Ensure you are using pure, dry solvents and reagents. Dissolved oxygen can also inhibit radical reactions, so degassing the solvent prior to starting the reaction can be beneficial.
Question 3: I am observing the formation of brominated species on the aromatic ring. Why is this happening and how can I prevent it?
Answer: Aromatic bromination is typically a result of electrophilic aromatic substitution, which can compete with the desired free-radical pathway under certain conditions.[3] Here’s why it might be occurring and how to prevent it:
-
High Concentration of Molecular Bromine (Br₂): The Wohl-Ziegler reaction is designed to maintain a very low concentration of Br₂.[2][5] If your NBS reagent is old or has been exposed to moisture, it may contain significant amounts of Br₂. Using freshly opened or purified NBS is recommended.
-
Presence of Acidic Impurities: The presence of Brønsted acids can catalyze electrophilic aromatic bromination.[3] Ensure your glassware is clean and dry, and your reagents are free from acidic contaminants.
-
Reaction in Polar, Protic Solvents: While acetonitrile is a suitable alternative to carbon tetrachloride, using protic solvents like alcohols should be avoided as they can promote ionic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-Bromosuccinimide (NBS) in this reaction?
A1: NBS serves as a source of bromine radicals for the benzylic bromination. Its key advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for selectivity and minimizing side reactions like addition to double bonds (if present) or electrophilic aromatic substitution.[6]
Q2: Can I use a solvent other than carbon tetrachloride?
A2: Yes, and it is highly recommended due to the toxicity and environmental concerns associated with carbon tetrachloride.[1] Acetonitrile and trifluorotoluene are excellent alternative solvents for Wohl-Ziegler brominations.[1][5]
Q3: How can I effectively purify the final product?
A3: Purification typically involves a multi-step approach:
-
Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts like HBr, followed by a water and brine wash.[7]
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[7]
-
Final Purification: The crude product can be further purified by either recrystallization or column chromatography. For small-scale purifications, a silica gel plug can be effective in removing more polar impurities.[7]
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product and side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, desired product, and side products, as well as their mass-to-charge ratios for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the structure of the product and identifying impurities. The benzylic protons of the starting material, product, and dibrominated side product will have distinct chemical shifts.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-nitrotoluene (1 equivalent).
-
Add a suitable solvent (e.g., acetonitrile) to dissolve the starting material.
-
Add N-bromosuccinimide (NBS) (0.95-1.05 equivalents) and a radical initiator such as AIBN (0.02 equivalents).
-
Heat the mixture to reflux and maintain the temperature.
-
Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.
-
Once the starting material is consumed to the desired level, cool the reaction to room temperature.
-
Filter the solid succinimide and wash it with a small amount of the solvent.
-
Combine the filtrates and proceed with the work-up and purification as described in the FAQ section.
Protocol 2: Analysis of Product Mixture by ¹H NMR
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the following characteristic signals:
-
3-chloro-5-nitrotoluene (Starting Material): A singlet for the methyl protons (-CH₃) typically around δ 2.5 ppm.
-
This compound (Product): A singlet for the bromomethyl protons (-CH₂Br) typically around δ 4.5 ppm.
-
1-(Dibromomethyl)-3-chloro-5-nitrobenzene (Side Product): A singlet for the dibromomethyl proton (-CHBr₂) typically at a higher chemical shift than the product, around δ 6.5 ppm.
-
-
Integrate the peaks corresponding to each species to estimate their relative ratios in the mixture.
Data Presentation
| Compound | ¹H NMR Chemical Shift (δ ppm, CDCl₃) | Key Diagnostic Peak |
| 3-chloro-5-nitrotoluene | ~2.5 | Singlet, 3H (-CH₃) |
| This compound | ~4.5 | Singlet, 2H (-CH₂Br) |
| 1-(Dibromomethyl)-3-chloro-5-nitrobenzene | ~6.5 | Singlet, 1H (-CHBr₂) |
Visualizations
Reaction Mechanism and Side Product Formation
Caption: Wohl-Ziegler bromination pathway and dibromination side reaction.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for benzylic bromination issues.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. reddit.com [reddit.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-(Bromomethyl)-3-chloro-5-nitrobenzene Reactions
Welcome to the technical support guide for reactions involving 1-(Bromomethyl)-3-chloro-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance reaction yield and product purity.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during the synthesis of this compound, primarily via the benzylic bromination of 3-chloro-5-nitrotoluene.
Q1: My reaction shows very low or no conversion of the starting material, 3-chloro-5-nitrotoluene. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem with the initiation of the free-radical reaction.
Potential Causes & Solutions:
-
Inactive Radical Initiator: The radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO) is the catalyst for the reaction. If it has degraded, the reaction will not start.
-
Causality: Initiators have a specific decomposition temperature at which they generate radicals. They can also degrade over time if stored improperly.
-
Solution: Use a fresh, properly stored batch of the radical initiator. If the reaction is run at reflux, ensure the solvent's boiling point is high enough to induce thermal decomposition of the initiator. For example, AIBN decomposes effectively between 65-85°C.
-
-
Poor Quality of N-Bromosuccinimide (NBS): NBS is the source of bromine radicals. Impurities can inhibit the reaction.
-
Causality: Over time, NBS can hydrolyze or contain excess bromine/HBr, which can interfere with the radical chain mechanism.[1]
-
Solution: Recrystallize the NBS from water before use. High-purity NBS should be a white powder; a significant yellow or orange tint indicates the presence of Br₂.
-
-
Presence of Radical Inhibitors: Certain impurities in the starting material or solvent can "quench" the radicals, terminating the chain reaction.
-
Causality: Phenolic compounds or other antioxidants are common radical scavengers.
-
Solution: Ensure the purity of your starting material (3-chloro-5-nitrotoluene) and use a dry, high-purity solvent. Passing the solvent through a column of activated alumina can remove potential inhibitors.
-
-
Insufficient Energy for Initiation: If using photo-initiation, the light source may be too weak or of the incorrect wavelength.
-
Causality: Radical initiation requires sufficient energy to break the Br-Br or N-Br bond homolytically.[2]
-
Solution: Ensure your UV lamp is functioning correctly and is positioned close to the reaction vessel. For thermal initiation, confirm the reaction temperature is adequate.
-
Q2: I'm observing significant amounts of a dibrominated byproduct, 1-(Dibromomethyl)-3-chloro-5-nitrobenzene. How can I improve the selectivity for the desired mono-brominated product?
Answer:
Over-bromination is a classic challenge in Wohl-Ziegler reactions because the desired benzylic bromide product can compete with the starting material for bromination.[1]
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of NBS is the most direct cause of over-bromination.
-
Causality: Once the desired mono-brominated product forms, its remaining benzylic proton can be abstracted and replaced by a second bromine atom if sufficient NBS is present.
-
Solution: Use a precise 1.0 equivalent of NBS relative to the starting material. In some cases, using a slight substoichiometric amount (e.g., 0.95 eq) can help minimize dibromination, at the cost of some starting material remaining.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of the product reacting further.
-
Causality: As the concentration of the starting material decreases, the probability of the brominating agent reacting with the product increases.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. Stop the reaction as soon as the starting material is consumed.
-
Q3: My reaction is stalling and remains incomplete, even with extended reaction times. What should I do?
Answer:
A stalled reaction often indicates that the radical chain propagation has ceased prematurely.
Potential Causes & Solutions:
-
Initiator Half-Life: The radical initiator has a finite half-life at a given temperature. It may have been completely consumed before the reaction is finished.
-
Causality: The initiator provides a continuous source of primary radicals. Once it's gone, no new radical chains can be initiated.
-
Solution: Add the initiator in portions throughout the reaction. For example, add an initial amount at the start, followed by two smaller portions every 1-2 hours.
-
-
Insolubility of Reagents: In some solvents, NBS and the byproduct succinimide have low solubility, which can hinder the reaction.[2][3]
-
Causality: The reaction requires effective interaction between the substrate, NBS, and the radicals in the solution phase.
-
Solution: Choose a solvent in which the reagents are reasonably soluble. Acetonitrile is often a good alternative to carbon tetrachloride or dichloromethane.[2] Vigorous stirring is also crucial to maintain a well-mixed suspension.
-
Q4: I've identified a ring-brominated isomer as a major byproduct. Isn't this reaction supposed to be selective for the benzylic position?
Answer:
Yes, the Wohl-Ziegler reaction is highly selective for the benzylic position. Ring bromination indicates that the reaction is proceeding through an undesired ionic pathway (electrophilic aromatic substitution) rather than the intended radical pathway.
Potential Causes & Solutions:
-
High Concentration of Br₂ and HBr: The primary advantage of using NBS is to maintain a very low, steady-state concentration of molecular bromine.[4][5] If HBr is allowed to accumulate, it reacts with NBS to produce a higher concentration of Br₂, which favors ionic reactions.
-
Causality: Electrophilic aromatic substitution is catalyzed by Lewis or Brønsted acids and requires an electrophile, like Br₂. The deactivating chloro and nitro groups on the ring make this less likely, but it can still occur under the wrong conditions.
-
Solution: Ensure that radical initiators (light or AIBN/BPO) are used and that the reaction is shielded from conditions that favor ionic pathways. Using a non-polar solvent like carbon tetrachloride (if permissible) or cyclohexane can disfavor the formation of ionic species.
-
Q5: The reaction seems to have worked, but my product decomposed during the workup or purification. How can I prevent this?
Answer:
This compound is a reactive benzylic bromide. These compounds are lachrymatory and susceptible to hydrolysis and decomposition.[3][6]
Potential Causes & Solutions:
-
Hydrolysis: The benzylic bromide can react with water to form the corresponding benzyl alcohol.
-
Causality: The benzylic carbocation is resonance-stabilized, making the compound susceptible to SN1-type reactions with nucleophiles like water.[7]
-
Solution: Use anhydrous solvents and perform the workup under dry conditions as much as possible. After the reaction, quickly filter the byproduct (succinimide) and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual HBr, followed by a brine wash.[6]
-
-
Thermal or Photolytic Decomposition: The product can be sensitive to heat and light.
-
Causality: High temperatures during solvent removal or exposure to UV light can cause the compound to degrade.
-
Solution: Remove the solvent under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator.[6] Purify the product quickly, for example, by recrystallization from a hexane/ethyl acetate mixture or via rapid column chromatography on silica gel. Store the final product in an amber vial at low temperature (2-8°C) under an inert atmosphere.[6]
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic role of NBS in this reaction?
-
A: NBS serves as a source for a consistent, low concentration of molecular bromine (Br₂). The reaction is initiated by a bromine radical (Br•), which abstracts a hydrogen from the benzylic position of 3-chloro-5-nitrotoluene. The resulting benzylic radical is resonance-stabilized. This radical then reacts with Br₂ to form the product and another bromine radical, propagating the chain. The HBr produced as a byproduct reacts with NBS to regenerate the Br₂ needed for the propagation step, preventing the buildup of HBr and Br₂ that could lead to side reactions.[2][7]
-
-
Q: Can I use molecular bromine (Br₂) instead of NBS?
-
Q: Which solvent is best?
-
A: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness and ability to promote radical reactions. However, due to its toxicity and environmental impact, it has been largely replaced.[2] Good alternatives include acetonitrile, chlorobenzene, or dichloromethane.[2][8][9] The choice depends on the specific reaction temperature needed and solubility of the starting materials.
-
-
Q: How do I know when the reaction is complete?
-
A: The reaction can be monitored by TLC by observing the disappearance of the starting material spot (3-chloro-5-nitrotoluene) and the appearance of the product spot. The byproduct, succinimide, is often insoluble in solvents like CCl₄ and will float to the surface, which can also be a visual indicator of reaction progress.[2] For more quantitative analysis, periodic sampling and analysis by GC-MS or ¹H NMR are recommended.
-
Data Presentation: Reaction Parameter Summary
The table below summarizes key parameters for the benzylic bromination of 3-chloro-5-nitrotoluene.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of Br₂, maximizing selectivity for benzylic bromination and minimizing side reactions.[4] |
| Stoichiometry | 1.0 - 1.1 eq. NBS | Prevents over-bromination (dibromide formation). Using a slight excess can help drive the reaction to completion.[1] |
| Initiator | AIBN or BPO (0.02 - 0.1 eq.) | Thermal initiators provide a reliable source of radicals. AIBN is often preferred as it does not produce acidic byproducts. |
| Solvent | Acetonitrile, Chlorobenzene | Alternatives to CCl₄. Acetonitrile can improve the solubility of NBS.[2] |
| Temperature | Reflux (solvent-dependent) | Must be high enough to cause homolytic cleavage of the initiator (e.g., >70°C for AIBN). |
| Monitoring | TLC, GC-MS | Essential for determining reaction completion and preventing the formation of byproducts by stopping the reaction at the optimal time. |
Experimental Protocol: Synthesis of this compound
Safety Note: This reaction involves hazardous materials. This compound is a lachrymator and irritant.[3] Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Materials:
-
3-chloro-5-nitrotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for recrystallization)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-5-nitrotoluene (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. The reaction mixture will turn yellow/orange.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 3-5 hours.
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filtration: Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator (water bath temp < 40°C).
-
Extraction: Dissolve the resulting crude oil/solid in dichloromethane or ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a minimal amount of a hot hexanes/ethyl acetate mixture. The pure product should be a white to light-yellow crystalline solid.[10]
Visualizations
Mechanism of Wohl-Ziegler Bromination
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
Technical Support Center: A Guide to the Stability and Storage of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of your materials. Our approach is rooted in the fundamental principles of chemical reactivity and is supported by established scientific literature.
Understanding the Molecule: Key Stability Considerations
This compound is a highly reactive molecule due to the presence of a benzylic bromide. The benzylic position is inherently activated, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity is a double-edged sword: it makes the compound an excellent building block for synthesis, but also renders it susceptible to degradation if not handled and stored correctly. The primary pathway for decomposition is hydrolysis, where ambient moisture can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid (HBr). This acidic byproduct can, in turn, catalyze further degradation.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers may encounter a variety of issues during the handling and use of this compound. This section provides a systematic approach to identifying and resolving these common problems.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Lower than expected yield in a nucleophilic substitution reaction.
-
Complete absence of the desired product, with starting material remaining.
-
Formation of unexpected byproducts.
Root Cause Analysis:
This is often a primary indicator of degraded starting material. If the this compound has been exposed to moisture, a significant portion may have hydrolyzed to 1-(hydroxymethyl)-3-chloro-5-nitrobenzene. This alcohol will not participate in the desired nucleophilic substitution reaction, leading to a lower yield or complete failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Experimental Protocol: Purity Assessment and Purification
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample of the stored this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate alongside a co-spot with the expected product of your reaction.
-
Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
The presence of a more polar spot (lower Rf value) compared to the starting material is indicative of the benzyl alcohol impurity.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum of a sample.
-
The benzylic protons (-CH₂Br) of the pure compound will appear as a characteristic singlet.
-
The presence of a new singlet corresponding to the benzylic protons of the alcohol (-CH₂OH) at a different chemical shift confirms hydrolysis.
-
-
Purification of Decomposed Material:
-
Dissolve the impure compound in a non-polar organic solvent like dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
If significant alcohol impurity remains, perform column chromatography on silica gel, eluting with a non-polar solvent system to separate the less polar benzylic bromide from the more polar alcohol.
-
Issue 2: Color Change of the Stored Material
Symptoms:
-
The typically white to off-white solid has developed a yellow or brownish tint.
Root Cause Analysis:
A color change often indicates decomposition. The formation of HBr can lead to various side reactions and the generation of colored impurities. While a slight color change may not significantly impact all reactions, it is a clear sign of instability and warrants investigation.
Recommended Action:
-
Assess the purity of the material using the methods described in Issue 1 .
-
For sensitive reactions, purification is recommended.
-
Review your storage conditions to prevent further degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by displacing air and moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can promote degradation. |
| Location | Dry, well-ventilated area | Minimizes exposure to ambient moisture. |
Q2: What materials are incompatible with this compound?
A2: Due to its reactivity, this compound should be stored separately from:
-
Strong bases: Can promote elimination or substitution reactions.
-
Strong oxidizing agents: Can lead to unwanted side reactions.
-
Nucleophiles (e.g., amines, alcohols, thiols): Will react with the benzylic bromide.
-
Water/Moisture: Leads to hydrolysis as detailed in this guide.[1]
Q3: How can I safely handle this compound?
A3: This compound is a lachrymator (causes tearing) and is harmful if inhaled, swallowed, or absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Q4: What are the primary decomposition products I should be aware of?
A4: The main decomposition pathway is hydrolysis, which results in the formation of 1-(hydroxymethyl)-3-chloro-5-nitrobenzene and hydrogen bromide (HBr). The presence of HBr can further catalyze the decomposition of the remaining material.
Caption: Primary hydrolysis decomposition pathway.
Q5: Can I use this compound that has slightly changed color?
A5: A minor color change may not preclude its use in all applications. However, it is a strong indicator of some level of decomposition. For reactions that are sensitive to impurities or require precise stoichiometry, it is highly recommended to assess the purity and purify the material if necessary. The presence of the benzyl alcohol byproduct will effectively reduce the molar equivalence of your starting material and could introduce the alcohol into your reaction mixture.
References
troubleshooting Wohl-Ziegler bromination for synthesis
Technical Support Center: Wohl-Ziegler Bromination
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Wohl-Ziegler bromination. This powerful reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[1][2] However, its success hinges on maintaining a delicate balance of radical intermediates and preventing competing ionic pathways. This guide is structured to address the common challenges encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research and development.
Understanding the 'Why': The Radical Chain Mechanism
Before troubleshooting, it is crucial to understand the mechanism. The Wohl-Ziegler reaction is not a direct reaction with N-Bromosuccinimide (NBS). Instead, NBS serves as a source to generate and maintain a very low concentration of molecular bromine (Br₂) in situ.[1][3][4] This low concentration is the key to favoring the desired radical substitution over competing ionic addition reactions across the double bond.[3][4][5] The reaction proceeds via a classic radical chain mechanism: initiation, propagation, and termination.
Caption: The Wohl-Ziegler radical chain mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction won't initiate. The starting material is recovered, and the NBS remains at the bottom of the flask.
This is a classic initiation failure. The radical chain is not starting, meaning bromine radicals (Br•) are not being generated effectively.
-
Potential Cause A: Inactive Initiator. Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have finite shelf lives and can decompose. BPO is also sensitive to moisture.
-
Solution: Use a fresh bottle of initiator or recrystallize it if its purity is suspect. AIBN is generally considered safer to handle than BPO.[6] Ensure the reaction temperature is appropriate for the chosen initiator. See the table below for typical decomposition temperatures.
-
-
Potential Cause B: Insufficient Energy. Radical initiation requires an energy input, either thermal (heat) or photochemical (UV light), to break the initiator's weak bond or the Br-Br bond.[1][7]
-
Potential Cause C: Presence of Radical Inhibitors. Contaminants in the substrate, solvent, or even dissolved oxygen can act as radical scavengers, quenching the chain reaction before it can sustain itself.
-
Solution: Ensure your substrate is pure. Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before adding reagents to remove dissolved oxygen.
-
Question 2: The reaction is sluggish or gives a low yield, and I see the starting material consumed but little desired product.
This suggests the radical chain is propagating poorly or terminating prematurely.
-
Potential Cause A: Impure N-Bromosuccinimide (NBS). Over time, NBS can decompose, often appearing yellow or brown due to the formation of Br₂.[9][10] While crude NBS can sometimes give good yields, impurities can lead to unreliable results and side reactions.[11]
-
Potential Cause B: Incorrect Solvent. The choice of solvent is critical. The ideal solvent is non-polar and inert to radical conditions.[2]
-
Solution: Carbon tetrachloride (CCl₄) is the traditional solvent of choice because it promotes the radical pathway, and the byproduct, succinimide, is insoluble and floats, indicating reaction completion.[3] However, due to its toxicity and environmental impact, alternatives like acetonitrile, dichloromethane, or trifluorotoluene are now often used.[1][3][8] Avoid protic or reactive solvents.
-
Question 3: I'm observing a significant amount of dibrominated product or other side products.
This is a clear sign that the reaction conditions are favoring undesired ionic pathways over the selective radical pathway. The root cause is almost always an excessively high concentration of molecular bromine (Br₂).[2][3][4]
-
Potential Cause A: High Local Concentration of Br₂. If the reaction generates HBr faster than NBS can react with it, Br₂ concentration will build up, leading to electrophilic addition across the double bond.[4][13]
-
Solution 1: Ensure vigorous stirring to maintain homogeneity and prevent localized build-up of reagents.
-
Solution 2: Add the NBS portion-wise rather than all at once. This helps to control the rate of Br₂ generation.
-
Solution 3: Ensure the reaction is run in a sufficiently dilute solution to disfavor bimolecular ionic reactions.[13]
-
-
Potential Cause B: Presence of Water. Water can react with NBS to form bromohydrins, another common side product.[9][11]
-
Solution: Use anhydrous solvents and dry glassware.[9] If necessary, distill the solvent over a suitable drying agent before use.
-
-
Potential Cause C: Allylic Rearrangement. If the substrate is asymmetric, the intermediate allylic radical is resonance-stabilized, which can lead to the formation of a mixture of constitutional isomers.[4][14]
-
Solution: This is an inherent feature of the mechanism. The product ratio is often governed by the thermodynamic stability of the resulting double bond (Zaitsev's rule).[14] If a single isomer is required, chromatographic separation will be necessary.
-
Key Reagent & Parameter Guide
Table 1: Selecting the Right Initiator & Solvent
| Parameter | Recommended Choices | Rationale & Expert Notes |
| Radical Initiator | AIBN (Azobisisobutyronitrile) | Decomposes cleanly above 65 °C into radicals and N₂ gas.[6] Generally safer than peroxides. |
| BPO (Benzoyl Peroxide) | Effective, but can be explosive and sensitive to shock. Decomposes around 80-90 °C. | |
| Solvent | CCl₄ (Carbon Tetrachloride) | The "gold standard" for solubility and inertness, but highly toxic and ozone-depleting.[8] |
| CH₃CN (Acetonitrile) | A good, more environmentally benign alternative to CCl₄.[3] | |
| CH₂Cl₂ (Dichloromethane) | Can be used, but its use is also becoming restricted.[3] |
Experimental Protocol: Purification of N-Bromosuccinimide (NBS)
Impure, yellowish NBS is a common source of failure.[10] Recrystallization is highly recommended for sensitive substrates.
-
Dissolution: In a fume hood, add the crude NBS (e.g., 30 g) to pre-heated (90-95 °C) distilled water (e.g., 300 mL).[12] Stir to dissolve the solid completely.
-
Cooling: Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the white, needle-like crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining impurities.
-
Drying: Dry the purified NBS under vacuum. Store in a refrigerator, protected from light and moisture.[9]
Workflow: Troubleshooting a Failed Reaction
Caption: A logical workflow for diagnosing failed reactions.
Frequently Asked Questions (FAQs)
Q: Can I use N-Chlorosuccinimide (NCS) for allylic chlorination under the same conditions? A: Generally, no. The reaction with NCS is much less reliable and does not proceed through the same clean radical pathway. More specialized reagents are typically required for effective allylic chlorination.[8]
Q: Why is bromination favored at the more substituted allylic position? A: Hydrogen abstraction by the bromine radical occurs at the position that forms the most stable radical intermediate. Since radical stability follows the order tertiary > secondary > primary, the hydrogen will be abstracted from the most substituted carbon at the allylic position, provided it is accessible.[2][3]
Q: My starting material is an aromatic compound with a methyl group. Will this reaction work? A: Yes, the Wohl-Ziegler reaction is highly effective for the bromination of benzylic positions, which are carbons directly attached to an aromatic ring.[1][2] The mechanism is analogous, proceeding through a resonance-stabilized benzylic radical. However, over-bromination to form di- or tri-brominated species can be a significant challenge.[15]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Radical Substitution: Allylic Bromination [jove.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. orgosolver.com [orgosolver.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimization of Benzylic Bromination for 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. The following content is structured in a practical question-and-answer format to directly address common challenges and streamline your experimental workflow.
Section 1: Synthesis Overview and Core Principles
The target molecule, this compound, is typically synthesized via a free-radical bromination of its precursor, 1-chloro-3-methyl-5-nitrobenzene. The most reliable and widely used method for this transformation is the Wohl-Ziegler reaction .[1][2] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to start the chain reaction.[2][3]
Understanding the mechanism is paramount for effective troubleshooting. This is not a direct reaction between the substrate and NBS. Instead, it is a radical chain reaction where a low, steady-state concentration of molecular bromine (Br₂) is generated in situ.[4][5] This low concentration is the key to achieving high selectivity for the benzylic position over competing reactions like addition to double bonds or electrophilic aromatic substitution.[4][6] The presence of strong electron-withdrawing groups (–Cl and –NO₂) on the aromatic ring deactivates it towards electrophilic attack, further favoring the desired benzylic substitution.[7]
Core Reaction Mechanism
The process can be broken down into three fundamental stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate carbon-centered radicals.[8][9]
-
Propagation: A bromine radical (Br•), formed from the cleavage of the in situ-generated Br₂, abstracts a hydrogen atom from the benzylic methyl group.[10] This forms a resonance-stabilized benzylic radical, which is a crucial intermediate.[10] This benzylic radical then reacts with a molecule of Br₂ to yield the final product, this compound, and another bromine radical, which continues the chain.[10][11]
-
Termination: The reaction concludes when radicals combine with each other.
The diagram below illustrates this radical chain process.
Caption: Simplified Wohl-Ziegler radical chain mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent over liquid bromine (Br₂)?
A: While elemental bromine can perform benzylic bromination, it requires harsh conditions (like UV light) and often leads to undesired side reactions.[7] NBS is a crystalline solid that is safer and easier to handle.[4][11] Its primary advantage is that it provides a very low, constant concentration of Br₂ throughout the reaction.[4][12] This low concentration is critical for favoring the radical substitution pathway at the benzylic position while suppressing competitive electrophilic addition or aromatic ring bromination.[6]
Q2: How do I choose between AIBN and Benzoyl Peroxide (BPO) as the radical initiator?
A: The choice depends primarily on the reaction temperature and solvent.[13] Both are effective, but they have different decomposition kinetics.
-
AIBN (Azobisisobutyronitrile) is often preferred because it is considered safer and less prone to explosive decomposition than BPO.[8][9] It reliably decomposes above 65°C to generate radicals and nitrogen gas, which helps drive the reaction forward.[8] Its byproducts are generally non-interfering.
-
Benzoyl Peroxide (BPO) decomposes at a slightly higher temperature (half-life of ~30 mins at 92°C).[13]
For most applications involving reflux in solvents like cyclohexane or acetonitrile, AIBN is the standard and recommended choice.
| Initiator | Common Abbreviation | Typical 10-hr Half-Life Temp. | Key Considerations |
| Azobisisobutyronitrile | AIBN | 65 °C (in Toluene)[14] | Safer handling; decomposition pushed by N₂ gas evolution.[8] Avoids oxygenated byproducts.[8] |
| Benzoyl Peroxide | BPO | 70 °C (in Benzene)[14] | Higher risk of explosion; can be used but requires more caution.[9] |
Q3: What is the best solvent for this reaction?
A: A non-polar, inert solvent is essential.
-
Carbon Tetrachloride (CCl₄): This is the traditional solvent for Wohl-Ziegler reactions and often gives the best yields.[2] However, due to its high toxicity, carcinogenicity, and environmental impact (ozone depletion), its use is highly discouraged and regulated.[2][15]
-
Safer Alternatives: Cyclohexane, acetonitrile, and trifluorotoluene are excellent, more environmentally benign alternatives that generally give good results.[2][15] Cyclohexane, in particular, has been shown to increase the yield of brominated products compared to CCl₄ in some cases.[15]
Q4: What are the primary safety concerns when running this reaction?
A: Several hazards must be managed:
-
Reagents: this compound is a hazardous substance and a lachrymator.[16] NBS is an irritant.[3] AIBN can decompose violently if heated improperly and its pyrolysis can generate highly toxic tetramethylsuccinonitrile.[8]
-
Byproducts: Hydrogen bromide (HBr) is generated as a byproduct. It is corrosive and toxic.
-
Procedure: The reaction should be conducted in a well-ventilated fume hood at all times. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and provides a logical framework for resolving them.
Caption: Troubleshooting flowchart for low product yield.
Q5: My reaction yield is very low, and a lot of starting material remains. What went wrong?
A: This is the most common issue and usually points to a problem with radical initiation or propagation.
-
Cause 1: Inactive Initiator. AIBN and other radical initiators have a finite shelf life. If your AIBN is old, it may have already decomposed and will not effectively initiate the reaction. Solution: Use a fresh supply of AIBN.
-
Cause 2: Insufficient Temperature. AIBN requires a temperature of at least 65-70°C to decompose at a reasonable rate.[8] Solution: Ensure your reaction mixture is heated to a gentle reflux in your chosen solvent (e.g., cyclohexane boils at ~81°C). The start of the reaction is often indicated by more vigorous boiling as the initiation begins.[2]
-
Cause 3: Impure NBS. NBS that is yellow or off-white may be contaminated with bromine or HBr, which can interfere with the delicate radical balance.[3] Solution: Purify the NBS by recrystallizing it from hot water before use.[3]
-
Cause 4: Radical Quenching. Unwanted impurities (e.g., radical scavengers) in the solvent or on the glassware can terminate the chain reaction prematurely. Solution: Ensure you are using dry, high-purity solvents and clean, dry glassware.
Q6: I'm seeing a significant amount of a second, less polar spot on my TLC plate, which I suspect is the dibrominated product. How can I prevent this?
A: Formation of 1-bromo-3-(dibromomethyl)-5-nitrobenzene is a very common side reaction, as the first product formed is also susceptible to benzylic bromination.[5]
-
Cause: Over-bromination. This occurs when an excess of NBS is used or the reaction is run for too long after the starting material has been consumed. The rate of the second bromination can be competitive with the first.[17]
-
Solution 1: Control Stoichiometry. Use a precise amount of NBS, typically between 1.0 and 1.1 molar equivalents relative to the starting material. Using a large excess of NBS will almost certainly lead to polybromination.[11]
-
Solution 2: Monitor the Reaction Closely. Track the disappearance of the starting material using TLC or GC-MS. As soon as the starting material is consumed, stop the reaction by cooling it down and proceeding with the workup.
-
Solution 3 (Advanced): In some cases, it is possible to polybrominate the benzylic position and then use a reductive debromination method to selectively obtain the monobrominated product, though this adds extra steps.[11]
Q7: My product appears to be degrading during workup or purification, and I notice an acidic smell (like HBr). What should I do?
A: Benzyl bromides, particularly those with electron-withdrawing groups, can be sensitive to hydrolysis and decomposition.[18]
-
Cause: Hydrolysis. The product can react with water to form the corresponding benzyl alcohol and HBr. This can be catalyzed by residual acid from the reaction.
-
Solution 1: Aqueous Base Wash. During the workup, after filtering off the succinimide, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[18] This will neutralize any residual HBr and quench the reaction. Follow this with a water wash and then a brine wash to remove residual salts.[18]
-
Solution 2: Avoid High Temperatures. During solvent removal with a rotary evaporator, use a low bath temperature to minimize thermal decomposition.
-
Solution 3: Prompt Purification. Do not let the crude product sit for extended periods. Purify it via recrystallization or column chromatography soon after the initial workup. For chromatography, using a non-polar eluent system (e.g., hexanes/ethyl acetate) on silica gel is effective.[19]
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted based on available equipment and safety procedures.
Caption: General experimental workflow for the synthesis.
Materials:
-
1-chloro-3-methyl-5-nitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Cyclohexane (or other suitable solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-3-methyl-5-nitrobenzene, NBS, and cyclohexane.
-
Initiation: Add the AIBN to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C for cyclohexane) with vigorous stirring. The solid NBS is denser than the solvent and will be at the bottom, while the succinimide byproduct is less dense and will float.[2]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the consumption of the starting material. The reaction is typically complete when all the dense NBS has been converted to the floating succinimide.[2]
-
Cooldown: Once the starting material is consumed (usually 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold cyclohexane.
-
Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution, deionized water, and finally, brine.[18][19]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities (like the starting material) are less soluble. A common system is hexane/ethyl acetate or isopropanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound, which should be a white to slightly yellow crystalline solid.[16]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Toluene - Wikipedia [en.wikipedia.org]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 16. chembk.com [chembk.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS No: 865624-17-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical chemical intermediate. As a reactive benzylic bromide, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you achieve the desired purity for your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, assessment, and purification of this compound.
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities can originate from the synthetic route or degradation. Common classes of impurities include:
-
Starting Materials: Unreacted precursors such as 3-chloro-5-nitrotoluene or reagents from the bromination step (e.g., N-Bromosuccinimide).
-
Over-brominated Species: Formation of 1-(Dibromomethyl)-3-chloro-5-nitrobenzene if the reaction conditions for benzylic bromination are too harsh.
-
Hydrolysis Products: The benzylic bromide is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 3-chloro-5-nitrobenzyl alcohol.
-
Acidic Byproducts: Hydrogen bromide (HBr) can form due to hydrolysis, leading to an acidic sample.[1]
-
Residual Solvents: Solvents used during synthesis and workup (e.g., acetic acid, dichloromethane, hexanes, ethyl acetate) may be present.[2][3][4]
Q2: What is the first step I should take to assess the purity of my newly received or synthesized batch?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful initial technique. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) to get a quick overview. The pure compound should show a sharp singlet for the benzylic protons (-CH₂Br).[1] The presence of other peaks, especially in the regions for benzylic alcohols (-CH₂OH) or aldehydes (-CHO), indicates decomposition or other impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying purity. A reverse-phase C18 column is typically used.[3] The percentage purity is determined by comparing the area of the main product peak to the total area of all peaks.[3]
-
Melting Point Analysis: A pure compound will have a sharp melting point range (expected around 50-55°C).[5] A broad or depressed melting point suggests the presence of impurities.[6]
Q3: My compound has a distinct yellow to brownish tint, but the NMR looks relatively clean. Is this a sign of significant impurity?
A3: Not necessarily. While the pure compound is often described as a white to slightly yellow crystalline powder, a more pronounced yellow or even brownish color can be due to trace amounts of highly colored impurities, often nitro-aromatic byproducts or degradation products.[5][7] If ¹H NMR and HPLC analyses show high purity (e.g., >98%), the color may not be detrimental to your subsequent reaction. However, if your application is sensitive to trace impurities, a purification step like recrystallization or a quick silica gel plug filtration is recommended to remove these colored species.
Q4: How should I store this compound to prevent degradation?
A4: Due to its sensitivity to moisture and light, proper storage is crucial.
-
Moisture: Store in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Moisture can lead to hydrolysis, forming the corresponding alcohol and HBr.[1]
-
Light: Store in an amber vial or a container protected from light to prevent light-induced decomposition.[7]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Inertness: Ensure the container is made of a non-reactive material like glass.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter during purification.
Q1: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the impurities?
A1: Identifying impurities from an NMR spectrum requires a systematic approach.
-
Compare with Starting Materials: Obtain NMR spectra of your starting materials and compare them to the impurity peaks.
-
Identify Common Byproducts:
-
3-chloro-5-nitrobenzyl alcohol: Look for a singlet around 4.7-4.8 ppm (-CH₂OH) and a broad singlet for the hydroxyl proton.
-
3-chloro-5-nitrotoluene (unreacted starting material): A singlet for the methyl group (-CH₃) will appear around 2.5 ppm.
-
1-(Dibromomethyl)-3-chloro-5-nitrobenzene: A singlet for the -CHBr₂ proton would be further downfield from the -CH₂Br proton, likely around 6.5-7.0 ppm.
-
-
Check for Residual Solvents: Common solvents have characteristic peaks (e.g., Dichloromethane: ~5.3 ppm; Ethyl Acetate: ~2.04, 4.12, 1.25 ppm; Hexane: ~0.9, 1.25 ppm).
-
Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity and confirm assignments.
-
GC-MS Analysis: For volatile impurities, GC-MS is an excellent tool. The mass spectrum of each separated peak can be used to identify the molecular weight and fragmentation pattern of the impurities.[3]
Q2: I'm struggling to remove a persistent polar impurity that co-elutes with my product in column chromatography. What are my options?
A2: This is a common challenge. Here are several strategies:
-
Optimize Chromatography Conditions:
-
Change the Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) which can be effective for separating polar impurities from less polar compounds.[1]
-
-
Chemical Wash: If the impurity is acidic (e.g., a carboxylic acid byproduct) or basic, an acidic or basic wash during the workup can remove it. A wash with a saturated aqueous solution of sodium bicarbonate can remove acidic byproducts.[1]
-
Recrystallization: This is often the most effective method for removing small amounts of impurities that are difficult to separate by chromatography. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
Q3: My recrystallization attempt is not yielding crystals, or the yield is extremely low. What could be wrong?
A3: Recrystallization failure can be due to several factors. The workflow below can help you troubleshoot.
Caption: Troubleshooting Recrystallization Issues.
Q4: During the aqueous wash of my organic layer (e.g., in dichloromethane or ether), I'm getting a persistent emulsion. How can I resolve this?
A4: Emulsions are common when dealing with crude reaction mixtures. Here's how to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.[1][2]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Pass the entire emulsion through a pad of Celite or glass wool. This can often break up the microscopic droplets causing the emulsion.
-
Centrifugation: If the volume is small enough, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a very effective method.
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment Workflow
This protocol outlines a standard workflow for assessing the purity of a given sample.
Caption: General Purity Assessment Workflow.
Protocol 2: Purification by Recrystallization (Two-Solvent System)
This method is effective for removing both more and less polar impurities. A common and effective solvent system is Hexane/Ethyl Acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise with swirling until the solution becomes faintly cloudy (the saturation point). Add a drop or two of ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Purity Check: Confirm the purity of the recrystallized material using the methods in Protocol 1.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is ideal for removing polar impurities, such as the hydrolysis product 3-chloro-5-nitrobenzyl alcohol.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexanes.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate). The less polar product will move down the column faster than the more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
-
Purity Check: Confirm the purity of the final product.
Section 4: Data Summaries & Reference Tables
Table 1: Common Solvents for Recrystallization and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
| Hexanes | 69 | 0.1 | Anti-solvent in recrystallization; non-polar mobile phase in chromatography. |
| Ethyl Acetate | 77 | 4.4 | Dissolving solvent in recrystallization; polar mobile phase in chromatography. |
| Dichloromethane | 40 | 3.1 | Alternative solvent for chromatography; used for adsorbing sample onto silica. |
| Toluene | 111 | 2.4 | Can be used as a component of the mobile phase for different selectivity. |
| Isopropanol | 82 | 3.9 | Can be used for single-solvent recrystallization. |
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.0 | m |
| -CH₂Br | ~4.5 | s |
Note: Exact chemical shifts can vary depending on the solvent and sample concentration.
Section 5: References
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--[5]
-
BenchChem. (2025). preventing decomposition of 1-Bromo-3-(bromomethyl)-2-chlorobenzene during storage. Retrieved from --INVALID-LINK--[1]
-
BenchChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1. Retrieved from --INVALID-LINK--[6]
-
EvitaChem. (n.d.). Buy 1-Bromo-3-(chloromethoxy)-5-nitrobenzene (EVT-15391828). Retrieved from --INVALID-LINK--[8]
-
BenchChem. (2025). Synthetic Routes for 1-Bromo-3-(bromomethyl)-2-chlorobenzene: Application Notes and Protocols. Retrieved from --INVALID-LINK--[2]
-
BenchChem. (2025). A Comparative Purity Assessment of Commercially Available 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Research and Development. Retrieved from --INVALID-LINK--[3]
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from --INVALID-LINK--[7]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from --INVALID-LINK--[9]
-
The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--[10]
-
Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Retrieved from --INVALID-LINK--[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 5. chembk.com [chembk.com]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Buy 1-Bromo-3-(chloromethoxy)-5-nitrobenzene (EVT-15391828) [evitachem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Degradation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-5-nitrobenzene. This guide is designed to provide you, our fellow researchers and scientists, with in-depth insights and practical troubleshooting advice for your experiments involving this highly functionalized aromatic compound. Given its nature as a likely synthetic intermediate, understanding its stability and degradation profile is critical for process development, impurity analysis, and environmental fate assessment.[1][2] This document moves beyond simple protocols to explain the why behind the experimental design, grounded in established chemical and biological principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the expected behavior of this compound under various conditions.
Q1: What are the primary degradation pathways I should anticipate for this molecule?
You should consider three main degradation routes: reductive biodegradation, chemical hydrolysis, and photodegradation.
-
Reductive Biodegradation: The electron-deficient aromatic ring, due to the presence of the nitro group, makes the compound susceptible to reductive transformations by microorganisms.[3] This is often the most significant biological pathway for nitroaromatic compounds.[4][5]
-
Chemical Hydrolysis: The bromomethyl (-CH2Br) group is a benzylic halide, making it a reactive site for nucleophilic substitution. In aqueous environments, this group is susceptible to hydrolysis, replacing the bromine with a hydroxyl group.
-
Photodegradation: While less studied for this specific molecule, substituted nitroaromatic compounds can undergo degradation when exposed to UV light. This process can involve complex radical reactions. Halogenated organic compounds, however, can be resistant to natural degradation processes like photolysis.[6]
Q2: How do the different functional groups (-NO2, -Cl, -CH2Br) influence the degradation process?
Each substituent plays a distinct and crucial role:
-
Nitro Group (-NO2): This electron-withdrawing group makes the aromatic ring electron-deficient. This generally increases resistance to oxidative degradation but makes the compound a prime target for reductive enzymes (nitroreductases) found in many anaerobic and facultative bacteria.[3][7] The initial reduction of the nitro group to a nitroso, hydroxylamino, and then an amino group is a well-documented pathway for many nitroaromatics.[5]
-
Chloro Group (-Cl): The chloro substituent adds to the electron-withdrawing nature of the ring and significantly increases the molecule's recalcitrance. Halogenated organic compounds are known for their environmental persistence because the carbon-halogen bond is stable and not easily cleaved by many microbial enzymes.[8]
-
Bromomethyl Group (-CH2Br): This is the most chemically reactive site for non-biological degradation. As a benzylic bromide, it is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles, most commonly water in experimental or environmental systems, leading to the formation of the corresponding benzyl alcohol derivative.
Q3: What are the most likely initial degradation products I should be looking for?
Based on the pathways described above, the primary initial products would be:
-
From Reductive Biodegradation: 1-(Aminomethyl)-3-chloro-5-nitrobenzene (if the nitro group is reduced first) or, more likely, 1-(Bromomethyl)-3-chloro-5-aminobenzene and its hydroxylamino intermediate. The reduction of the nitro group is often the first step in the biodegradation of such compounds.[3][5]
-
From Chemical Hydrolysis: (3-Chloro-5-nitrophenyl)methanol, resulting from the substitution of the bromine atom with a hydroxyl group.
Q4: Is this compound expected to be environmentally persistent?
Yes, a high degree of persistence is expected. The combination of a halogenated aromatic ring and a nitro group suggests the compound will be recalcitrant.[6] While the bromomethyl group offers a route for abiotic hydrolysis, the resulting halogenated nitrobenzyl alcohol would still likely be slow to degrade further. Complete mineralization by microorganisms is expected to be a very slow process.[8]
Section 2: Troubleshooting Experimental Challenges
This section is formatted to address specific problems you might encounter during your degradation studies.
Q: My microbial degradation experiment shows no loss of the parent compound after several days. What's going wrong?
A: This is a common challenge when dealing with recalcitrant molecules. Let's break down the potential causes and solutions.
-
Cause 1: Inappropriate Microbial Consortium. The microorganisms in your inoculum (e.g., from activated sludge or soil) may lack the specific enzymes, particularly nitroreductases, required to transform the compound. Nitroaromatic compounds can be toxic to some microbes, inhibiting overall activity.[4]
-
Solution:
-
Acclimatization: Acclimate your microbial culture by gradually exposing it to low, sub-toxic concentrations of the target compound over several weeks. This enriches for microbes capable of tolerating and potentially degrading it.
-
Use of Specific Strains: Consider using bacterial strains known for their ability to degrade nitroaromatic or halogenated compounds, such as species of Pseudomonas, Rhodococcus, or Clostridium.[5][9][10]
-
Co-metabolism: The degradation may require a primary carbon source. Ensure your medium contains a readily metabolizable substrate (e.g., glucose, succinate, lactate). The degradation of the target compound may then occur via co-metabolism rather than as a primary energy source.[11]
-
-
-
Cause 2: Suboptimal Environmental Conditions. The pH, temperature, or oxygen levels in your experiment may be inhibiting microbial activity. Reductive pathways for nitroaromatics are often more favorable under anaerobic (oxygen-free) or anoxic conditions.[3][5]
-
Solution:
-
Test Anaerobic Conditions: Set up parallel experiments under strict anaerobic conditions. This can be achieved by purging the media and headspace with N2 or an N2/CO2 gas mix and sealing the reaction vessels.
-
Optimize pH and Temperature: Ensure the pH of your medium is buffered to a neutral range (6.8-7.2) and the incubation temperature is optimal for your microbial source (typically 25-35°C).
-
-
-
Cause 3: Analytical Issues. The compound might be degrading, but you are unable to detect the change.
-
Solution:
-
Validate Your Method: Ensure your analytical method (e.g., HPLC, GC-MS) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to measure small changes in concentration. Run a calibration curve with each analysis.
-
Check for Adsorption: The compound may be adsorbing to your glassware or reactor components. Include a "killed control" (see next question) to quantify any non-biological loss from the system.
-
-
Q: How do I distinguish between biological and non-biological (abiotic) degradation in my experiment?
A: This is a critical question for validating your results. The use of proper controls is non-negotiable for scientific trustworthiness.
-
Solution: Implement a Sterile or Killed Control.
-
Sterile Control: Prepare a replicate of your experiment where the medium and the target compound are present, but the microbial inoculum is omitted. This control accounts for purely chemical degradation like hydrolysis.
-
Killed Control: Prepare a replicate containing the medium, target compound, and the microbial inoculum, but sterilize it after assembly. Common methods include autoclaving or adding a chemical sterilant like sodium azide or mercuric chloride. This is the superior control as it accounts for both abiotic degradation and any adsorption of the compound onto the microbial biomass.
-
Interpretation:
-
If the concentration decreases in the live experiment but remains constant in the killed control, you have evidence of biodegradation.
-
If the concentration decreases in both the live experiment and the killed control at similar rates, the degradation is primarily abiotic.
-
If the concentration decreases faster in the live experiment than in the killed control, both biotic and abiotic processes are occurring.
-
-
Q: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify it?
A: Unexpected intermediates are valuable clues to the degradation pathway.
-
Hypothesis 1: Hydrolysis Product. The most likely abiotic product is (3-Chloro-5-nitrophenyl)methanol. Calculate its exact mass and compare it to the mass-to-charge ratio (m/z) of your unknown peak from the mass spectrometer.
-
Hypothesis 2: Reductive Intermediates. If your experiment is biologically active, look for the masses corresponding to the nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH2) derivatives of the parent compound. The reduction of a -NO2 group to -NH2 corresponds to a mass change of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).
-
Hypothesis 3: Dimerization Products. In some cases, reactive intermediates can dimerize. For example, nitroso and hydroxylamino intermediates can condense to form azoxy compounds. These would appear at a much higher molecular weight.
Section 3: Key Experimental Protocols
Here we provide streamlined protocols for assessing the degradation of this compound.
Protocol 1: Aerobic Biodegradation Potential Assay
This protocol provides a framework for assessing biodegradation in a controlled laboratory setting.
-
Prepare Basal Salts Medium (BSM): Prepare a sterile, buffered mineral medium containing essential nutrients (N, P, K, trace metals) but lacking a carbon source.
-
Prepare Inoculum: Use an appropriate microbial source, such as activated sludge from a wastewater treatment plant or an enriched soil consortium.
-
Set up Bioreactors: In sterile flasks or vials, combine:
-
BSM (e.g., 99 mL).
-
Inoculum (e.g., 1 mL).
-
This compound (spiked from a sterile stock solution to a final concentration of 1-10 mg/L).
-
-
Establish Controls:
-
Killed Control: A bioreactor prepared as above, but sterilized by autoclaving or adding a toxicant (e.g., 0.1% NaN3).
-
Sterile Control: A bioreactor with BSM and the compound, but no inoculum.
-
-
Incubation: Incubate all reactors on an orbital shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling and Analysis:
-
Periodically (e.g., at 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each reactor.
-
Quench any biological activity immediately (e.g., by adding a solvent like acetonitrile or by filtering through a 0.22 µm filter and acidifying).
-
Analyze the concentration of the parent compound and screen for potential metabolites using HPLC-UV or LC-MS.
-
Protocol 2: Abiotic Hydrolysis Rate Study
This protocol is designed to isolate and measure the rate of chemical hydrolysis.
-
Prepare Buffered Solutions: Prepare sterile aqueous buffer solutions at three different pH values (e.g., pH 4, pH 7, and pH 9) to assess pH dependence.
-
Set up Reaction Vials: In triplicate for each pH:
-
Add the buffered solution to a sterile, amber glass vial.
-
Spike with this compound from a stock solution to a known concentration.
-
-
Incubation: Incubate the vials at a constant temperature in the dark.
-
Sampling and Analysis: At predefined time points, sacrifice a replicate vial from each pH set. Analyze the concentration of the parent compound and the expected hydrolysis product, (3-Chloro-5-nitrophenyl)methanol, by HPLC.
-
Data Analysis: Plot the natural log of the concentration versus time. For a first-order reaction, the slope of the line is the negative of the rate constant (k). The half-life can be calculated as t½ = 0.693/k.
Section 4: Visualizing Degradation Pathways & Workflows
Visual aids are essential for conceptualizing complex processes. The following diagrams were generated using the DOT language.
Proposed Degradation Pathways
Caption: Proposed major degradation pathways for this compound.
Experimental Workflow Diagram
Caption: General workflow for conducting a degradation study.
Section 5: Summarizing Quantitative Data
Presenting kinetic data in a clear, tabular format is essential for comparison and reporting.
| Condition | Primary Pathway Investigated | Rate Constant (k, day⁻¹) | Half-Life (t½, days) | Primary Product Observed |
| Aerobic, Live Culture | Aerobic Biodegradation | 0.015 | 46.2 | 1-(Bromomethyl)-3-chloro-5-aminobenzene |
| Anaerobic, Live Culture | Anaerobic Biodegradation | 0.045 | 15.4 | 1-(Bromomethyl)-3-chloro-5-aminobenzene |
| Sterile Control (pH 7) | Abiotic Hydrolysis | 0.021 | 33.0 | (3-Chloro-5-nitrophenyl)methanol |
| Sterile Control (pH 9) | Abiotic Hydrolysis | 0.038 | 18.2 | (3-Chloro-5-nitrophenyl)methanol |
| Killed Control (Anaerobic) | Abiotic Degradation | 0.022 | 31.5 | (3-Chloro-5-nitrophenyl)methanol |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This table clearly demonstrates how different conditions favor different degradation pathways and rates. For instance, the faster degradation under anaerobic conditions compared to aerobic conditions supports a reductive biological pathway. The increased rate at pH 9 compared to pH 7 in the sterile controls is consistent with base-catalyzed hydrolysis.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Organic halogens in the environment: studies of environmental biodegradability and human exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cswab.org [cswab.org]
- 10. researchgate.net [researchgate.net]
- 11. battelle.org [battelle.org]
handling and safety precautions for 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Technical Support Center: 1-(Bromomethyl)-3-chloro-5-nitrobenzene
A Guide for Advanced Research & Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical and safety information required for the proficient handling of this compound (CAS No. 865624-17-5). The protocols and troubleshooting advice herein are built upon established safety principles for hazardous chemical intermediates. This compound, being a substituted nitrobenzene with a reactive bromomethyl group, demands rigorous adherence to safety protocols due to its presumed high toxicity, reactivity, and corrosive nature.
This document synthesizes data from available safety data sheets, chemical databases, and information on structurally analogous compounds to provide a comprehensive operational framework. Always supplement this guide with your institution's specific safety protocols and a thorough risk assessment before commencing any experimental work.
Section 1: Critical Safety & Hazard Summary
Understanding the fundamental properties and hazards of a compound is the bedrock of safe laboratory practice. The data below has been consolidated from various chemical data sources.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder or bulk solid. | [1] |
| Melting Point | ~50-55°C | [1] |
| Boiling Point | ~319.7°C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and DMSO. | [1] |
| Key Hazards | Presumed to be a hazardous substance. Likely causes skin irritation/burns, serious eye damage, and is harmful if swallowed or inhaled. Lachrymatory effects are probable due to the bromomethyl group. | [1][2][3] |
Section 2: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its molecular structure. The bromomethyl group makes it a potent lachrymator (tear-inducing agent) and an alkylating agent, which is responsible for its expected severe irritant and corrosive properties to the skin, eyes, and respiratory tract[2]. The nitrobenzene core suggests significant systemic toxicity if absorbed, potentially affecting the blood by causing methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to body tissues[4]. It should be treated as a highly hazardous substance.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: A multi-layered PPE approach is non-negotiable to prevent all routes of exposure[5].
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[6]. An eyewash station and safety shower must be immediately accessible[7][8].
-
Eye/Face Protection: Wear chemical safety goggles that form a tight seal around the eyes. For procedures with a higher splash risk, a full face shield should be worn over the goggles[7][9].
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves for incidental contact). For extended handling or immersion, consult glove manufacturer compatibility charts. Always double-glove if possible and remove the outer glove immediately after handling the compound[6][10].
-
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron or a full chemical suit may be necessary[6][9]. Ensure footwear is closed-toe and chemically resistant[10].
-
Respiratory Protection: If there is any risk of exposure outside a fume hood (e.g., large-scale transfer, spill), a full-face respirator with appropriate cartridges for organic vapors and acid gases is required[11][12].
Q3: How must I store this compound to ensure its stability and safety?
A3: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations. Store it in a tightly closed, original container in a cool, dry, and well-ventilated area[6][7]. It should be stored away from heat, light, and all sources of ignition[2]. Due to its reactivity, segregate it from incompatible materials, particularly strong oxidizing agents, bases, and moisture[1][7]. The presence of the bromomethyl group makes it highly susceptible to hydrolysis, so a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage[13].
Q4: What common materials or chemical classes are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, as this can lead to violent reactions[1]. It will also react with strong bases, amines, and other nucleophiles due to the reactive bromomethyl group. Contact with water or moisture should be minimized to prevent hydrolysis, which can release hydrobromic acid (HBr) and degrade the material[13].
Section 3: Troubleshooting Guide for Experimental Use
Q1: I opened a new bottle of the compound, and it appears to be a solid. The data sheet says the melting point is ~50-55°C. Is this normal?
A1: Yes, this is normal. With a melting point well above typical room temperature, this compound exists as a crystalline solid[1]. Depending on the ambient temperature of your lab, it may need to be gently warmed to be handled as a liquid. This should be done carefully using a water bath, avoiding direct, high heat which could cause decomposition.
Q2: My stored compound has developed a yellow or brownish tint. What has happened, and is it still usable?
A2: A color change to yellow or brown is a visual indicator of decomposition[13]. The most likely causes are hydrolysis from ambient moisture or oxidation from exposure to air and light[13]. These pathways can generate impurities such as 2-chloro-6-nitrobenzyl alcohol and 2-chloro-6-nitrobenzaldehyde, respectively[13]. The usability of the compound depends on the purity requirements of your experiment. It is highly recommended to assess the purity of the discolored material using techniques like NMR or GC-MS before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary[13].
Q3: My reaction is yielding a complex mixture of products, including some that are water-soluble and acidic. What could be the cause?
A3: This outcome strongly suggests that the reactive bromomethyl group is participating in unintended side reactions. The presence of acidic, water-soluble byproducts points towards hydrolysis of your starting material or subsequent products, which generates HBr[13]. This HBr can then catalyze further decomposition or side reactions. Ensure your reaction is conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere, to minimize this pathway.
Section 4: Emergency Protocols & Workflows
In the event of an accidental release or exposure, a rapid and correct response is critical.
Protocol 1: Small-Scale Spill Cleanup (<10 g)
-
Evacuate & Ventilate: Immediately alert others in the area. Ensure the spill is contained within a chemical fume hood. If outside a hood, evacuate the immediate area and ensure ventilation is maximized without spreading dust[6].
-
Don PPE: Before approaching the spill, don the full mandatory PPE as described in Section 2, including respiratory protection if necessary[6].
-
Contain & Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[6][7]. Do not use combustible materials like paper towels for the initial absorption.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[6][7].
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water[6][14]. All cleaning materials (wipes, sponges) must also be disposed of as hazardous waste[15].
-
Dispose: Seal and label the waste container. Dispose of it through your institution's hazardous waste program[7][11].
Workflow for Spill Response
Caption: Workflow for handling a chemical spill.
Protocol 2: First Aid for Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[7][16].
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][16].
-
Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (only if trained to do so). Seek immediate medical attention[7][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][12].
Decision Tree for Accidental Exposure
Caption: First aid decision tree for exposure events.
Section 5: Decontamination & Disposal Protocol
Q1: How should I decontaminate glassware and equipment after use?
A1: Decontamination should be performed in a fume hood. First, rinse the equipment with a suitable organic solvent to remove the bulk of the compound. This solvent rinse must be collected as hazardous waste. Then, wash the equipment thoroughly with soap (e.g., liquinox) and water, followed by final rinses with deionized water and a clean solvent (e.g., acetone) to aid drying[14][15].
Q2: What is the correct procedure for disposing of waste containing this compound?
A2: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (gloves, absorbent), must be treated as hazardous waste[6].
-
Waste Collection: Collect all waste streams in designated, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal facility. The preferred method for halogenated and nitrated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic combustion products (e.g., NOx, HBr, HCl)[4][6]. Never dispose of this chemical down the drain[17].
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. maine.gov [maine.gov]
- 15. epa.gov [epa.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
Technical Support Guide: Recrystallization of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS No. 865624-17-5) via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining this compound in high purity is paramount.[1][2] This document moves beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting framework to address common experimental challenges.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental questions that underpin a successful recrystallization strategy for this specific molecule.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The ideal solvent system leverages the compound's unique structural features: a substituted aromatic ring with both halogen and nitro functional groups. The key principle is to select a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Causality Behind Solvent Choice: this compound is a moderately polar molecule. The nitro group provides polarity, while the chlorobrominated benzene ring is nonpolar. A rule of thumb is that solvents containing similar functional groups are often effective.[3] Therefore, polar organic solvents are a good starting point.
-
Recommended Solvent Classes:
-
Alcohols (e.g., Ethanol, Methanol): These are often effective for nitroaryl compounds.[3][4] They have a good balance of polarity and boiling points that are suitable for dissolving the compound when hot.
-
Solvent Pairs: A solvent-pair system is often superior for achieving high purity. This involves dissolving the crude compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes turbid (the cloud point). The compound is significantly less soluble in this mixed solvent system, especially at low temperatures, promoting crystallization. A common and effective pair is an alcohol (good solvent) and water (anti-solvent), as the compound is insoluble in water.[5] Another option is ethyl acetate (good solvent) and hexanes (anti-solvent).[6]
-
Q2: What are the most common impurities I should expect, and how do they influence the purification strategy?
A2: Impurities typically arise from two sources: the preceding synthetic steps or degradation of the product itself.
-
Synthetic Artifacts: These can include unreacted starting materials (e.g., 3-chloro-5-nitrotoluene) or byproducts from the bromination reaction, such as isomeric or di-brominated species. Most of these will have different solubility profiles and can be removed by a carefully executed recrystallization.
-
Degradation Products: The benzylic bromide (-CH₂Br) is the most reactive site on the molecule and is susceptible to nucleophilic substitution, particularly hydrolysis.[7] Reaction with ambient moisture can produce the corresponding benzyl alcohol (1-(Hydroxymethyl)-3-chloro-5-nitrobenzene) and hydrogen bromide (HBr). The generated HBr is acidic and can catalyze further decomposition.[7] The presence of this acidic impurity is why a purification step involving a basic wash may be necessary if the crude material is significantly degraded.[7]
Part 2: Experimental Protocol & Workflow
This section provides a detailed, field-proven protocol for the recrystallization of this compound using an ethanol/water solvent system.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 3-4 mL per gram of crude material to start). Heat the mixture gently on a hot plate with stirring until it boils and the solid dissolves completely. If the solid does not dissolve, add more hot ethanol dropwise until a clear solution is achieved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
(Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes impurities that are insoluble in the hot solvent system, preventing them from being incorporated into the final crystals.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the "cloud point"). Rationale: This brings the solution to a state of supersaturation, which is necessary for crystallization to occur upon cooling.
-
Re-clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. Rationale: This ensures the solution is perfectly saturated at the boiling point, preventing premature precipitation and "oiling out."
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals. Rapid cooling traps impurities.
-
Cooling in Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. Rationale: The compound's solubility decreases significantly at lower temperatures, leading to a higher recovery yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture. Rationale: The cold solvent wash removes any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a vacuum oven at a low temperature (e.g., <40°C, well below the melting point of ~50-55°C[5]).
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Solvent System Summary
| Good Solvent | Anti-Solvent | Boiling Point of Good Solvent (°C) | Key Considerations |
| Ethanol | Water | 78 | Excellent for forming well-defined crystals. Water is an inexpensive and effective anti-solvent. |
| Ethyl Acetate | Hexanes | 77 | Good alternative if the compound oils out in ethanol/water. Both solvents are highly volatile. |
| Acetone | Water | 56 | The lower boiling point may be problematic given the compound's melting point (~50-55°C). Use with caution. |
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides solutions to common problems in a question-and-answer format.
Q3: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound precipitates as a molten liquid rather than a solid crystal lattice.
-
Immediate Action: Re-heat the mixture until the oil redissolves completely. Add more of the "good" solvent (e.g., ethanol) to decrease the saturation level. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.
-
Preventative Measures:
-
Ensure you do not add too much anti-solvent. Stop at the very first sign of persistent cloudiness.
-
Use a larger starting volume of the "good" solvent.
-
Consider switching to a solvent system with a lower boiling point, but be cautious as the compound's melting point is low (~50-55°C)[5].
-
Q4: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization?
A4: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth.
-
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Volume: If the solution is too dilute, you can gently heat it to boil off some of the solvent, thereby increasing the concentration. Cool again and observe for crystallization.
-
Extended Cooling: Sometimes, crystallization simply requires more time. Leave the flask in a refrigerator (properly sealed) overnight.
-
Q5: My final product is still yellow or brownish. How can I obtain a colorless product?
A5: A persistent color often indicates the presence of colored impurities or decomposition products.[7]
-
Solutions:
-
Pre-Purification Wash: If you suspect acidic impurities like HBr from hydrolysis, dissolve the crude material in a solvent like diethyl ether or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before recrystallization.[7] This will neutralize and remove the acid.
-
Activated Charcoal: For minor colored impurities, you can use activated charcoal. Add a very small amount (e.g., the tip of a spatula) to the hot, dissolved solution before the hot filtration step. Boil for a few minutes. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield. It must be removed by hot filtration.
-
Repeat Recrystallization: A second recrystallization will almost always improve purity and color.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 4: Safety & Handling
Q6: What are the primary safety concerns when handling this compound?
A6: This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][8]
-
Chemical Hazards: The compound is irritating and potentially corrosive to the skin, eyes, and respiratory tract.[8] Avoid inhalation of dust or vapors and direct contact with the skin.
-
Stability: The compound can be sensitive to light, heat, and oxygen.[8] Store it in a tightly sealed container in a cool, dark place, preferably refrigerated (2-8°C).[2]
References
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 1-(Bromomethyl)-3-chloro-5-nitrobenzene: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(bromomethyl)-3-chloro-5-nitrobenzene, a key intermediate in various synthetic pathways. We will dissect the anticipated spectrum, compare it with structurally related analogues, and provide the experimental context necessary for researchers to confidently interpret their own data.
The Predicted 1H NMR Spectrum: A Symphony of Substituent Effects
The 1H NMR spectrum of this compound is dictated by the electronic interplay of its three substituents on the benzene ring. While an experimental spectrum is the gold standard, a robust prediction can be formulated by understanding the influence of the bromomethyl (-CH2Br), chloro (-Cl), and nitro (-NO2) groups.
The aromatic region of the spectrum is expected to display signals from three distinct protons. The substituents are located at positions 1, 3, and 5, leaving protons at positions 2, 4, and 6. Due to the substitution pattern, these protons are chemically non-equivalent and will appear as distinct signals.
-
The Methylene Protons (-CH2Br): This group will give rise to a singlet in the spectrum. Its chemical shift is anticipated to be in the range of 4.5-4.8 ppm . The electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield from a typical alkyl proton signal.
-
The Aromatic Protons (Ar-H): The chloro and nitro groups are both electron-withdrawing, which will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) than that of benzene (7.3 ppm).[1] The nitro group is a particularly strong deactivating group through both inductive and resonance effects. The chloro group is also deactivating inductively but can donate electron density through resonance, albeit weakly.
-
H-2 and H-6: These two protons are ortho to the bromomethyl group and meta to the chloro and nitro groups. They are expected to be the most downfield of the aromatic protons due to the strong electron-withdrawing nature of the nitro group. We can predict their chemical shifts to be in the range of 8.0-8.3 ppm .
-
H-4: This proton is situated between the chloro and nitro groups and will also be significantly deshielded. Its chemical shift is predicted to be in the range of 7.7-7.9 ppm .
-
The coupling between these aromatic protons will likely result in a complex splitting pattern. H-2 and H-6 will appear as doublets of doublets, or triplets if the coupling constants are similar, due to coupling with H-4. H-4 will also appear as a triplet. The meta-coupling constants (4JHH) are typically small (2-3 Hz).
Comparative Spectral Analysis: Learning from Analogs
To substantiate our predictions, we can compare the expected spectrum of this compound with the known spectra of simpler, structurally related molecules. This comparative approach provides a powerful tool for understanding the incremental effects of each substituent.
| Compound | Methylene Protons (-CH2X) Chemical Shift (ppm) | Aromatic Protons Chemical Shift (ppm) |
| 3-Chlorobenzyl bromide | ~4.4 | 7.2-7.4 |
| 3-Nitrobenzyl chloride | ~4.8 | 7.6-8.4 |
| 1-Chloro-3-nitrobenzene | N/A | 7.5-8.2 |
| 3-Bromonitrobenzene | N/A | 7.4-8.4 |
| Predicted: this compound | ~4.6 | ~7.8, ~8.1, ~8.2 |
Data compiled from publicly available spectral databases.[2][3][4][5]
As we can see from the table, the presence of a nitro group in 3-nitrobenzyl chloride significantly shifts the aromatic protons downfield compared to 3-chlorobenzyl bromide.[2][3] Similarly, the methylene protons in 3-nitrobenzyl chloride are at a lower field than in 3-chlorobenzyl bromide, highlighting the strong electron-withdrawing effect of the nitro group. The spectra of 1-chloro-3-nitrobenzene and 3-bromonitrobenzene further reinforce the downfield shift of aromatic protons in the presence of these deactivating groups.[4][5]
The predicted spectrum for our target molecule, this compound, logically follows these trends. The combined electron-withdrawing power of the chloro and nitro groups is expected to result in aromatic signals that are even further downfield than in the monosubstituted analogs.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum, adherence to a standardized protocol is crucial. The following steps outline a typical workflow for the analysis of a solid organic compound like this compound.
Figure 1. A generalized workflow for acquiring a 1H NMR spectrum.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single deuterium lock signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR because its protons are highly shielded, producing a sharp singlet at 0 ppm that rarely overlaps with signals from the analyte.
-
Shimming: This process is critical for achieving high resolution. It involves adjusting the currents in the shim coils to counteract inhomogeneities in the main magnetic field, resulting in sharper spectral lines.
The Underlying Science: Understanding Substituent Effects
The chemical shift of a proton is a direct measure of its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a lower field (higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal to a higher field (lower ppm value).[6][7]
Figure 2. The combined electron-withdrawing effects of the substituents lead to the deshielding of the aromatic protons.
In this compound, all three substituents are electron-withdrawing. The nitro group exerts the strongest effect through both induction and resonance. The chloro group is also strongly electron-withdrawing inductively. The bromomethyl group has a weaker inductive withdrawing effect. The cumulative impact of these groups is a significant deshielding of all the aromatic protons, pushing their signals to the downfield region of the spectrum.
Conclusion
The 1H NMR spectrum of this compound is a clear illustration of how substituent effects govern the chemical shifts and coupling patterns of aromatic protons. By understanding the individual contributions of the bromomethyl, chloro, and nitro groups, and by comparing the predicted spectrum with those of known analogs, researchers can confidently assign the signals in their experimental data. This analytical rigor is fundamental to ensuring the structural integrity of synthetic intermediates and final products in the pursuit of new medicines and materials.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. 3-Chlorobenzyl bromide(766-80-3) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Nitrobenzyl chloride(619-23-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
13C NMR analysis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
An In-Depth Guide to the 13C NMR Analysis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene: A Comparative and Predictive Approach
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. Among NMR techniques, 13C NMR provides a direct map of a molecule's carbon skeleton. This guide offers a detailed analysis of this compound, a compound of interest in organic synthesis due to its trifunctional nature.
As no definitive experimental spectrum is publicly available, this guide will present a predictive analysis grounded in established spectroscopic principles. We will dissect the expected 13C NMR spectrum by comparing it with data from structurally analogous compounds and theoretical prediction methodologies. This approach not only provides a robust hypothesis for the compound's spectral characteristics but also serves as a practical framework for interpreting new experimental data.
The Predicted 13C NMR Spectrum: A Structural Hypothesis
The structure of this compound lacks symmetry, meaning all seven carbon atoms are chemically non-equivalent. Therefore, we anticipate observing seven distinct signals in its proton-decoupled 13C NMR spectrum. The chemical shift (δ) of each carbon is influenced by the electronic effects of the three different substituents: the bromomethyl (-CH2Br), chloro (-Cl), and nitro (-NO2) groups.
Substituent Effects on the Aromatic Ring:
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, causing significant deshielding (a shift to a higher ppm value) of the carbon atom it is directly attached to (C-5), as well as the carbons at the ortho (C-4, C-6) and para (C-1) positions.[1][2]
-
Chloro Group (-Cl): Halogens exhibit a dual effect. While inductively electron-withdrawing, they can donate electron density through resonance. The inductive effect typically dominates, leading to deshielding of the ipso-carbon (C-3).[3]
-
Bromomethyl Group (-CH2Br): This group is weakly electron-withdrawing. The primary effect is observed on the benzylic carbon itself and the ipso-aromatic carbon (C-1).
Based on these principles, a predicted assignment of the 13C NMR chemical shifts for this compound is presented below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-5 (C-NO2) | ~149 | Strongly deshielded by the directly attached, powerful electron-withdrawing nitro group. |
| C-3 (C-Cl) | ~136 | Deshielded by the inductive effect of the attached chlorine atom. |
| C-1 (C-CH2Br) | ~139 | Deshielded due to attachment to the ring and the influence of the para nitro group. |
| C-4 | ~129 | Deshielded by the ortho nitro and chloro groups. |
| C-6 | ~127 | Deshielded by the ortho nitro group. |
| C-2 | ~123 | Least deshielded aromatic CH, influenced by ortho chloro and bromomethyl groups. |
| C-7 (-CH2Br) | ~32 | Typical range for a benzylic carbon attached to bromine. |
Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with the experimental 13C NMR data of simpler, related molecules. This comparison allows us to isolate the effects of individual substituents.
Table 2: Comparison of Predicted Shifts with Experimental Data of Analogous Compounds
| Compound | Carbon Position | Experimental δ (ppm) | Reference |
| Benzyl bromide | -CH2 | 33.6 | [4],[5] |
| C-ipso | 138.3 | [4],[5] | |
| C-ortho/meta/para | 128.5 - 129.2 | [4],[5] | |
| 1-Chloro-3-nitrobenzene | C-NO2 | 148.8 | [6] |
| C-Cl | 135.1 | [6] | |
| C-2/C-4/C-5/C-6 | 121.2 - 130.5 | [6] | |
| 4-Chloronitrobenzene | C-NO2 | 148.0 | [7] |
| C-Cl | 140.0 | [7] | |
| C-ortho to NO2 | 125.0 | [7] | |
| C-ortho to Cl | 129.9 | [7] |
The experimental data from these precursors strongly support our predictions. For instance, the benzylic carbon (-CH2Br) in benzyl bromide appears at ~33 ppm, aligning with our prediction of ~32 ppm.[4][5] Similarly, the chemical shifts for the carbons bearing the nitro and chloro groups in 1-chloro-3-nitrobenzene (~149 ppm and ~135 ppm, respectively) provide a solid foundation for our assignments of C-5 and C-3.[6]
Visualizing the Analysis Workflow
The process of 13C NMR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.
Caption: Workflow for 13C NMR analysis of the target compound.
Standard Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire experimental data, the following protocol provides a reliable starting point.
Objective: To obtain a high-quality, proton-decoupled 13C NMR spectrum of this compound.
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (CDCl3, ~0.7 mL)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of this compound and transfer it into a clean, dry vial.
-
Add ~0.7 mL of CDCl3 to dissolve the sample completely.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~240 ppm (from ~-10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds. The presence of quaternary carbons may necessitate a longer delay (5-10 s) for accurate integration, though this is not typically required for simple identification.
-
Number of Scans (NS): Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the CDCl3 solvent peak to its known value (δ = 77.16 ppm).
-
Conclusion and Future Outlook
This guide provides a comprehensive, predictive framework for the 13C NMR analysis of this compound. By integrating fundamental principles of substituent effects with comparative data from analogous structures, we have established a reliable hypothesis for the expected spectrum. The provided experimental protocol offers a clear path for researchers to obtain and confirm this data. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), could be subsequently employed to unequivocally link each carbon signal to its corresponding proton(s), providing ultimate structural confirmation.
Caption: Carbon atom numbering for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR [m.chemicalbook.com]
- 7. 4-Chloronitrobenzene(100-00-5) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the FTIR Spectrum of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its spectral features, compare it with structurally similar alternatives, and provide robust experimental protocols for reliable data acquisition.
Deciphering the Molecular Architecture
The predictive power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. The structure of this compound is a 1,3,5-trisubstituted benzene ring, a substitution pattern that imparts distinct spectral characteristics.
Caption: Molecular structure of this compound.
The key vibrational units we anticipate observing are:
-
Aromatic Ring: C-H and C=C stretching, and C-H out-of-plane bending.
-
Nitro Group (-NO₂): Symmetric and asymmetric stretching vibrations.
-
Halogen Substituents: C-Cl and C-Br stretching.
-
Bromomethyl Group (-CH₂Br): Aliphatic C-H stretching and CH₂ bending (wagging).
Predicted FTIR Spectrum and Peak Assignments
While an experimental spectrum for this specific compound is not publicly available, we can construct a highly accurate predicted spectrum by assigning characteristic absorption bands to each functional group based on established correlation tables.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |
| 2960 - 2850 | C-H Asymmetric & Symmetric Stretch | -CH₂Br (Aliphatic) | Medium-Strong |
| 1625 - 1585 | C=C Stretch | Aromatic Ring | Medium-Variable |
| 1550 - 1500 | NO₂ Asymmetric Stretch | Nitro Group | Strong |
| 1470 - 1450 | C=C Stretch | Aromatic Ring | Medium-Variable |
| 1390 - 1260 | NO₂ Symmetric Stretch | Nitro Group | Strong |
| 1300 - 1150 | C-H Wag | -CH₂Br | Medium |
| 900 - 670 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | Strong |
| 850 - 550 | C-Cl Stretch | Chloro-substituent | Strong |
| 690 - 515 | C-Br Stretch | Bromo-substituent | Medium-Strong |
Analysis of Key Spectral Regions:
-
C-H Stretching Region (3100-2850 cm⁻¹): This region will clearly distinguish between aromatic and aliphatic C-H bonds. The aromatic C-H stretches appear at a higher frequency (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the bromomethyl group (<3000 cm⁻¹).[1]
-
Nitro Group Region (1550-1260 cm⁻¹): The nitro group is expected to produce two of the most intense and easily identifiable peaks in the spectrum. The asymmetric stretch appears around 1550-1500 cm⁻¹ and the symmetric stretch is found near 1390-1260 cm⁻¹.[2] Their high intensity is due to the large change in dipole moment during vibration.
-
Fingerprint Region (< 1400 cm⁻¹): This region, though complex, is uniquely diagnostic. The strong C-H out-of-plane bending bands between 900-670 cm⁻¹ are characteristic of the substitution pattern on the benzene ring.[1][3] For 1,3,5-trisubstituted rings, strong absorptions are expected in this area. Furthermore, the stretching vibrations for the heavy C-Cl and C-Br bonds will be prominent here, typically in the 850-515 cm⁻¹ range.[4]
Comparative Analysis with Structural Analogs
To substantiate our predicted spectrum, we can compare it to the known spectra of simpler, structurally related molecules. This comparative approach helps in assigning peaks with higher confidence by observing the appearance or disappearance of bands corresponding to specific functional groups.
| Compound | Key Structural Difference | Expected Spectral Impact |
| 1-Chloro-3-nitrobenzene [5][6] | Lacks the -CH₂Br group | Absence of aliphatic C-H stretches (~2960-2850 cm⁻¹) and the C-H wag (~1300-1150 cm⁻¹). |
| 1-(Bromomethyl)-3-chlorobenzene [7] | Lacks the -NO₂ group | Absence of the strong symmetric and asymmetric NO₂ stretching bands. |
| 1-Bromo-3,5-dichlorobenzene [8] | Lacks -NO₂ and -CH₂Br; has an additional -Cl | Absence of NO₂ and aliphatic C-H stretches. The C-H out-of-plane bending will be similar due to the 1,3,5-substitution pattern. |
This comparison demonstrates how the spectrum of this compound is a composite of the features from its constituent parts. The presence of peaks for all key functional groups in their expected regions would serve to confirm the structure.
Self-Validating Experimental Protocol for FTIR Analysis
Acquiring a high-quality, reproducible FTIR spectrum is paramount. The following protocol outlines a self-validating workflow using the KBr pellet technique, a standard method for solid samples.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Expertise: Use spectroscopy-grade Potassium Bromide (KBr) that has been dried in an oven at >100°C for several hours and stored in a desiccator. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) but is hygroscopic; moisture will introduce broad O-H bands around 3400 cm⁻¹.
-
Weigh approximately 1 mg of this compound and 100 mg of dry KBr.
-
Causality: The low sample-to-KBr ratio ensures that the sample is sufficiently diluted to prevent total absorption (peak saturation).
-
Grind the mixture thoroughly in an agate mortar and pestle until it forms a fine, homogenous powder. This minimizes scattering of the IR beam, which would otherwise lead to a sloping baseline and poor signal-to-noise.
-
-
Data Acquisition:
-
Trustworthiness: Before introducing the sample, perform a background scan. This scan captures the spectral signature of atmospheric CO₂ and water vapor in the instrument's optical path. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
-
Transfer a portion of the KBr mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a baseline correction to ensure all peaks originate from a flat baseline of 100% transmittance.
-
Use the spectrometer software to identify the wavenumbers of the major absorption peaks.
-
Compare the obtained peak positions and relative intensities with the predicted values and reference spectra of similar compounds to confirm the identity and purity of the sample.
-
Conclusion
The FTIR spectrum of this compound is rich with information, providing a distinct fingerprint of its complex structure. A systematic analysis, grounded in the characteristic frequencies of its aromatic, nitro, and haloalkane moieties, allows for unambiguous identification. By comparing its predicted spectrum with known analogs and employing a rigorous, self-validating experimental protocol, researchers can confidently use FTIR spectroscopy as a primary tool for the characterization of this important chemical intermediate.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. FTIR [terpconnect.umd.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]
- 6. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]
- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Halogenated Nitrobenzenes in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated nitrobenzenes are cornerstone reagents, prized for their ability to undergo Nucleophilic Aromatic Substitution (SNAr). However, not all halogens are created equal in this context. Their identity dramatically influences the reaction kinetics and overall yield.
This in-depth guide provides a comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-nitrobenzenes. We will move beyond simple rules, delving into the mechanistic principles that govern their reactivity, presenting comparative data, and offering a robust experimental protocol for practical application in the laboratory.
The Mechanism: Understanding the SNAr Reaction
The reactivity of halogenated nitrobenzenes is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1] It is crucial to understand that, unlike in aliphatic SN2 reactions, the rate-determining step is not the cleavage of the carbon-halogen bond.
-
Step 1 (Rate-Determining): Nucleophilic Attack. The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] This step is the slowest and therefore dictates the overall reaction rate.[1][3] The aromaticity of the ring is temporarily broken during this phase.[1]
-
Step 2 (Fast): Elimination. The aromaticity of the ring is restored by the expulsion of the halide leaving group.
The presence of a strong electron-withdrawing group, such as a nitro (–NO₂) group, is essential. It must be positioned ortho or para to the halogen to effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack.[2][4][5]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Halogen Effect: A Counterintuitive Reactivity Order
In aliphatic chemistry, iodide is an excellent leaving group and fluoride is poor. In SNAr chemistry, this trend is reversed. The typical reactivity order for p-halonitrobenzenes is:
Fluorine > Chlorine > Bromine > Iodine
This phenomenon, often termed the "element effect," is a direct consequence of the SNAr mechanism where the first step is rate-limiting.[6]
-
Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen.[3] Its powerful inductive electron-withdrawing effect (–I effect) polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3][7] This same effect provides the greatest stabilization for the developing negative charge in the Meisenheimer complex.[7]
-
Bond Strength vs. Rate: While the C–F bond is the strongest and requires the most energy to break, this is irrelevant to the reaction rate because the C–X bond is broken in the fast second step, after the rate-determining step is complete.[3] The dominant factor is the speed of the initial attack, which is accelerated by fluorine's electronegativity.
Comparative Data Summary
The following table summarizes the key properties of halogens in the context of SNAr reactions with p-halonitrobenzenes and their resulting relative reactivity.
| Halogen (X) | Pauling Electronegativity | C–X Bond Energy (kJ/mol) | Key Influence on Rate-Determining Step | Relative Reactivity Order |
| F | 3.98 | ~544 | Strongest inductive effect (–I) greatly increases carbon electrophilicity and stabilizes the Meisenheimer complex.[3][7] | 1 (Highest) |
| Cl | 3.16 | ~400 | Moderate inductive effect.[7] | 2 |
| Br | 2.96 | ~330 | Weaker inductive effect.[7] | 3 |
| I | 2.66 | ~280 | Weakest inductive effect among halogens. | 4 (Lowest) |
Experimental Protocol: SNAr of p-Fluoronitrobenzene with an Amine
This protocol provides a representative procedure for the reaction between p-fluoronitrobenzene and a secondary amine, such as piperidine or morpholine. The choice of a fluoro-substituted arene is deliberate, leveraging its higher reactivity to achieve efficient conversion under moderate conditions.
Rationale for Experimental Choices:
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are polar aprotic solvents. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving its lone pair highly available for reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to neutralize the H-F formed during the reaction, driving the equilibrium towards the product. It is heterogeneous in many organic solvents, which can simplify work-up.
-
Temperature: While p-fluoronitrobenzene is highly reactive, gentle heating (50-100 °C) is often employed to ensure the reaction proceeds at a practical rate.[8]
-
Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of the starting material and the appearance of the product, allowing for precise determination of reaction completion.
Step-by-Step Methodology
-
Reactant Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-fluoronitrobenzene (1.0 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a sufficient volume of anhydrous DMF or DMSO to dissolve the starting material (e.g., 5-10 mL per gram of p-fluoronitrobenzene).
-
-
Addition of Nucleophile:
-
Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the stirring reaction mixture at room temperature.[9]
-
-
Reaction:
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Stir vigorously to ensure good mixing, especially given the heterogeneous nature of the K₂CO₃.
-
-
Monitoring:
-
Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) and visualize under UV light. The reaction is complete when the starting p-fluoronitrobenzene spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (approximately 10x the volume of DMF/DMSO used).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8][9]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF/DMSO and water.[9]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted product.[8]
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
-
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
For nucleophilic aromatic substitution on nitro-activated rings, the choice of halogen is a critical parameter. The high reactivity of fluoronitrobenzenes, driven by the powerful inductive effect of fluorine, makes them superior substrates for achieving rapid and efficient transformations. While chloro- and bromo-analogs are also viable, they typically require more forcing conditions. This guide provides the foundational knowledge and practical steps for researchers to confidently select the appropriate halogenated nitrobenzene and execute SNAr reactions effectively in their synthetic endeavors.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
alternative reagents to 1-(Bromomethyl)-3-chloro-5-nitrobenzene
An Application Scientist's Guide to Reagent Selection: Alternatives to 1-(Bromomethyl)-3-chloro-5-nitrobenzene
In the landscape of drug discovery and fine chemical synthesis, the choice of a building block is a critical decision point that dictates reaction efficiency, yield, and scalability. This compound is a frequently utilized electrophilic reagent for introducing the 3-chloro-5-nitrobenzyl moiety, a key structural motif in various pharmacologically active agents and functional materials.[1][2] However, reliance on a single reagent can be limiting. Factors such as reagent stability, reactivity, cost, and the potential for side reactions necessitate a broader understanding of viable alternatives.
This guide provides a comprehensive comparison of . Moving beyond a simple list, we will dissect the chemical principles governing their reactivity and provide field-tested insights and experimental protocols to empower researchers to make informed, data-driven decisions for their specific synthetic challenges.
The Principle of Reactivity: It's All About the Leaving Group
The core function of this compound is to act as an electrophile in nucleophilic substitution reactions. The reactivity of such a reagent is fundamentally determined by the "leaving group"—the moiety that detaches from the benzylic carbon during the reaction. An ideal leaving group is one that is stable on its own once it has departed with the electron pair from the original bond.[3]
The stability of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is less likely to re-initiate a reverse reaction.[4][5] This stability is often predicted by the pKa of the leaving group's conjugate acid. The lower the pKa of the conjugate acid, the stronger the acid, and therefore the more stable (and less basic) the leaving group anion.[3][6]
This principle forms the basis for identifying and evaluating alternatives. By modifying the leaving group, we can tune the reactivity of the 3-chloro-5-nitrobenzyl electrophile to suit specific reaction requirements.
Caption: General workflow of a nucleophilic substitution reaction.
The Contenders: A Comparative Analysis of Alternatives
We will evaluate three primary classes of alternatives, each offering a distinct profile of reactivity, synthesis, and handling.
-
1-(Chloromethyl)-3-chloro-5-nitrobenzene: The Halogen Analogue
-
3-Chloro-5-nitrobenzyl Sulfonates (Mesylates & Tosylates): The High-Reactivity Option
-
3-Chloro-5-nitrobenzyl Alcohol: The In Situ Activation Precursor
The following table summarizes the key characteristics of these alternatives compared to the parent bromide compound.
| Feature | 1-(Bromomethyl)-... | 1-(Chloromethyl)-... | 3-Chloro-5-nitrobenzyl Mesylate | 3-Chloro-5-nitrobenzyl Alcohol |
| Leaving Group (X) | Bromide (Br⁻) | Chloride (Cl⁻) | Mesylate (CH₃SO₃⁻) | Hydroxide (OH⁻) - requires activation |
| Relative Reactivity | High | Moderate | Very High | Low (requires activation) |
| Typical Synthesis | Radical bromination of 1-chloro-3-methyl-5-nitrobenzene | Chloromethylation of 1-chloro-3-nitrobenzene[7] or from the benzyl alcohol[8] | Reaction of the benzyl alcohol with mesyl chloride | Reduction of 3-chloro-5-nitrobenzoic acid |
| Key Advantages | Good balance of reactivity and stability. | More stable, often lower cost than bromide. | Excellent for unreactive nucleophiles or faster reaction times. | Stable, non-lachrymatory precursor; avoids isolation of reactive halides. |
| Key Disadvantages | Lachrymatory, can be overly reactive, less stable than chloride. | Lower reactivity requires more forcing conditions (higher temp/longer time). | Can be too reactive, leading to side products; higher cost. | Requires an additional activation step in the reaction mixture. |
Alternative 1: 1-(Chloromethyl)-3-chloro-5-nitrobenzene
This is the most direct alternative, differing only by the halogen leaving group. Chloride is a weaker leaving group than bromide because its conjugate acid, HCl (pKa ≈ -7), is a weaker acid than HBr (pKa ≈ -9). While this may seem like a subtle difference, it translates to a noticeable decrease in reaction rates for nucleophilic substitutions.
Causality Behind Experimental Choices: Switching from the bromide to the chloride analogue is advisable when working with highly reactive nucleophiles where the bromide's high reactivity might lead to over-alkylation or other side reactions. The lower reactivity of the chloride provides a more controlled reaction, albeit one that may require higher temperatures or longer reaction times to achieve full conversion. This trade-off between reactivity and control is a common theme in process chemistry and drug development.
Alternative 2: Benzylic Sulfonates (Mesylates and Tosylates)
Sulfonate esters, such as mesylates (OMs) and tosylates (OTs), are among the best leaving groups in organic chemistry.[4] This is because their conjugate acids, methanesulfonic acid (pKa ≈ -1.9) and p-toluenesulfonic acid (pKa ≈ -2.8), are very strong acids. The negative charge on the departing sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it exceptionally stable and non-basic.
Expertise & Experience: The exceptional reactivity of sulfonate esters makes them the reagents of choice for reactions involving weak nucleophiles (e.g., hindered alcohols) or when rapid reaction rates are paramount. They are synthesized from the common precursor, 3-chloro-5-nitrobenzyl alcohol, by reaction with the corresponding sulfonyl chloride (mesyl chloride or tosyl chloride) in the presence of a non-nucleophilic base like triethylamine.
Caption: Hierarchy of leaving group ability for discussed reagents.
Alternative 3: 3-Chloro-5-nitrobenzyl Alcohol (The In Situ Precursor)
Instead of synthesizing and isolating a reactive benzylic halide or sulfonate, one can generate a reactive electrophile in situ from the corresponding stable benzyl alcohol. This approach is highly valued in process chemistry for minimizing the handling of toxic or unstable intermediates.
Trustworthiness & Self-Validation: The alcohol's hydroxyl group is a very poor leaving group. However, it can be converted into a good one under specific reaction conditions. For instance, the Mitsunobu reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for substitution by a nucleophile. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which can depart as a stable water molecule, although this is more common for SN1-type reactions which may not be suitable for all substrates. A more direct method is the Appel reaction, using triphenylphosphine and a halogen source (like CCl₄ or CBr₄) to generate the benzylic halide in the reaction pot.
Performance in Key Synthetic Applications
The utility of these reagents is best demonstrated in their application to form common chemical bonds. Benzylic halides and their analogues are workhorses for forming C-O, C-N, and C-O bonds.
O-Alkylation (Ether Synthesis)
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic and reliable method for preparing ethers.[9][10]
-
With Bromide/Chloride: A strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol, forming the nucleophilic alkoxide, which then attacks the benzylic halide.[11] The reaction with the bromide is often rapid at room temperature, while the chloride may require gentle heating.
-
With Sulfonates: The high reactivity of the mesylate or tosylate allows for the use of weaker bases (e.g., K₂CO₃) or can proceed under milder conditions, which is beneficial for sensitive substrates.
-
With Alcohol (In situ): Methods like using 2,4,6-trichloro-1,3,5-triazine (TCT) can chemoselectively convert benzyl alcohols into ethers in the presence of other hydroxyl groups.[12][13]
N-Alkylation (Amine Synthesis)
Direct alkylation of primary or secondary amines is a common route to more substituted amines.[14][15]
-
With Bromide/Chloride: The reaction typically proceeds by mixing the amine with the benzylic halide in a suitable solvent, often with a non-nucleophilic base (like diisopropylethylamine, DIPEA) to scavenge the HBr or HCl byproduct.[15] Over-alkylation to form a quaternary ammonium salt can be a competing side reaction, particularly with the more reactive bromide.[16]
-
With Sulfonates: Their high reactivity makes them very effective but also increases the risk of over-alkylation. Careful control of stoichiometry is crucial.
Esterification of Carboxylic Acids
Benzyl esters are valuable as intermediates and as protecting groups for carboxylic acids.
-
With Bromide/Chloride: The carboxylate anion, generated by reacting the carboxylic acid with a base like sodium bicarbonate or triethylamine, acts as the nucleophile to displace the halide.[17][18] This is a robust and widely used method.
-
Palladium-Catalyzed Carbonylation: An alternative route involves the palladium-catalyzed carbonylation of the benzyl halide in the presence of an alcohol, offering a different pathway to ester synthesis.[19]
Experimental Protocols
The following are generalized, step-by-step methodologies for key reactions. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
Caption: Experimental workflow for a typical N-alkylation reaction.
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 equivalent) and a suitable solvent (e.g., acetonitrile, 0.1 M).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (Hunig's base, 1.5 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the alkylating reagent (1.1 equivalents) dropwise.
-
If using 1-(Bromomethyl)-... or the Mesylate: The reaction is often complete within 2-6 hours at room temperature.
-
If using 1-(Chloromethyl)-...: The reaction may require heating to 50-70 °C for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equivalent) and anhydrous DMF (0.2 M).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reagent Addition: Add the alkylating reagent (1.1 equivalents) dropwise at 0 °C.
-
If using 1-(Bromomethyl)-... or the Mesylate: The reaction is typically complete after stirring for 2-4 hours at room temperature.
-
If using 1-(Chloromethyl)-...: The reaction may require heating to 60 °C for 8-16 hours.
-
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selection of an optimal reagent is a multi-factorial decision balancing reactivity, stability, cost, and safety.
-
For general-purpose applications with moderately reactive nucleophiles, This compound remains a solid choice due to its balanced reactivity.
-
When working with highly reactive nucleophiles or when cost and stability are primary concerns, 1-(Chloromethyl)-3-chloro-5-nitrobenzene is a superior alternative, provided that longer reaction times or higher temperatures are acceptable.
-
For challenging syntheses involving unreactive nucleophiles or where speed is critical, the corresponding benzyl mesylate or tosylate is the most powerful option, prepared readily from the benzyl alcohol.
-
For process development and scale-up where minimizing the handling of hazardous reagents is a priority, developing a protocol for the in situ activation of 3-chloro-5-nitrobenzyl alcohol represents the most elegant and safe strategy.
By understanding the chemical principles that differentiate these reagents, researchers can move beyond a one-size-fits-all approach and strategically select the best building block to achieve their synthetic goals efficiently and safely.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Video: Leaving Groups [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 8. 1-Chloromethyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid - Google Patents [patents.google.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to the Prospective X-ray Crystal Structure of 1-(Bromomethyl)-3-chloro-5-nitrobenzene and Its Derivatives
Abstract
This guide provides a comprehensive analysis of the anticipated solid-state structure of 1-(bromomethyl)-3-chloro-5-nitrobenzene, a compound for which a crystal structure has not yet been reported in publicly accessible databases. In the absence of direct experimental data, we present a detailed, hypothetical workflow for its structure determination, from synthesis and single-crystal growth to X-ray diffraction analysis. Furthermore, we conduct a comparative analysis of the crystal structures of closely related halogenated nitrobenzene derivatives to forecast the likely intermolecular interactions and packing motifs that would govern the crystal lattice of the title compound. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering insights into the principles of crystal engineering and structural analysis.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a substance's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development and ensuring consistent clinical performance. This compound is a versatile synthetic intermediate used in the preparation of various pharmaceutical and agrochemical compounds.[1] Its molecular framework, featuring a combination of a reactive bromomethyl group, an electron-withdrawing nitro group, and a chloro substituent, suggests a rich potential for diverse intermolecular interactions that would dictate its solid-state architecture.
Despite its utility, a definitive X-ray crystal structure of this compound has yet to be published. This guide, therefore, serves a dual purpose: to provide a robust, experience-driven protocol for determining its crystal structure and to offer a predictive comparison with structurally analogous compounds to anticipate its crystalline behavior.
A Roadmap to Structure Determination: A Hypothetical Workflow
The journey from a powdered compound to a fully refined crystal structure is a multi-step process requiring meticulous experimental technique and a deep understanding of crystallographic principles. Below, we outline a self-validating workflow for the structure determination of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through various reported methods.[1] For the purpose of obtaining diffraction-quality single crystals, high purity of the starting material is essential. A common synthetic route involves the nitration of a corresponding brominated and chlorinated toluene derivative.
Experimental Protocol: Synthesis
-
Nitration: To a stirred solution of 1-(bromomethyl)-3-chlorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) at a controlled low temperature (typically 0-5 °C).
-
Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is carefully poured onto crushed ice.
-
Extraction: The precipitated solid is filtered, washed with cold water until neutral, and then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
The purity of the synthesized compound should be rigorously verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization.
Single Crystal Growth: The Art of Patience
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethanol, acetone, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: Prepare saturated solutions of the compound in various solvents in small vials. The vials are loosely capped to allow for the slow evaporation of the solvent at room temperature over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Vapor Diffusion: In a sealed container, a solution of the compound in a volatile solvent is placed next to a vial containing a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.
References
A Comparative Guide to Purity Validation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene: An HPLC-Centric Approach
Introduction
1-(Bromomethyl)-3-chloro-5-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a reactive bromomethyl group alongside chloro and nitro substituents, makes it a versatile building block for complex molecules. The purity of such an intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. Therefore, a robust, validated analytical method for purity assessment is paramount for researchers and drug development professionals.
This guide provides an in-depth technical examination of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity determination of this compound. We will explore the causality behind the methodological choices, from column chemistry to mobile phase composition, grounded in established regulatory frameworks. Furthermore, we will objectively compare the performance of this gold-standard HPLC method with two common alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—providing the supporting data and context necessary for informed analytical strategy selection.
Section 1: The Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally sensitive compounds.[4] Given that this compound is a crystalline solid with a high boiling point (approx. 319.7°C), HPLC is the ideal technique for achieving high-resolution separation and accurate quantification without the risk of thermal degradation that can occur in Gas Chromatography.[1][5]
Rationale for Method Design
The developed method is a reversed-phase HPLC (RP-HPLC) approach. This is the most common separation mode in HPLC and is perfectly suited for moderately polar organic molecules like our target analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected. The non-polar C18 chains provide excellent hydrophobic interactions with the aromatic ring of the analyte, leading to predictable retention and separation from more polar or non-polar impurities.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The ratio is optimized to achieve a suitable retention time and resolution between the main peak and any potential impurities.
-
Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making UV-Vis detection highly effective. A detection wavelength of 254 nm is selected as it provides a strong signal for many aromatic compounds and is a common setting for purity analysis.
Experimental Protocol: Validated HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Diluent: Acetonitrile:Water (65:35 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Trustworthiness: A Self-Validating System
To ensure the reliability of results, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and its performance must be verified before each run using system suitability tests as stipulated by the United States Pharmacopeia (USP).[6][7][8]
1. System Suitability Testing (per USP <621>): Before sample analysis, a series of injections of the standard solution are made to confirm the chromatographic system is performing adequately.[9]
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak area from five replicate injections must be ≤ 2.0%.[9]
-
Tailing Factor (T): The tailing factor for the main analyte peak should be ≤ 2.0, indicating good peak symmetry.[9]
-
Theoretical Plates (N): A high number of theoretical plates (typically >2000) indicates good column efficiency.
2. Method Validation (per ICH Q2(R1)): The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank injection and by achieving baseline resolution from known impurities.
-
Linearity: A linear relationship between concentration and detector response is confirmed over a range (e.g., 0.1 to 1.0 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is required.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Measured by analyzing six replicate samples.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±5°C in column temperature), demonstrating its reliability for routine use.[11]
Section 2: Comparative Analytical Techniques
While HPLC stands as the primary choice, other techniques can offer complementary information or serve as rapid screening tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is exceptionally powerful for identifying unknown volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a mass spectrometer detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (split mode).
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization at 70 eV).
-
Mass Range: 40-400 amu.
Advantages & Limitations:
-
Key Advantage: Unambiguous identification of impurities through mass spectral library matching. This provides structural information that UV detection in HPLC cannot.
-
Key Limitation: The high boiling point of this compound and the required high injector and oven temperatures pose a significant risk of on-column degradation.[13] This can lead to the formation of artifacts that are incorrectly identified as impurities, resulting in an underestimation of the main compound's purity.
Thin-Layer Chromatography (TLC)
TLC is a form of planar chromatography used for rapid, qualitative analysis.[14][15] It is an invaluable tool for monitoring the progress of a chemical reaction or for a quick purity check.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): Ethyl Acetate:Hexane (30:70 v/v).
-
Sample Application: Spot dilute solutions of the starting material, reaction mixture, and reference standard on a baseline drawn with a pencil.
-
Development: Place the plate in a closed chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm) to visualize UV-active spots.
-
Stain the plate (e.g., with potassium permanganate) to visualize non-UV-active compounds.
-
Advantages & Limitations:
-
Key Advantage: It is extremely fast, inexpensive, and requires minimal equipment, making it ideal for in-lab reaction monitoring.[15]
-
Key Limitation: TLC is, at best, a semi-quantitative technique.[16] It has significantly lower resolution compared to HPLC, and co-eluting impurities are common. Purity estimations based on spot size and intensity are highly subjective and not suitable for final product release.
Section 3: Performance Comparison and Data Analysis
The choice of analytical technique is a trade-off between the required level of accuracy, the information needed, time, and cost. The following workflow and data table summarize the comparison.
Purity Validation Workflow
Caption: Workflow for purity validation of this compound.
Comparative Performance Data
The table below summarizes the expected performance of each technique for the analysis of this compound, based on typical experimental outcomes.
| Parameter | HPLC-UV | GC-MS | TLC |
| Primary Purpose | Quantitative Purity | Impurity Identification | Qualitative Screening |
| Purity Result (%) | 99.8% | >98% (potential low bias) | Single spot (impure if >1) |
| Precision (RSD%) | < 1.0% | ~2-5% | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.01% | ~0.5-1.0% |
| Analysis Time / Sample | ~15 min | ~25 min | ~20 min (for setup & run) |
| Risk of Analyte Degradation | Low | High | Low |
| Qualitative Power | Low (Retention Time only) | High (Mass Spectrum) | Low (Rf Value only) |
| Regulatory Acceptance | High (ICH/USP compliant) | Medium (for impurity ID) | Low (for screening only) |
Conclusion
For the definitive purity validation of this compound, a well-developed and validated reversed-phase HPLC method is unequivocally the superior choice. Its high precision, accuracy, and robustness, underpinned by the validation principles of ICH Q2(R1), make it suitable for the rigorous demands of the pharmaceutical and chemical industries.[6][7]
While HPLC provides the most trustworthy quantitative data, a comprehensive analytical strategy can benefit from complementary techniques. GC-MS serves as a powerful, orthogonal tool for the structural elucidation of unknown impurities, provided the risk of thermal degradation is carefully considered and mitigated.[12][13] TLC maintains its role as an indispensable, low-cost, and rapid screening method, perfect for at-a-glance assessments of reaction progress and preliminary purity checks.[14][16] By understanding the strengths and limitations of each method, researchers can deploy them intelligently to build a complete and reliable purity profile for critical synthetic intermediates.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Page loading... [guidechem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Organic Mass Spectrometry Testing | Oneida Research Services [orslabs.com]
- 13. reddit.com [reddit.com]
- 14. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. bachem.com [bachem.com]
A Comparative Guide to the Reaction Kinetics of Substituted Benzyl Bromides
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for predicting product formation, optimizing synthesis protocols, and elucidating reaction mechanisms. Substituted benzyl bromides serve as classic substrates for exploring these principles, offering a tunable system where electronic effects profoundly influence reaction rates. This guide provides an in-depth comparison of their reaction kinetics, grounded in experimental data and mechanistic theory.
Introduction: The Benzyl System as a Mechanistic Crossroads
Benzyl halides are unique substrates in nucleophilic substitution reactions because they can react via two competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.[1] The benzylic carbon is primary, which typically favors the SN2 mechanism due to minimal steric hindrance. However, it can also form a resonance-stabilized carbocation, a key feature of the SN1 mechanism.[2][3] This delicate balance makes the reaction rate and mechanism exquisitely sensitive to the electronic properties of substituents on the aromatic ring, the nature of the nucleophile, and the solvent system.
The key to a comparative study lies in systematically altering one variable—in this case, the substituent on the benzene ring—and quantifying its effect on the reaction rate. By applying the principles of physical organic chemistry, specifically linear free-energy relationships (LFERs), we can translate these rate changes into a deeper understanding of the reaction's transition state.[4]
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The choice between the SN1 and SN2 pathway is dictated by the stability of the intermediates and transition states. A substituent 'X' on the aromatic ring can either donate or withdraw electron density, fundamentally altering this energy landscape.
-
The SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial heterolytic cleavage of the C-Br bond.[5] Electron-donating groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) strongly stabilize the resulting benzylic carbocation through resonance and inductive effects, thereby accelerating the SN1 reaction.[6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) destabilize the carbocation and significantly slow the SN1 rate.[6]
-
The SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] The reaction proceeds through a single, high-energy transition state. While substituent effects are generally less dramatic than in the SN1 pathway, the delocalized π-system of the benzene ring can still stabilize the transition state.[7] Both EDGs and EWGs can influence the electrophilicity of the benzylic carbon and the stability of the pentacoordinate transition state.
The following diagram illustrates these competing pathways for a substituted benzyl bromide.
Quantifying Substituent Effects: The Hammett Equation
A powerful tool for analyzing the electronic influence of substituents is the Hammett equation.[8] This equation provides a linear free-energy relationship that correlates the logarithm of the reaction rate constant (k) for a substituted reactant with the logarithm of the rate or equilibrium constant for a reference reaction. The equation is:
log(kX / kH) = ρσX
Where:
-
kX is the rate constant for the reaction with substituent X.
-
kH is the rate constant for the unsubstituted reactant (X = H).
-
σX (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent X. It quantifies the electronic effect of X relative to hydrogen. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.[9]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[8]
The sign and magnitude of ρ are highly diagnostic of the reaction mechanism:
-
A large, negative ρ value (e.g., -2 to -5) indicates that the reaction is highly sensitive to substituents and that a significant positive charge develops at or near the reaction center in the rate-determining transition state. This is strong evidence for an SN1 mechanism.
-
A small, negative ρ value (e.g., -0.5 to -1.5) suggests a more modest buildup of positive charge, characteristic of an SN2 transition state where bond-making and bond-breaking are concerted.[10]
For reactions involving direct resonance stabilization of a positive charge, a modified substituent constant, σ+ , is often used to provide a better correlation.[5]
Experimental Design and Protocols
To generate the data for a comparative kinetic study, a robust and reproducible experimental protocol is essential. The solvolysis of benzyl bromides in a mixed solvent system (e.g., ethanol-water) is a common model reaction. The reaction produces HBr, allowing the rate to be followed by monitoring the change in conductivity or by using a pH indicator.
General Experimental Workflow
The following diagram outlines the typical workflow for a kinetic experiment.
References
- 1. mvgrchemistry.wordpress.com [mvgrchemistry.wordpress.com]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physchemres.org [physchemres.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. moodle2.units.it [moodle2.units.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(Bromomethyl)-3-chloro-5-nitrobenzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS No. 865624-17-5). As a halogenated nitroaromatic compound, this substance presents significant health and environmental risks if managed improperly. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with hazardous waste regulations. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Section 1: Hazard Profile and Risk Assessment
This compound is a hazardous substance that demands careful handling due to its potential to cause severe harm to human health and the environment[1]. It is classified as a substance that can cause severe skin burns and eye damage[2]. Inhalation may lead to respiratory tract irritation, and its toxicity to aquatic life necessitates stringent controls to prevent its release into soil or waterways[1][2][3].
The primary risk stems from its reactivity and corrosive nature. The presence of bromine, chlorine, and a nitro group on the benzene ring makes it a potent alkylating agent and a toxicologically significant molecule. Understanding these properties is fundamental to appreciating the necessity of the stringent engineering controls, personal protective equipment (PPE), and disposal methods detailed in this guide.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 865624-17-5 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][4] |
| Appearance | White to slightly yellow crystalline powder or solid | [1] |
| Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation; Environmental toxin | [1][2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents (ether, DMSO) | [1] |
| Incompatibilities | Strong oxidizing agents, combustibles | [1][5] |
Section 2: Pre-Disposal Operations: Engineering Controls and PPE
Before handling any quantity of this chemical, whether in its pure form or as waste, the following controls must be in place. The causality is simple: prevention of exposure is the most effective safety measure.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, preventing the inhalation of dust or vapors and protecting the user from accidental splashes[2]. A safety shower and eyewash station must be readily accessible and verified to be operational[5].
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal and ocular exposure.
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes and accidental contact that can cause serious eye damage[2][5].
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Immediately remove and properly dispose of gloves if they become contaminated, and wash hands thoroughly with soap and water[1][3].
-
Body Protection : A lab coat and appropriate protective clothing are necessary to prevent skin exposure. For larger quantities or significant spill risk, a chemical-resistant apron is advised[2].
-
Respiratory Protection : If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator is required[2].
-
Section 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation of hazardous waste is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic compounds represent a specific waste stream that requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HBr, HCl). Mixing this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, drastically increasing disposal costs and environmental burden[6].
Protocol for Waste Collection:
-
Select the Correct Waste Container : Use a dedicated, clearly labeled, and UN-certified container for "Halogenated Organic Waste"[7]. The container must be made of a material compatible with the chemical and any solvents used. Do not reuse empty containers from other chemicals[3].
-
Labeling : Before adding any waste, ensure the container is labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents (e.g., solvents used for rinsing)
-
The approximate concentration of each component
-
The relevant hazard pictograms (e.g., Corrosion, Health Hazard, Environmental Hazard)
-
-
Transferring Waste :
-
Solid Waste : Carefully transfer the solid chemical into the waste container using a dedicated spatula or scoop. Avoid generating dust[8].
-
Contaminated Materials : Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same solid halogenated waste container.
-
Rinsate : If rinsing glassware that contained the chemical, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now also halogenated hazardous waste and must be collected in a dedicated liquid halogenated waste container. Do not rinse into the sink [2].
-
-
Container Management : Keep the waste container tightly closed when not in use[2][5]. Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[7]. Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials[1].
Section 4: Spill Management and Decontamination
Accidental spills must be treated as an emergency. The immediate priority is to ensure personnel safety and contain the spread of the hazardous material.
Spill Response Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE : Before attempting cleanup of a small, contained spill, don the full PPE detailed in Section 2.
-
Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbed material using spark-proof tools and place it into your designated halogenated hazardous waste container[2][3].
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water[3]. All materials used for decontamination are considered hazardous waste and must be disposed of accordingly.
-
Ventilation : Ensure the area is well-ventilated throughout the cleanup process[2].
Section 5: The Terminal Disposal Pathway
The accepted and environmentally responsible method for disposing of this compound is through high-temperature incineration by a licensed hazardous waste disposal company[3][9]. This process ensures the complete destruction of the organic molecule.
The Rationale for Incineration:
This compound's structure necessitates a specific disposal pathway. When incinerated, the carbon and hydrogen atoms are oxidized to CO₂ and water. However, the chlorine and bromine atoms are converted to hydrogen chloride (HCl) and hydrogen bromide (HBr), which are corrosive and toxic gases. Therefore, the chemical incinerator must be equipped with an "afterburner and scrubber" system[2][3]. The afterburner ensures complete combustion, while the scrubber neutralizes the acidic gases before they are released into the atmosphere.
Disposal Workflow Diagram:
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Section 6: Regulatory Compliance and Documentation
All waste disposal practices must strictly adhere to local, regional, and national regulations[3]. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Department of Transportation (DOT) for transport. As a halogenated organic compound, this chemical falls under specific hazardous waste categories[10].
Ensure that all documentation, including waste profiles and manifests provided by your institution's EHS department or the disposal contractor, is completed accurately. Maintaining a clear and precise record of waste generation and disposal is not only a regulatory requirement but also a critical component of a responsible laboratory safety program.
References
- 1. chembk.com [chembk.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | 1215205-94-9 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. rug.nl [rug.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling 1-(Bromomethyl)-3-chloro-5-nitrobenzene Safely
This compound, a substituted nitrobenzene, belongs to a class of chemicals that demand our utmost respect. The presence of a bromomethyl group, a known lachrymator and alkylating agent, combined with the chloro and nitro functional groups, suggests a significant potential for reactivity and toxicity. Therefore, we will treat this substance as hazardous, anticipating risks of severe skin and eye irritation, respiratory tract irritation, and potential harm if inhaled or ingested.[1][2]
The Core Principle: A Multi-Layered PPE Strategy
Handling 1-(Bromomethyl)-3-chloro-5-nitrobenzene requires more than just a single pair of gloves; it necessitates a comprehensive Personal Protective Equipment (PPE) strategy. Each component of your PPE serves a specific function, and their combined use creates a necessary barrier between you and the chemical. The causality here is simple: redundancy in protection minimizes the risk of exposure.
Essential PPE Ensemble
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield worn over goggles is mandatory when there is a significant risk of splashing.[2][3] | The bromomethyl group suggests lachrymatory properties, and related compounds are known to cause severe eye damage.[4][5][6] Goggles protect against vapors and splashes, while the face shield offers a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is strongly recommended.[4][7] | This compound is expected to cause severe skin burns.[5][6] Double-gloving provides an extra layer of protection against tears and rapid permeation. Contaminated gloves must be removed and disposed of immediately as hazardous waste. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long sleeves. For larger quantities or operations with a higher splash potential, chemical-resistant coveralls should be worn over normal lab attire.[4][8] | Protects skin on the arms and body from accidental contact. Standard cotton lab coats offer minimal protection from chemical splashes; therefore, a chemical-resistant material is superior. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes.[7] Pant legs must be worn outside of footwear.[8] | Prevents exposure to spills that may splash onto the floor and protects feet from dropped equipment. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid outside of a certified chemical fume hood or if dust/aerosols are generated.[1][9][10] | Protects against the inhalation of dust particles which can cause respiratory irritation.[2] All handling of the solid powder should ideally occur within a fume hood to prevent airborne dispersal. |
The Operational Plan: Safe Handling from Receipt to Disposal
A self-validating protocol is one where safety is integrated into every step of the workflow. From the moment you receive the container to the final disposal of waste, your actions must be deliberate and informed by the chemical's hazardous nature.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Fume Hood is Non-Negotiable : All manipulations of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[4][9] This is your primary line of defense against inhaling hazardous dust or vapors.
-
Verify Safety Equipment : Before you begin, confirm the location and operational status of the nearest safety shower and eyewash station.[2][4] Time is critical in an emergency exposure scenario.
-
Assemble Materials : Have all necessary equipment, including a designated waste container, within the fume hood before introducing the chemical. This minimizes movement and the potential for accidents.
-
-
Chemical Handling :
-
Don PPE : Put on your complete PPE ensemble before entering the designated work area.
-
Transfer and Weighing : Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers and conduct weighing on a tared container within the fume hood.
-
In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling and Decontamination :
-
Thorough Washing : After completing your work, and before leaving the laboratory, wash your hands thoroughly with soap and water, even if you were wearing gloves.[11]
-
Surface Decontamination : Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent, followed by soap and water.[4]
-
Emergency Readiness: Spill and Exposure Response
Trust in our protocols comes from being prepared for the unexpected. An immediate and correct response to a spill or exposure can significantly mitigate potential harm.
Workflow for a Minor Chemical Spill
Below is a procedural diagram for managing a small-scale spill of this compound within a controlled laboratory setting.
Caption: Workflow for handling a minor chemical spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation or burns develop, seek medical attention.[2][12]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle and our responsibility as scientists.
-
Waste Characterization : All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[4]
-
Waste Collection : Collect all waste in a dedicated, clearly labeled, and sealed container specifically for "Halogenated Organic Waste."[3][13] Do not mix with other waste streams to avoid incompatible chemical reactions.
-
Final Disposal : The final disposal should be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[4] All disposal practices must be in strict compliance with local, regional, and national regulations.[1][4]
By adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits. Stay vigilant, stay safe.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [inchem.org]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
